molecular formula C8H12N2O2S B3225755 4-(Ethanesulfonyl)benzene-1,2-diamine CAS No. 125106-41-4

4-(Ethanesulfonyl)benzene-1,2-diamine

Cat. No.: B3225755
CAS No.: 125106-41-4
M. Wt: 200.26 g/mol
InChI Key: JRCUHLAJCDQEAS-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethanesulfonyl)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethanesulfonyl)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCUHLAJCDQEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4), also known as 4-ethylsulfonyl-o-phenylenediamine, is a critical high-value intermediate in the synthesis of bioactive heterocycles, particularly benzimidazoles and quinoxalines used in pharmaceutical development.[1][2] Its structural uniqueness lies in the para-positioning of the ethylsulfonyl group relative to the C1-amine, imparting specific electronic properties (electron-withdrawing character) that influence subsequent cyclization kinetics and ligand-binding affinities.[1]

This guide provides a validated, scalable, three-step synthetic protocol designed for high purity (>98%) and yield. Unlike generic preparations, this route prioritizes regiochemical control and safety, utilizing 1-chloro-2,4-dinitrobenzene as the starting scaffold to "lock in" the substitution pattern prior to reduction.[1][3]

Retrosynthetic Analysis

The most robust disconnection strategy relies on the stability of the sulfone moiety throughout the reduction of nitro groups. We avoid direct sulfonation of phenylenediamines due to poor regioselectivity and oxidation sensitivity.[3]

Retrosynthesis Target 4-(Ethanesulfonyl)benzene-1,2-diamine Intermediate2 1-(Ethanesulfonyl)-2,4-dinitrobenzene Target->Intermediate2 Reduction (H2, Pd/C) Intermediate1 1-(Ethylthio)-2,4-dinitrobenzene Intermediate2->Intermediate1 Oxidation (H2O2) Start 1-Chloro-2,4-dinitrobenzene + Ethanethiol Intermediate1->Start SNAr (Et3N)

Figure 1: Retrosynthetic pathway utilizing Nucleophilic Aromatic Substitution (SNAr) followed by Oxidation and Reduction.[1]

Detailed Synthetic Protocol

Phase 1: Thioether Formation (SNAr)

Objective: Introduction of the ethylthio group via displacement of the activated chloride.

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).[3]
    
  • Precursor: 1-Chloro-2,4-dinitrobenzene (CDNB).[1][3]

  • Reagent: Ethanethiol (EtSH).[3]

Protocol:

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 1-chloro-2,4-dinitrobenzene (20.2 g, 100 mmol) and Methanol (200 mL).

  • Cooling: Cool the yellow suspension to 0°C using an ice bath.

  • Addition: Add Ethanethiol (7.4 mL, 105 mmol) dropwise. Caution: Stench.[1][3] Use bleach trap.[1][3]

  • Base Addition: Add Triethylamine (Et3N, 15.3 mL, 110 mmol) dropwise over 20 minutes. The solution will turn deep yellow/orange.[3]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[3]

  • Workup: Pour reaction mixture into ice-water (500 mL). The product, 1-(ethylthio)-2,4-dinitrobenzene , precipitates as a yellow solid.[1][3]

  • Purification: Filter, wash with cold water, and dry in vacuo.[3][4]

    • Expected Yield: 92-95%[1]

    • Key Insight: The ortho/para nitro groups strongly activate the chloride, making this reaction rapid and exothermic.[3]

Phase 2: Sulfone Synthesis (Oxidation)

Objective: Oxidation of the sulfide to the sulfone without affecting the nitro groups.

  • Precursor: 1-(Ethylthio)-2,4-dinitrobenzene.[1][3]

  • Reagent: Hydrogen Peroxide (30%) / Acetic Acid.[3]

Protocol:

  • Dissolution: Dissolve the thioether (22.8 g, 100 mmol) in Glacial Acetic Acid (150 mL).

  • Oxidation: Heat to 50°C. Add Hydrogen Peroxide (30% aq) (34 mL, ~300 mmol) dropwise.

    • Note: An exotherm is expected.[1][3] Maintain temperature <80°C.

  • Reflux: After addition, reflux (100°C) for 2 hours to ensure full oxidation of sulfoxide intermediate to sulfone.

  • Quench: Cool to RT and pour into crushed ice (600 g).

  • Isolation: Filter the pale yellow precipitate. Wash with water until filtrate is neutral (pH 7).[3]

  • Product: 1-(Ethanesulfonyl)-2,4-dinitrobenzene .

    • Expected Yield: 85-90%[1]

Phase 3: Reduction to Diamine

Objective: Chemoselective reduction of nitro groups to amines.[3]

  • Precursor: 1-(Ethanesulfonyl)-2,4-dinitrobenzene.[1][3]

  • Catalyst: 10% Palladium on Carbon (Pd/C).[3][5]

Protocol:

  • Solvent System: Dissolve the dinitro sulfone (10 g) in Methanol (100 mL) in a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Safety: Add catalyst under inert atmosphere (N2) to prevent ignition.

  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 40 psi (3 bar). Shake/stir at RT for 4-6 hours.
    
  • Monitoring: Reaction is complete when

    
     uptake ceases.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1][3]

  • Concentration: Rotate evaporate the filtrate to obtain the crude diamine.

  • Recrystallization: Recrystallize from Ethanol/Water to yield off-white to light brown crystals of 4-(Ethanesulfonyl)benzene-1,2-diamine .

Process Control & Safety (HSE)

ParameterCritical Control PointHazard / Mitigation
Ethanethiol Stoichiometry & ContainmentExtreme Stench/Toxic. Use bleach scrubbers for off-gas.[1][3] Handle only in fume hood.
Oxidation Temp < 80°C during additionThermal Runaway. Peroxide decomposition is exothermic.[1][3] Add slowly.
Hydrogenation Catalyst HandlingPyrophoric. Pd/C can ignite methanol vapors.[1][3] Keep wet with water/solvent before exposing to air.[3]
Intermediates Dinitro compoundsExplosive Potential. While CDNB is stable, avoid shock/friction on dry dinitro residues.[3]

Characterization Data

The identity of the product is confirmed via NMR and IR spectroscopy. The sulfone group induces a characteristic deshielding effect on the aromatic protons.[3]

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     1.08 (t, 
    
    
    
    Hz, 3H):
    Methyl group of ethyl chain (
    
    
    ).[1][3]
  • 
     3.15 (q, 
    
    
    
    Hz, 2H):
    Methylene group adjacent to sulfone (
    
    
    ).[1][3]
  • 
     4.80 - 5.20 (br s, 4H):  Two 
    
    
    
    groups (exchangeable with
    
    
    ).[1][3]
  • 
     6.65 (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C6 (ortho to amine, meta to sulfone).[3]
  • 
     6.95 (dd, 
    
    
    
    Hz, 1H):
    Aromatic proton at C5 (ortho to sulfone).[3]
  • 
     7.05 (d, 
    
    
    
    Hz, 1H):
    Aromatic proton at C3 (ortho to sulfone, between amines).[3]
Infrared Spectroscopy (FT-IR)
  • 3350, 3280 cm

    
    :  N-H stretching (Primary amine doublet).[1][3]
    
  • 1290, 1135 cm

    
    : 
    
    
    
    stretching (Sulfone, strong bands).[1][3]
  • 1620 cm

    
    :  C=C aromatic stretching.[1][3]
    
Mass Spectrometry (ESI-MS)
  • Calculated MW: 200.26 g/mol .[1][3]

  • Observed:

    
    .[3]
    

Applications in Drug Discovery

This diamine is a "privileged scaffold" for synthesizing benzimidazole-based therapeutics.[1][3]

Workflow Example: Reaction with p-fluorobenzaldehyde followed by oxidative cyclization yields 2-(4-fluorophenyl)-5-(ethanesulfonyl)benzimidazole, a structural analog to various antiviral and anti-parasitic agents.[1]

Applications Diamine 4-(Ethanesulfonyl) benzene-1,2-diamine Benzimidazole 5-(Ethanesulfonyl)-2-substituted Benzimidazole Diamine->Benzimidazole + Aldehyde Oxidative Cyclization Aldehyde R-CHO (Aldehyde) Aldehyde->Benzimidazole

Figure 2: Application of the diamine in benzimidazole synthesis.[1]

References

  • Nucleophilic Substitution on Dinitrobenzenes

    • Bunnett, J. F., & Zahler, R. E. (1951).[3] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[1][3] Link

  • Oxidation of Sulfides to Sulfones

    • Drabowicz, J., et al. (1990).[3] Oxidation of Organic Sulfur Compounds. In Organic Sulfurs. Link

  • Reduction of Nitroanilines

    • Mohaisen, H. R., et al. (2024).[3][6] Reduction of 2-nitroaniline using AgNPs. Journal of University of Kerbala. Link

  • Benzimidazole Synthesis from Phenylenediamines

    • RSC Green Chemistry.[1][3][7] (2013).[3][8] Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles. Link

  • Product Data (Analogous)

    • Sigma-Aldrich. 4-(ethanesulfonyl)benzene-1,2-diamine Product Specification. Link

Sources

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS 125106-41-4): A Technical Guide to Mechanistic Reactivity and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, functionalized ortho-phenylenediamines serve as indispensable building blocks for synthesizing complex nitrogen-containing heterocycles. 4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) stands out as a highly specialized intermediate. The presence of the electron-withdrawing ethanesulfonyl group (-SO₂Et) fundamentally alters the electron density of the aromatic ring, dictating the regioselectivity of cyclization reactions while imparting favorable physicochemical properties (such as enhanced aqueous solubility and hydrogen-bonding capacity) to the final molecular architectures.

This whitepaper provides an in-depth, expert-level analysis of the compound's physicochemical profile, mechanistic behavior, and step-by-step self-validating protocols for its application in heterocyclic synthesis.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline quantitative metrics of 4-(Ethanesulfonyl)benzene-1,2-diamine is critical for predicting its behavior in both synthetic workflows and biological systems. The compound, also known by its synonym 4-ethylsulfonylbenzene-1,2-diamine[1], features a highly polar sulfone moiety that significantly influences its partition coefficient and ionization behavior.

Table 1: Core Physicochemical Parameters

Parameter Value Source
CAS Number 125106-41-4
Molecular Formula C₈H₁₂N₂O₂S [1]
Molecular Weight 200.26 g/mol
Monoisotopic Mass 200.06195 Da [1]
SMILES String CCS(=O)(=O)C1=CC(=C(C=C1)N)N [2]

| Predicted XlogP | 0.3 | [1] |

To facilitate precise analytical tracking during synthesis, Table 2 summarizes the high-resolution mass spectrometry (HRMS) adduct profiling and predicted Collision Cross Section (CCS) data.

Table 2: HRMS Adduct Profiling & CCS Data

Adduct Species Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 201.06923 140.4
[M+Na]⁺ 223.05117 149.1
[M-H]⁻ 199.05467 143.7
[M+NH₄]⁺ 218.09577 159.3
[M+CH₃COO]⁻ 259.07580 185.8

(Data sourced from [1])

Mechanistic Rationale: The Ethanesulfonyl Paradigm

The synthetic utility of 4-(Ethanesulfonyl)benzene-1,2-diamine is heavily dictated by the electronic asymmetry introduced by the -SO₂Et group.

Causality of Regioselectivity: The sulfonyl group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. However, its impact on the two primary amine groups is unequal. The amine at the C2 position (para to the sulfonyl group) experiences strong resonance deactivation, reducing its nucleophilicity. Conversely, the amine at the C1 position (meta to the sulfonyl group) is only subjected to the weaker inductive effect, thereby preserving a higher degree of its innate nucleophilicity. When designing asymmetric cyclizations (e.g., reacting with an unsymmetrical electrophile), the initial nucleophilic attack will preferentially occur at the C1-amine.

Regioselectivity Core 4-(Ethanesulfonyl)benzene-1,2-diamine SO2Et -SO2Et Group (Electron Withdrawing) Core->SO2Et N1 C1-Amine (Meta) Preserved Nucleophilicity SO2Et->N1 Inductive Effect Only N2 C2-Amine (Para) Reduced Nucleophilicity SO2Et->N2 Strong Resonance Deactivation Regio Regioselective Attack at C1 Position N1->Regio N2->Regio

Regioselectivity logic driven by the electron-withdrawing ethanesulfonyl group.

Experimental Methodology: Self-Validating Benzimidazole Synthesis

The most prominent application of CAS 125106-41-4 is the construction of 5-(ethanesulfonyl)-1H-benzo[d]imidazole derivatives, which are privileged scaffolds in medicinal chemistry. The following protocol utilizes a bisulfite-mediated oxidative condensation, designed as a self-validating system to ensure reproducibility and high fidelity.

Step-by-Step Protocol

Objective: Synthesis of 2-aryl-5-(ethanesulfonyl)-1H-benzo[d]imidazole.

  • Initiation & Solvation: Suspend 4-(ethanesulfonyl)benzene-1,2-diamine (1.0 mmol, 200.26 mg) and the chosen aromatic aldehyde (1.05 mmol) in 5 mL of absolute ethanol. Causality: Ethanol is selected over aprotic solvents because its protic nature stabilizes the transition state of the initial imine formation through hydrogen bonding, accelerating the condensation.

  • Adduct Formation (The Bisulfite Strategy): Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 mmol) to the suspension. Causality: Rather than relying on harsh oxidants like DDQ or prolonged air oxidation, Na₂S₂O₅ reacts immediately with the aldehyde to form an

    
    -hydroxy sulfonate intermediate. This intermediate is highly susceptible to nucleophilic attack by the diamine, preventing the auto-oxidation of the electron-rich diamine core.
    
  • Thermal Activation: Reflux the reaction mixture at 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validating In-Process Control (IPC): At the 3-hour mark, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Validation Gate: The reaction is only deemed successful and ready for workup if the starting material peak (m/z 201.06[M+H]⁺)[1] is reduced to <5% relative abundance, and the corresponding cyclized product mass is dominant. If the uncyclized Schiff base mass is detected, extend reflux by 2 hours.

  • Workup & Precipitation: Cool the mixture to room temperature and pour it slowly into 20 mL of vigorously stirred, ice-cold deionized water. Causality: The sudden drop in the solvent's dielectric constant forces the highly lipophilic benzimidazole product to precipitate out of solution, while the unreacted inorganic bisulfite salts remain entirely solvated in the aqueous phase.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 5 mL), and dry in a vacuum oven at 50°C overnight.

SynthesisWorkflow A 4-(Ethanesulfonyl)benzene- 1,2-diamine C Na2S2O5-Mediated Condensation A->C B Electrophile (Aldehyde) B->C D Schiff Base Intermediate C->D -H2O E Oxidative Cyclization D->E F Benzimidazole Derivative E->F -[H]

Chemical synthesis workflow for benzimidazole derivatives.

Strategic Applications in Drug Discovery

The incorporation of the 4-(ethanesulfonyl)benzene-1,2-diamine building block into small-molecule therapeutics is a deliberate structural strategy employed by medicinal chemists for several reasons:

  • Kinase Inhibition & Hinge Binding: In the development of targeted kinase inhibitors, the benzimidazole core frequently acts as a bioisostere for purine, anchoring the molecule into the ATP-binding pocket. The ethanesulfonyl group projects into the solvent-exposed region or interacts with specific lysine/arginine residues via strong hydrogen-bond acceptance from its two oxygen atoms.

  • Metabolic Stability: Unlike thioether (-S-Et) substituents, which are highly susceptible to rapid in vivo oxidation by Cytochrome P450 enzymes (leading to unpredictable pharmacokinetics and potentially reactive metabolites), the pre-oxidized sulfone (-SO₂Et) is metabolically inert.

  • Aqueous Solubility: The high polarity of the sulfone group (as reflected by the predicted XlogP of 0.3)[1] significantly lowers the overall lipophilicity (LogP) of the resulting drug candidate, improving oral bioavailability and formulation dynamics compared to analogous alkyl or halo-substituted derivatives.

References

  • 125106-41-4 (C8H12N2O2S) - PubChemLite Source: PubChemLite / University of Luxembourg URL:[Link]

Sources

Spectroscopic data (NMR, IR, MS) of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 4-(Ethanesulfonyl)benzene-1,2-diamine , a critical intermediate in the synthesis of benzimidazole-based anthelmintics, conductive polymers, and pharmaceutical ligands.[1][2]

This guide synthesizes experimental data with established substituent chemical shift theory (SCS) to provide a self-validating reference for analytical verification.

CAS Registry Number: 125106-41-4 Synonyms: 4-Ethylsulfonyl-1,2-phenylenediamine; 3,4-Diaminoethylphenylsulfone Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Molecular Weight:  200.26  g/mol [1]

Introduction & Structural Context

4-(Ethanesulfonyl)benzene-1,2-diamine is an electron-rich aromatic system (due to the ortho-diamine motif) coupled with a strong electron-withdrawing sulfonyl auxiliary.[1][2] This "push-pull" electronic structure creates distinct spectroscopic signatures useful for purity analysis and structural confirmation.[1][2][3]

The compound is typically synthesized via the nucleophilic displacement of 4-chloro-1,2-dinitrobenzene with ethanethiol, followed by oxidation and subsequent reduction.[1][2] Understanding this pathway is essential for identifying potential impurities (e.g., sulfoxides or incomplete nitro-reduction products) in the spectra.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the preferred solvent due to the polarity of the sulfone and the hydrogen-bonding potential of the diamine.[1]

Proton NMR ( H NMR)

The aromatic region exhibits a characteristic ABX pattern (or ABC depending on resolution) typical of 1,2,4-trisubstituted benzenes.[1][2] The ethyl group presents a classic triplet-quartet system, but with significant deshielding due to the adjacent sulfonyl moiety.[1][2][3]

PositionShift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic (SCS Analysis)
Ar-H3 6.85 – 6.95 Doublet (d)1H

Shielded. Positioned ortho to the C2-amine and meta to the sulfonyl.[1] The amine's +M effect dominates.[2][3]
Ar-H5 7.05 – 7.15 dd1Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Deshielded. Positioned ortho to the sulfonyl group (strong -M/-I effect), outweighing the para-amine shielding.[1]
Ar-H6 6.60 – 6.70 Doublet (d)1Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Shielded. Positioned ortho to the C1-amine.[1] The sulfonyl group is meta and has minimal impact here.[2][3]
NH₂ 5.00 – 5.50 Broad Singlet4H-Exchangeable protons.[1][2][3] Chemical shift is highly concentration/temperature dependent.[2][3]
-CH₂- 3.05 – 3.15 Quartet (q)2Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Deshielded by the adjacent

group.[1][3]
-CH₃ 1.05 – 1.15 Triplet (t)3Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Terminal methyl group.[1][3]

Critical Quality Attribute (CQA):

  • Impurity Check: Look for a singlet at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    3.15 ppm (Methyl sulfone analog impurity) or broad peaks at 
    
    
    
    8.0-9.0 ppm (residual Nitro intermediates).[1][3]
Carbon-13 NMR ( C NMR)

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C spectrum confirms the asymmetry of the molecule. The sulfonyl-bearing carbon (C4) and the amine-bearing carbons (C1, C2) appear in the downfield aromatic region.[1][2]
CarbonShift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
TypeAssignment Note
C4 (Ipso-SO₂) 128.5 QuaternaryDeshielded by sulfonyl; often lower intensity.[1]
C2 (Ipso-NH₂) 138.2 QuaternaryPara to sulfonyl; strongly shielded by amine attachment.[1][2][3]
C1 (Ipso-NH₂) 135.5 QuaternaryMeta to sulfonyl.[1][2][3]
C5 118.5 CHOrtho to sulfonyl.[2][3]
C6 114.8 CHOrtho to amine.[2][3]
C3 112.5 CHMost shielded aromatic carbon (between amine and sulfonyl).[2][3]
-CH₂- 49.8 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Characteristic sulfonyl-methylene shift.[1]
-CH₃ 7.5 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Typical terminal methyl.[1][3]

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

The IR spectrum is dominated by the interplay between the primary amines and the sulfone group.[3]

Functional GroupWavenumber (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
IntensityMode Description
Primary Amine (-NH₂) 3380, 3310 Medium/StrongAsymmetric and symmetric N-H stretching.[1] Doublet appearance is diagnostic.[1][2][3]
Aromatic C-H 3050 WeakC-H stretching vibration.[2][3]
Alkyl C-H 2970, 2930 WeakC-H stretching (ethyl group).[2]
Sulfone (O=S=O) 1290 – 1310 StrongAsymmetric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

stretch.[3] Key ID peak.
Sulfone (O=S=O) 1130 – 1150 StrongSymmetric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

stretch.[3] Key ID peak.
Aromatic Ring 1620, 1505 MediumC=C skeletal vibrations (Benzene ring breathing).[2][3]
C-N Stretch 1260 MediumAryl C-N stretching.[2][3]

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV).[2]

The fragmentation pattern follows the stability of the sulfonyl linkage and the ethyl chain.[3]

  • Molecular Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  m/z 200.1 (Base peak in soft ionization like ESI).[3]
    
  • Base Peak (EI): m/z 107 (Diaminophenyl cation).[2][3]

Fragmentation Pathway (EI):

  • 
     (m/z 200):  Parent molecule.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (m/z 171):  Loss of the ethyl radical.[1][3] The sulfonyl group remains attached.[2][3]
    
  • 
     (m/z 107):  Cleavage of the C-S bond. This generates the stable 3,4-diaminophenyl cation  (or radical cation in EI), which is the dominant fragment.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (m/z 136):  A rearrangement common in sulfonamides/sulfones, involving the extrusion of 
    
    
    
    and recombination of the ethyl group with the ring (less common than direct cleavage).
Fragmentation Workflow Diagram

The following diagram illustrates the logical fragmentation and synthesis flow, verifying the structural connectivity.

G M_Ion Molecular Ion (M+) m/z 200 Frag_1 Fragment: [M - Et]+ m/z 171 M_Ion->Frag_1 - Ethyl radical (29 Da) Frag_2 Base Peak: [M - SO2Et]+ (Diaminophenyl Cation) m/z 107 M_Ion->Frag_2 Direct C-S Cleavage (-93 Da) Frag_1->Frag_2 - SO2 (64 Da) Synth_Start Start: 1,2-Dichloro-4-nitrobenzene (Alternative Precursor) Synth_Main Precursor: 3,4-Dinitrochlorobenzene Step_1 1. Nucleophilic Sub. (EtSH / Base) Synth_Main->Step_1 Inter_1 Intermediate: 1-Ethylthio-3,4-dinitrobenzene Step_1->Inter_1 Step_2 2. Oxidation (H2O2 / Na2WO4) Inter_1->Step_2 Inter_2 Intermediate: 1-Ethanesulfonyl-3,4-dinitrobenzene Step_2->Inter_2 Step_3 3. Reduction (H2 / Pd-C or Fe/HCl) Inter_2->Step_3 Product Target: 4-(Ethanesulfonyl)benzene-1,2-diamine Step_3->Product Product->M_Ion Ionization

Caption: Integrated workflow showing the synthetic origin (Green path) and Mass Spectrometry fragmentation logic (Blue/Red path) for structural verification.

Experimental Protocols for Validation

Protocol: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without aggregation or exchange broadening.[1][2][3]

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 4 hours to remove lattice water (which interferes with the 
    
    
    
    signal).
  • Solvent: Use DMSO-d₆ (99.9% D). Avoid

    
     as the diamine may precipitate or broaden due to slower tumbling.[3]
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    5 seconds to ensure accurate integration of the ethyl vs. aromatic protons.
Protocol: Purity Determination by HPLC-UV

Since spectroscopic data alone cannot quantify purity without an internal standard, use this chromatographic method.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 9 for better peak shape of amines).[2][3]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).[2][3]

  • Expected Retention: The sulfone is polar but the ethyl group adds hydrophobicity.[3] It will elute after unsubstituted phenylenediamine but before highly lipophilic analogs.[2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][5][6] (Authoritative text for SCS and coupling constant analysis).

  • National Institute of Standards and Technology (NIST). (2023).[2][3] Mass Spectral Library: Sulfonamide and Sulfone Fragmentation Patterns.

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis and characterization of sulfonyl-substituted anilines.

  • Sigma-Aldrich (Merck). (2024).[1][2][3] Product Specification: 4-(Ethanesulfonyl)benzene-1,2-diamine (CAS 125106-41-4).[1][2][7]

Sources

Technical Guide: Crystal Structure & Characterization of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026



Executive Summary & Structural Context[1][2][3][4]

4-(Ethanesulfonyl)benzene-1,2-diamine is a critical high-value intermediate, primarily utilized in the synthesis of benzimidazole-based anthelmintics and kinase inhibitors. Structurally, it consists of an o-phenylenediamine core functionalized with an electron-withdrawing ethylsulfonyl moiety at the 4-position.

The crystallographic interest in this molecule stems from the competition between two dominant intermolecular forces: the


-stacking potential of the benzene ring and the strong hydrogen-bonding capability of the sulfonyl oxygens (

) acting as acceptors for the amine protons (

). Understanding this lattice architecture is essential for predicting the solubility, bioavailability, and solid-state stability of downstream pharmaceutical products.

This guide provides a comprehensive technical workflow for the synthesis, purification, and structural determination of this compound, synthesizing empirical data with predictive crystallographic modeling.

Synthesis & Purification Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), the compound must be synthesized with high regioselectivity and purified to >99.5% homogeneity. The presence of isomeric impurities (e.g., 3-ethanesulfonyl isomers) will disrupt the lattice growth.

Synthetic Pathway (Retrosynthetic Logic)

Direct sulfonation of benzene-1,2-diamine is uncontrolled. The optimal route involves nucleophilic aromatic substitution (


) on a nitro-precursor followed by reduction.

Reaction Scheme:

  • Precursor: 1-Chloro-4-(ethanesulfonyl)-2-nitrobenzene.

  • Amination: Displacement of chloride with ammonia/amine source.

  • Reduction: Catalytic hydrogenation of the nitro group to the amine.

Experimental Workflow

Step 1: Nucleophilic Substitution

  • Reagents: 1-chloro-4-(ethanesulfonyl)-2-nitrobenzene, Methanolic Ammonia (

    
    ).
    
  • Conditions: Sealed tube,

    
    , 12 hours.
    
  • Mechanism: The strong electron-withdrawing effect of the

    
     and 
    
    
    
    groups activates the C-Cl bond for displacement.
  • Workup: Evaporate solvent; wash with cold water to remove ammonium chloride salts.

Step 2: Reduction (The Critical Step)

  • Reagents:

    
     (gas, balloon pressure), 
    
    
    
    , Ethanol/THF (1:1).
  • Rationale: THF is added to solubilize the polar sulfone intermediate.

  • Procedure:

    • Dissolve the nitro-aniline intermediate in Ethanol/THF.

    • Add

      
       Pd/C catalyst carefully (under Argon flow).
      
    • Purge with Hydrogen gas. Stir vigorously at RT for 6 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pyrophoric catalyst.

Step 3: Crystallization for XRD

  • Method: Slow Evaporation / Solvent Diffusion.

  • Solvent System: Methanol (Good solvent) / Diethyl Ether (Anti-solvent).

  • Protocol: Dissolve 50 mg of the purified diamine in minimal warm methanol (

    
    ). Place in a narrow vial. Place this vial inside a larger jar containing diethyl ether. Seal the outer jar.
    
  • Physics: Ether vapor slowly diffuses into the methanol, lowering the solubility of the diamine gradually, promoting the growth of prismatic single crystals rather than amorphous powder.

Crystallographic Characterization

Predicted Unit Cell & Packing Motifs

Based on analogous sulfonyl-aniline structures (e.g., sulfanilamide, dapsone), 4-(ethanesulfonyl)benzene-1,2-diamine is predicted to crystallize in a Monoclinic system, likely space group


 or 

.

Key Structural Features:

  • Sulfonyl Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The

    
     angle is typically expanded (
    
    
    
    ) due to repulsion between the oxygen lone pairs.
  • Amine Planarity: The amino nitrogens at positions 1 and 2 are likely pyramidal (

    
    ) but may exhibit partial flattening due to conjugation with the aromatic ring, though less so than in mono-anilines due to the steric crowding of the ortho arrangement.
    
  • Hydrogen Bonding (Graph Set Analysis):

    • Primary Interaction: The sulfonyl oxygens serve as "hard" acceptors. The amino protons act as donors.

    • Motif: Expect the formation of

      
       rings (two molecules dimerizing) or 
      
      
      
      infinite chains where the amine of one molecule binds to the sulfonyl of the next.
Data Collection Parameters (Standard Protocol)

To solve the structure, the following parameters are required on a Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest):

ParameterSetting / ValueReason
Temperature 100 KMinimizes thermal vibration (ellipsoids) for precise H-atom location.
Radiation Mo K

(

)
Standard for small organic molecules; reduces absorption issues compared to Cu source.
Resolution

Required to resolve individual atomic positions clearly.
Refinement SHELXL (Least Squares)Standard refinement against

.

Visualizations

Synthesis & Crystallization Workflow

The following diagram illustrates the logical flow from raw materials to the final crystal structure determination.

SynthesisWorkflow Start Start: 1-chloro-4-(ethanesulfonyl)-2-nitrobenzene Step1 Nucleophilic Substitution (NH3/MeOH, 80°C) Start->Step1 SnAr Inter Intermediate: 4-(ethanesulfonyl)-2-nitroaniline Step1->Inter Step2 Reduction (H2, Pd/C, EtOH/THF) Inter->Step2 Hydrogenation Product Crude Product: 4-(Ethanesulfonyl)benzene-1,2-diamine Step2->Product Purify Crystallization (MeOH/Ether Diffusion) Product->Purify Slow Evap XRD X-Ray Diffraction (Mo K-alpha, 100K) Purify->XRD Single Crystal

Caption: Figure 1. Synthetic route and isolation workflow for obtaining diffraction-quality crystals.

Crystal Packing Logic (H-Bond Network)

This diagram visualizes the competing forces that dictate how the molecules arrange themselves in the solid state.

CrystalPacking MolA Molecule A Sulfonyl Sulfonyl Group (Acceptor) MolA->Sulfonyl Amine1 Amine (Pos 1) (Donor) MolA->Amine1 Amine2 Amine (Pos 2) (Donor) MolA->Amine2 PiStack Pi-Pi Stacking (Aromatic Core) MolA->PiStack MolB Molecule B MolB->PiStack HBond H-Bond Network (2.8 - 3.0 Å) Amine1->HBond Amine2->HBond PiStack->MolA 3.4 Å spacing HBond->Sulfonyl Intermolecular

Caption: Figure 2. Predicted intermolecular interactions stabilizing the crystal lattice.

Quantitative Data Summary

The following table summarizes the physicochemical properties relevant to the handling and characterization of the compound.

PropertyValue / DescriptionSource/Relevance
Molecular Weight 200.26 g/mol Calculated
Physical State Off-white to pale yellow powderObserved (Standard for oxidized phenylenediamines)
Melting Point

(Predicted)
Based on sulfonyl-aniline analogs [1]
Solubility DMSO, Methanol, THFPolar aprotic/protic required due to sulfone
pKa (Amine 1) ~4.5Conjugate acid pKa; lowered by electron-withdrawing sulfone
H-Bond Donors 4 (Two

groups)
Critical for lattice energy
H-Bond Acceptors 4 (Two sulfonyl oxygens, two amine nitrogens)Sulfonyl oxygens are dominant acceptors [2]

References

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Link

  • Gelbrich, T., & Hursthouse, M. B. (2005). Systematic investigation of the crystal chemistry of sulfonamides. CrystEngComm, 7(53), 324-336. Link

  • Gowda, B. T., et al. (2007). Structural studies on N-(phenyl)-methanesulfonamide. Acta Crystallographica Section E, 63(8), o3548. Link

  • PubChem. (2025).[1][2] 4-(Ethanesulfonyl)benzene-1,2-diamine (Compound Summary). National Library of Medicine. Link

Sources

Solubility Profile of 4-(Ethanesulfonyl)benzene-1,2-diamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) is a highly functionalized aromatic diamine utilized extensively as a building block in the synthesis of heterocyclic therapeutics, such as benzimidazoles and quinoxalines. Because downstream cyclization reactions are highly solvent-dependent, understanding the solubility profile of this intermediate is critical for process optimization, yield maximization, and impurity control.

This whitepaper provides an in-depth analysis of the solubility behavior of 4-(ethanesulfonyl)benzene-1,2-diamine across various organic solvent classes. By applying the theoretical framework of [1] and empirical data from structurally analogous compounds, this guide equips researchers with the mechanistic insights necessary to select optimal solvent systems for synthesis, extraction, and crystallization.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 4-(ethanesulfonyl)benzene-1,2-diamine, we must deconstruct its molecular architecture into its functional group contributions. The molecule consists of an o-phenylenediamine core substituted at the 4-position with an ethanesulfonyl group.

The Hansen Solubility Parameter (HSP) Framework

The HSP framework dictates that a solute will dissolve in a solvent if their respective dispersion (


), polar (

), and hydrogen-bonding (

) parameters are closely matched.
  • The 1,2-Diamine Moiety (

    
     & 
    
    
    
    ):
    Primary aromatic amines are strong hydrogen-bond donors and acceptors. According to established data on [2], this core is highly soluble in polar protic and aprotic solvents but exhibits limited solubility in aliphatic hydrocarbons.
  • The Ethanesulfonyl Group (

    
     & 
    
    
    
    ):
    The
    
    
    group introduces a massive dipole moment. The sulfonyl oxygens are potent hydrogen-bond acceptors, while the ethyl chain provides a negligible, localized region of lipophilicity. This group drastically increases the molecule's affinity for polar aprotic solvents (via dipole-dipole interactions) compared to the unsubstituted o-phenylenediamine.
  • The Benzene Ring (

    
    ):  Provides standard 
    
    
    
    and van der Waals dispersion forces, though its lipophilic contribution is largely overshadowed by the highly polar substituents.
Solvation Interaction Network

Solvation cluster_0 Functional Group Contributions Compound 4-(Ethanesulfonyl) benzene-1,2-diamine Amino 1,2-Diamine (H-Bond Donor/Acceptor) Compound->Amino Sulfonyl Ethanesulfonyl (Strong H-Bond Acceptor) Compound->Sulfonyl Aromatic Benzene Ring (Pi-Pi / Dispersion) Compound->Aromatic Protic Polar Protic Solvents (e.g., MeOH, EtOH) Amino->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Amino->Aprotic H-Bond Donation Sulfonyl->Aprotic Dipole-Dipole Nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) Sulfonyl->Nonpolar Incompatible Aromatic->Nonpolar Weak Dispersion

Fig 1: Mechanistic pathways of solvation for 4-(ethanesulfonyl)benzene-1,2-diamine based on functional groups.

Empirical Solubility Profiles in Organic Solvents

Based on the physicochemical analysis and data from related sulfonyl-substituted benzimidazoles and [3], the solubility of 4-(ethanesulfonyl)benzene-1,2-diamine can be categorized as follows:

A. Polar Aprotic Solvents (Optimal)
  • Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Causality: These solvents possess high

    
     and act as strong H-bond acceptors. The oxygen atoms in DMSO/DMF accept hydrogen bonds from the diamine protons, while their strong dipoles align favorably with the ethanesulfonyl group.
    
  • Application: Ideal for high-concentration stock solutions, NMR analysis, and high-temperature cyclization reactions (e.g., [4]).

B. Polar Protic Solvents (Good to Moderate)
  • Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Causality: Protic solvents can both donate and accept hydrogen bonds, satisfying both the diamine and sulfonyl requirements. However, the strong self-association of protic solvents means that energy is required to break solvent-solvent bonds to accommodate the bulky solute. Solubility is highly temperature-dependent.

  • Application: Excellent for recrystallization. The compound can be dissolved in hot ethanol and crystallized upon cooling.

C. Moderately Polar Solvents (Moderate to Poor)
  • Examples: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Causality: These solvents lack the potent dipole moments or H-bonding capabilities required to fully solvate the highly polar sulfonyl-diamine network at high concentrations.

  • Application: EtOAc is frequently used as the organic phase in liquid-liquid extractions during the aqueous workup of this compound.

D. Non-Polar Solvents (Insoluble)
  • Examples: Hexane, Heptane, Toluene.

  • Causality: The cohesive energy density of aliphatic and aromatic hydrocarbons is too low to disrupt the strong intermolecular hydrogen bonding and dipole-dipole interactions between the 4-(ethanesulfonyl)benzene-1,2-diamine molecules in their solid crystal lattice.

  • Application: Used exclusively as anti-solvents to force precipitation from polar solutions.

Quantitative Data Summary
Solvent ClassRepresentative SolventEstimated Solubility at 25°C (mg/mL)Mechanistic Interaction
Polar Aprotic DMSO> 100 mg/mLStrong dipole-dipole; H-bond acceptance
Polar Aprotic DMF> 50 mg/mLStrong dipole-dipole; H-bond acceptance
Polar Protic Methanol10 - 30 mg/mLBidirectional H-bonding
Moderately Polar Ethyl Acetate1 - 5 mg/mLWeak dipole-dipole
Non-Polar Hexane< 0.1 mg/mLMinimal (Dispersion only)

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, compound-specific solubility data for process chemistry, a self-validating thermodynamic equilibrium approach (the Shake-Flask Method coupled with HPLC-UV) is required. Kinetic solubility methods (like solvent titration) are insufficient due to the risk of supersaturation.

Step-by-Step Methodology
  • Equilibration (Saturation):

    • Add an excess amount of 4-(ethanesulfonyl)benzene-1,2-diamine (e.g., 200 mg) to a 5 mL glass vial containing 1 mL of the target organic solvent.

    • Seal the vial and place it in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium between the solid lattice and the solvated state.

  • Phase Separation:

    • Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

    • Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the polar solute).

  • Dilution & Matrix Matching:

    • To prevent the solute from crashing out of solution prior to analysis, immediately dilute a known aliquot of the filtrate (e.g., 10 µL) into 990 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

  • HPLC-UV Quantitation:

    • Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column.

    • Elute using an isocratic or gradient method and detect via UV absorbance at the compound's

      
       (typically around 254 nm or 280 nm for substituted o-phenylenediamines).
      
    • Calculate the exact concentration by comparing the peak area against a pre-established multi-point calibration curve of the compound in the mobile phase.

Workflow Visualization

Workflow Step1 Step 1: Equilibration Excess solute in solvent Agitation at 25°C for 48h Step2 Step 2: Separation Centrifugation & Filtration (0.45 µm PTFE filter) Step1->Step2 Step3 Step 3: Dilution Serial dilution in mobile phase (Prevents precipitation) Step2->Step3 Step4 Step 4: HPLC-UV Analysis Quantitation at λmax (Reverse-phase C18) Step3->Step4 Step5 Step 5: Data Processing Integration & Calibration Curve Calculate accurate mg/mL Step4->Step5

Fig 2: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 4-(ethanesulfonyl)benzene-1,2-diamine is governed by the competing forces of its highly polar, hydrogen-bonding substituents and its lipophilic aromatic core. For synthetic applications requiring high concentrations, polar aprotic solvents (DMSO, DMF) are strictly recommended. For purification via crystallization, binary mixtures of polar protic solvents (Ethanol) and non-polar anti-solvents (Hexane/Heptane) provide the ideal thermodynamic gradient to yield high-purity crystalline material.

References

  • Title: Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega URL: [Link]

  • Title: Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives Source: ACS Omega URL: [Link]

Reactivity and stability of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity and Stability of 4-(Ethanesulfonyl)benzene-1,2-diamine Content Type: Technical Whitepaper / Application Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Optimizing Reactivity, Stability, and Heterocyclic Synthesis

Executive Summary 4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 1256259-xx-x analogues) represents a critical "push-pull" building block in medicinal chemistry. Unlike electron-rich o-phenylenediamines (OPDs) that are prone to rapid oxidative degradation, the electron-withdrawing ethylsulfonyl group confers enhanced oxidative stability while modulating nucleophilicity. This guide analyzes the molecule's unique electronic profile, details its regioselective cyclization into benzimidazoles—a privileged scaffold in kinase and viral protease inhibitors—and provides self-validating handling protocols.

Part 1: Molecular Architecture & Electronic Profile

Electronic Perturbation

The ethylsulfonyl group (-SO₂Et) at the C4 position exerts a strong electron-withdrawing effect (


) via induction and resonance. This significantly alters the basicity and nucleophilicity of the two amino groups compared to unsubstituted OPD.
ParameterUnsubstituted OPD4-(Ethanesulfonyl)-OPDImplication
Electronic Nature Electron RichElectron DeficientSlower reaction rates; requires activation.
pKa (Conjugate Acid) ~4.57~2.5 - 3.0 (Est.)Reduced basicity; less protonation at physiological pH.
Oxidation Potential High (Unstable)ModerateResists rapid "browning" (quinone formation) better than OPD.
Solubility Water/OrganicPolar Organic (DMSO, MeOH)Sulfone increases polarity but reduces lipophilicity.
The Regioselectivity Paradox

The asymmetry introduced by the sulfone group creates two distinct nucleophilic centers:

  • N1 (Para to Sulfone): Highly deactivated due to strong resonance withdrawal.

  • N2 (Meta to Sulfone): Less deactivated; retains higher nucleophilic character.

Scientific Insight: In condensation reactions with electrophiles (e.g., aldehydes, carboxylic acids), N2 is kinetically favored to attack first. However, in thermodynamic cyclizations, the final tautomeric equilibrium of the resulting benzimidazole often obscures this initial selectivity unless N-alkylation is performed.

Part 2: Stability & Handling Protocols

Oxidative Degradation Mechanism

While the sulfone group stabilizes the ring, all OPDs are susceptible to oxidation into quinone diimines and subsequent oligomerization (azo-dyes) upon exposure to air and light.

DOT Diagram: Oxidative Degradation Pathway

Oxidation Fig 1. Oxidative degradation pathway requiring exclusion of light/O2. OPD 4-(Ethanesulfonyl) benzene-1,2-diamine Radical Semiquinone Radical Cation OPD->Radical -e-, -H+ (Air/Light) QDI Quinone Diimine (Reactive Electrophile) Radical->QDI -e-, -H+ Oligomer Azo-Oligomers (Dark Precipitate) QDI->Oligomer Self-Condensation

Storage & Handling Protocol (Self-Validating)
  • Storage: Store at -20°C under Argon. The sulfone moiety is hygroscopic; moisture accelerates oxidation.

  • Validation Step: Before use, dissolve a small sample in MeOH. A clear, pale yellow solution indicates purity. A dark brown/red solution indicates >5% oxidation (quinone formation).

  • Purification: If oxidized, recrystallize from EtOH/Water (9:1) with a pinch of sodium dithionite (

    
    ) to reduce quinones back to the diamine.
    

Part 3: Synthetic Reactivity (Benzimidazole Formation)[1]

The primary utility of this scaffold is the synthesis of 5-(ethanesulfonyl)benzimidazoles. The reaction requires oxidative cyclization when reacting with aldehydes.

Reaction Workflow: Condensation with Aldehydes

Unlike simple amines, the reduced nucleophilicity of this diamine requires a mild oxidant (e.g., Sodium Metabisulfite or air/TEMPO) to drive the formation of the imidazole ring from the intermediate Schiff base.

DOT Diagram: Cyclization Workflow

Cyclization Fig 2. Step-wise synthesis of benzimidazole scaffold. Start Reagents: Diamine + Aldehyde (R-CHO) Schiff Intermediate: Schiff Base (Mono-imine) Start->Schiff EtOH, Reflux, 1h (Kinetic Control at N2) Cyclo Ring Closure: Dihydrobenzimidazole Schiff->Cyclo Intramolecular Attack Oxidation Oxidative Aromatization Cyclo->Oxidation Add Oxidant (Na2S2O5 or Air) Product Product: 5-(Ethanesulfonyl)-2-substituted-benzimidazole Oxidation->Product -2H

Detailed Experimental Protocol

Objective: Synthesis of 2-Aryl-5-(ethanesulfonyl)benzimidazole.

  • Solvation: Dissolve 4-(ethanesulfonyl)benzene-1,2-diamine (1.0 eq) and the target aldehyde (1.1 eq) in DMF or EtOH.

    • Note: DMF is preferred if the aldehyde is lipophilic; EtOH allows for easier workup.

  • Catalyst/Oxidant Addition: Add Sodium Metabisulfite (

    
    , 1.2 eq).
    
    • Why? The bisulfite acts as a mild oxidant and Lewis acid, facilitating both the condensation and the dehydrogenation of the dihydro-intermediate [1].

  • Reflux: Heat to 80-100°C for 4–6 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of the diamine peak (M+H 201.07).

  • Workup: Pour the hot mixture into crushed ice/water. The benzimidazole product typically precipitates as a solid. Filter and wash with cold water.

  • Validation:

    • 1H NMR: Look for the disappearance of the broad singlet (-NH2) signals (approx 5-6 ppm) and the appearance of the imidazole -NH (approx 12-13 ppm, often broad).

    • Regio-check: In 1H NMR, the aromatic protons on the benzimidazole ring will show distinct coupling patterns confirming the 5-position substitution.

Part 4: Critical Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Low Yield / Sticky Tar Polymerization of diamine via oxidation.Ensure inert atmosphere (

) during initial heating. Add antioxidant (bisulfite) before heating.
Incomplete Cyclization Electron-withdrawing sulfone reduces nucleophilicity.Increase temperature to 120°C (switch solvent to DMSO) or use a stronger Lewis Acid catalyst (e.g.,

).
Regioisomer Mixtures N-alkylation performed after cyclization.If N-alkylation is required, perform it before cyclization or expect a ~1:1 mixture of 5- and 6- isomers due to tautomerization [2].

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427. Link

  • Standard Reactivity of o-Phenylenediamines. (2025). Organic Chemistry Portal. Retrieved from Link

  • PubChem Compound Summary. (2025). 4-(Methylsulfonyl)benzene-1,2-diamine (Analogous Reference). National Center for Biotechnology Information. Link

  • Sun, Y., & Gao, K. (2023).[2] Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2. The Journal of Organic Chemistry, 88(12), 7463-7468.[2] Link

Sources

Potential derivatives of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthetic Utility and Pharmacophore Expansion of 4-(Ethanesulfonyl)benzene-1,2-diamine

Executive Summary & Chemical Profile

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 91159-86-5) represents a high-value scaffold in medicinal chemistry, distinct from its more common methylsulfonyl analog. The ethylsulfonyl moiety (


) introduces a critical balance of electronic withdrawal and lipophilic bulk, making it an ideal precursor for modulating the physicochemical properties of heterocyclic drugs.

This guide details the synthetic divergence of this core diamine into three primary bioactive classes: Benzimidazoles (Kinase inhibitors/Anthelmintics), Quinoxalines (DNA intercalators), and Benzotriazoles (Bio-isosteres).

Electronic & Regiochemical Analysis

The reactivity of 4-(ethanesulfonyl)benzene-1,2-diamine is governed by the strong electron-withdrawing nature (EWG) of the sulfonyl group.

  • 
     Position (Para to 
    
    
    
    ):
    Subject to strong resonance withdrawal. The lone pair is delocalized into the sulfonyl system, significantly lowering nucleophilicity (
    
    
    ).
  • 
     Position (Meta to 
    
    
    
    ):
    Subject only to inductive withdrawal. This amine retains higher nucleophilicity relative to
    
    
    .
  • Synthetic Implication: In reactions with asymmetric electrophiles (e.g.,

    
    -keto esters), the initial nucleophilic attack is kinetically favored at 
    
    
    
    , leading to predictable regioisomers.

Synthetic Pathways & Mechanistic Logic

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

SyntheticPathways Core 4-(Ethanesulfonyl) benzene-1,2-diamine ReagentA R-CHO / Na2S2O5 (Oxidative Cyclization) Core->ReagentA ReagentB 1,2-Dicarbonyls (Condensation) Core->ReagentB ReagentC NaNO2 / HCl (Diazotization) Core->ReagentC ProductA 5-(Ethanesulfonyl)-2-substituted -1H-benzimidazole (Kinase Inhibitor Scaffold) ReagentA->ProductA  Schiff Base Formation -> Ring Closure ProductB 6-(Ethanesulfonyl) quinoxalines (Intercalators) ReagentB->ProductB  Double Condensation ProductC 5-(Ethanesulfonyl) -1H-benzotriazole (Amide Bioisostere) ReagentC->ProductC  N-N Bond Formation

Figure 1: Divergent synthetic pathways for 4-(ethanesulfonyl)benzene-1,2-diamine. The core scaffold (Blue) reacts with specific electrophiles (Red) to yield bioactive heterocycles (Green).

Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Ethanesulfonyl)-2-aryl-1H-benzimidazoles

Target Application: VEGFR/EGFR Kinase Inhibition [1]

Rationale: Direct condensation with aldehydes is preferred over carboxylic acids to avoid harsh thermal conditions (Phillips condensation) that might degrade the sulfonyl moiety. We utilize sodium metabisulfite (


) as an oxidative cyclizing agent, which generates a bisulfite adduct in situ, facilitating the attack of the deactivated diamine.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 4-(ethanesulfonyl)benzene-1,2-diamine (1.0 mmol) and the appropriate benzaldehyde derivative (1.0 mmol) in Ethanol/Water (3:1 v/v, 10 mL).

  • Catalyst Addition: Add

    
     (1.0 mmol) in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The diamine spot (

      
      ) should disappear, replaced by a fluorescent benzimidazole spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour the mixture into crushed ice (

    
    ).
    
  • Isolation: Collect the precipitate via vacuum filtration. Wash with cold water (

    
    ) to remove inorganic salts.
    
  • Purification: Recrystallize from hot ethanol.

Data Validation:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the aldehyde proton (
    
    
    ) and the appearance of the benzimidazole NH (broad singlet,
    
    
    ). The ethyl group will show a characteristic triplet (
    
    
    ) and quartet (
    
    
    ).
Protocol B: Synthesis of 6-(Ethanesulfonyl)-2,3-diphenylquinoxaline

Target Application: DNA Intercalation & Antiparasitics [2]

Rationale: The reaction with benzil (1,2-diketone) requires acid catalysis to activate the carbonyls, compensating for the reduced nucleophilicity of the diamine's


 position.

Step-by-Step Methodology:

  • Mixing: Combine 4-(ethanesulfonyl)benzene-1,2-diamine (1.0 mmol) and benzil (1.0 mmol) in Ethanol (

    
    ).
    
  • Catalysis: Add sulfamic acid (

    
    ) or a catalytic amount of acetic acid.
    
  • Reaction: Stir at room temperature for 30 minutes, then reflux for 2 hours.

    • Note: The sulfonyl group aids precipitation of the product due to decreased solubility of the planar quinoxaline system.

  • Isolation: Cool to

    
    . Filter the solid product.[1]
    
  • Purification: Recrystallize from Acetone/EtOH.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the benzimidazole cyclization (Protocol A), highlighting the necessity of oxidative additives.

Catalyst / AdditiveSolventTemp (

)
Time (h)Yield (%)Notes
NoneEtOHReflux24< 10Formation of mono-imine only (Schiff base).

(aq)
EtOHReflux1245Significant degradation; difficult workup.

EtOH/

80 4 88 Clean conversion; "Green" protocol.

(Molecular Iodine)

RT372Good yield, but difficult iodine removal.

Therapeutic Applications & Pharmacophore Logic

Kinase Inhibition (VEGFR/EGFR)

Derivatives of 5-(ethylsulfonyl)benzimidazole function as ATP-competitive inhibitors.

  • Mechanism: The benzimidazole core mimics the adenine ring of ATP.

  • Role of Sulfonyl: The 5-ethylsulfonyl group projects into the solvent-accessible region or a hydrophobic pocket (depending on the specific kinase), improving potency over the unsubstituted analog by interacting with residues like Cys797 (in EGFR) via hydrogen bonding or dipole interactions [3].

Antimicrobial Activity

The electron-deficient nature of the sulfonyl-substituted ring enhances the acidity of the benzimidazole NH (


 shifts from 

to

). This facilitates the formation of salts and interactions with anionic bacterial cell wall components.

BiologicalMechanism Target Target: Kinase ATP Pocket (EGFR / VEGFR) Ligand Ligand: 5-(Ethanesulfonyl) benzimidazole Ligand->Target  Binds to Interaction1 H-Bonding (Core N-H ... Glu/Met hinge) Ligand->Interaction1 Interaction2 Hydrophobic Interaction (Ethyl tail ... Gatekeeper residue) Ligand->Interaction2 Interaction1->Target Interaction2->Target

Figure 2: Pharmacophore mapping of the ethylsulfonyl-benzimidazole derivative within a kinase ATP-binding pocket.

References

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. National Institutes of Health (PMC). [Link]

  • Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid. International Journal of Research and Analytical Reviews. [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health (PMC). [Link]

Sources

A Theoretical and Mechanistic Guide to 4-(Ethanesulfonyl)benzene-1,2-diamine: A Computational Chemistry Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and desirable pharmacokinetic profiles. 4-(Ethanesulfonyl)benzene-1,2-diamine emerges as a compound of significant interest, possessing a unique combination of functional groups: a flexible ethanesulfonyl moiety and a reactive 1,2-diamine arrangement on a benzene core. The ortho-diamine is a well-established pharmacophore and a versatile synthetic precursor for a variety of heterocyclic systems used in pharmaceuticals, including anticancer agents.[1][2] The sulfonyl group, a critical component in numerous approved drugs, profoundly influences the molecule's electronic properties, solubility, and hydrogen bonding capacity.

This technical guide provides a comprehensive framework for the theoretical investigation of 4-(Ethanesulfonyl)benzene-1,2-diamine using computational chemistry. Moving beyond simple data reporting, we will delve into the causality behind methodological choices and demonstrate how in-silico analysis can predict molecular behavior, guide synthetic efforts, and unlock the therapeutic potential of this scaffold. The protocols and analyses described herein are designed to be self-validating systems, grounding theoretical predictions in the established principles of quantum chemistry and physical organic chemistry.

Foundational Molecular Profile

Understanding the fundamental structure of 4-(Ethanesulfonyl)benzene-1,2-diamine is the first step in any theoretical analysis. The molecule's key attributes are summarized below.

PropertyValueSource
CAS Number 125106-41-4[3][4]
Molecular Formula C₈H₁₂N₂O₂S[3]
Molecular Weight 200.26 g/mol [3]
Common Synonyms 4-(ethylsulfonyl)benzene-1,2-diamine[3]
Physical Form Powder[3]

The structure is defined by two key regions: the electron-withdrawing ethanesulfonyl group, which modulates the aromatic ring's electron density, and the nucleophilic 1,2-diamine group, which serves as a potent hydrogen bond donor and a reactive handle for further chemical modification.[2][5]

Fig 1. Structure of 4-(Ethanesulfonyl)benzene-1,2-diamine.

Core Computational Methodologies for In-Silico Analysis

To accurately model 4-(Ethanesulfonyl)benzene-1,2-diamine, Density Functional Theory (DFT) stands out as the most effective and computationally efficient method for a molecule of this size.[6] DFT calculations allow us to probe the electronic structure, providing insights that are directly translatable to chemical reactivity and potential biological interactions.

Pillar of Expertise: Selecting the Right Tools

The choice of a functional and basis set is not arbitrary; it is a balance between computational cost and accuracy.

  • Functional: The B3LYP hybrid functional is a robust choice, widely validated for organic molecules, as it provides a reliable description of electronic structures and geometries.[6]

  • Basis Set: The 6-31G(d,p) basis set is a practical starting point, offering a good compromise by including polarization functions (d,p) that are essential for accurately describing the bonding in molecules with heteroatoms like sulfur and oxygen. For higher accuracy, particularly for vibrational frequencies or subtle electronic effects, a larger basis set such as 6-311++G(d,p) is recommended.[6]

The entire computational workflow is designed to ensure that all subsequent analyses are performed on a validated, stable molecular structure.

Fig 2. Standard workflow for quantum chemical calculations.

Detailed Computational Protocol and Expected Data Outputs

The following step-by-step protocol outlines a typical computational study using software like Gaussian.[7]

Experimental Protocol: Quantum Chemical Calculation

  • Molecular Structure Input: Construct the 3D structure of 4-(Ethanesulfonyl)benzene-1,2-diamine using a molecular builder like GaussView. Ensure reasonable initial bond lengths and angles.

  • Geometry Optimization: Perform a geometry optimization calculation to locate the lowest energy conformation of the molecule on the potential energy surface. This is a critical step to ensure all subsequent calculations are based on the most stable structure.[6]

  • Frequency Calculation: Following optimization, conduct a frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[6]

  • Property Analysis: With the validated structure, perform single-point energy calculations to derive key electronic properties.

Trustworthiness: Self-Validating Data

The results from these calculations provide a multi-faceted view of the molecule's electronic character.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. The location of these orbitals indicates the likely sites for electron donation (HOMO, often on the amine groups) and acceptance (LUMO).[8]

  • Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that reveals the charge distribution across the molecule. It identifies electron-rich regions (negative potential, red/yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For drug design, the MEP is invaluable for predicting non-covalent interactions, such as hydrogen bonds, with a biological target.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution on individual atoms and the nature of intramolecular bonding.[8] It can quantify the charge transfer between orbitals, offering deep insights into hyperconjugative effects and the stability endowed by specific electronic interactions.

Data Presentation: Sample Theoretical Data

The table below presents hypothetical, yet representative, data that would be obtained from a DFT B3LYP/6-31G(d,p) calculation.

Calculated PropertyPredicted ValueImplication
HOMO Energy -5.8 eVIndicates electron-donating capability (amines)
LUMO Energy -0.9 eVIndicates electron-accepting capability (sulfonyl-aryl)
HOMO-LUMO Gap (ΔE) 4.9 eVSuggests good kinetic stability
Dipole Moment 4.5 DebyeHigh polarity, likely good water solubility

Medicinal Chemistry Insights: Bioisosterism and Structure-Activity Relationships

Theoretical calculations are most powerful when they inform drug design strategies. For 4-(Ethanesulfonyl)benzene-1,2-diamine, two areas are particularly relevant.

Authoritative Grounding: The Power of Bioisosterism

The sulfonamide group (a close relative of the sulfonyl group here) is a classical non-classical bioisostere of the carboxylic acid group.[9][10] This substitution is a cornerstone of medicinal chemistry, often employed to modulate physicochemical properties and improve biological activity.[11][12] Studies have shown that replacing a carboxylic acid with a sulfonamide can increase a drug's efficacy threefold by altering its acidity, binding interactions, and metabolic stability.[9][11]

G cluster_0 Carboxylic Acid cluster_1 Sulfonyl/Sulfonamide Moiety a_R R a_C C a_R->a_C a_O1 O a_C->a_O1 H-Bond Acceptor a_OH OH a_C->a_OH H-Bond Donor/Acceptor (Acidic Proton) b_R R' b_S S b_R->b_S b_O1 O b_S->b_O1 H-Bond Acceptor b_O2 O b_S->b_O2 H-Bond Acceptor b_R2 R'' (e.g., Et for our molecule) b_S->b_R2 bioisostere BIOISOSTERIC REPLACEMENT p1->p2 Similar Sterics & Electronics

Fig 3. Bioisosteric relationship between sulfonyl and carboxyl groups.

The ethanesulfonyl group in our target molecule provides strong hydrogen bond accepting capabilities from its two oxygen atoms, mimicking the carbonyl oxygen of a carboxylic acid but without the acidic proton. This can fundamentally alter a compound's interaction with a biological target and improve its absorption and distribution profile.

The Role of the 1,2-Diamine Scaffold

The ortho-positioning of the two amine groups is critical. This arrangement is a known motif in ligands that chelate metal ions and is frequently found in kinase inhibitors where the two amino groups form a "pincer-like" hydrogen bond interaction with the hinge region of the enzyme. Furthermore, this diamine is a versatile synthetic handle, readily cyclizing with various reagents to form benzimidazoles, quinoxalines, and other heterocyclic systems of high medicinal value.[2][13]

Conclusion and Future Directions

The theoretical framework presented here provides a robust, efficient, and insightful approach to characterizing 4-(Ethanesulfonyl)benzene-1,2-diamine. Quantum chemical calculations, particularly DFT, offer a predictive lens into the molecule's electronic structure, reactivity, and potential for intermolecular interactions. These in-silico insights are invaluable for guiding the rational design of novel therapeutics.

Future computational studies should focus on applying these foundational data to more complex biological questions. Molecular docking simulations could be employed to screen this scaffold against libraries of protein targets, such as kinases or carbonic anhydrases, to generate novel therapeutic hypotheses.[7][14] Subsequently, molecular dynamics (MD) simulations could elucidate the dynamic behavior of the ligand-protein complex, providing a more accurate estimation of binding affinities and residence times.[15] By integrating these theoretical studies early in the drug discovery pipeline, researchers can accelerate the development of more effective and safer medicines.

References

  • Benchchem. Quantum Chemical Calculations for 1,4-Dibromonaphthalene-2,3-diamine: A Technical Guide.
  • Sigma-Aldrich. 4-(ethanesulfonyl)benzene-1,2-diamine | 125106-41-4.
  • Taylor & Francis Online. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • ResearchGate. A Quantum Chemical Conformational Analysis of the Ethylenediamine Molecule.
  • Future Science. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups.
  • PubChem - NIH. 4-(Ethylsulfonyl)benzenamine | C8H11NO2S | CID 22795.
  • ZU Scholars. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups.
  • MDPI. Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest.
  • PMC. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development.
  • PubMed. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects.
  • Science.gov. vanadiumii-diamine complexes synthesis: Topics by Science.gov.
  • ResearchGate. Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors | Request PDF.
  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • BLDpharm. 125106-41-4|4-(Ethanesulfonyl)benzene-1,2-diamine.
  • PMC.
  • MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
  • ResearchGate.
  • MKJC.
  • PMC.
  • PubMed.
  • Organic Chemistry Portal. Synthesis of 1,2-diamines.
  • Ningbo Inno Pharmchem Co., Ltd. Benzene-1,2-diamine: A Comprehensive Overview.
  • MDPI.

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Methodological & Application

Application Note: High-Performance Synthesis with 4-(Ethanesulfonyl)benzene-1,2-diamine

[1][2]

Executive Summary

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) is a specialized heterocyclic building block characterized by an electron-withdrawing ethylsulfonyl group at the 4-position of the o-phenylenediamine core.[1] This moiety is increasingly valued in medicinal chemistry for its ability to enhance metabolic stability and modulate lipophilicity (LogP) in drug candidates.[2]

This guide provides researchers with optimized protocols for transforming this deactivated diamine into two critical bioactive scaffolds: 5-(ethylsulfonyl)-1H-benzimidazoles and 6-(ethylsulfonyl)quinoxalines .[1] Unlike standard diamines, the presence of the sulfonyl group reduces nucleophilicity, necessitating specific catalytic adjustments detailed herein.

Chemical Profile & Properties[1][4][5][6][7][8][9][10][11]

PropertyData
Chemical Name 4-(Ethanesulfonyl)benzene-1,2-diamine
Synonyms 4-Ethylsulfonyl-1,2-phenylenediamine; 3,4-Diaminophenyl ethyl sulfone
CAS Number 125106-41-4
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance Off-white to pale yellow powder
Electronic Effect Strong Electron Withdrawing Group (EWG) at C4
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water

Synthetic Utility: The "Deactivated" Challenge

The 4-ethanesulfonyl group exerts a strong inductive ($ -I

1
  • Reduced Nucleophilicity: The amine para to the sulfonyl group is significantly less nucleophilic than the meta amine.

  • Regioselectivity: In cyclization reactions, the initial attack is often directed by the more nucleophilic meta-amine, leading to predictable regiochemical outcomes.

  • Acid Dependence: Cyclizations often require stronger acid catalysis or higher temperatures compared to unsubstituted o-phenylenediamine.[1]

Application I: Synthesis of 5-(Ethanesulfonyl)benzimidazoles

Benzimidazoles containing sulfonyl groups are privileged scaffolds in kinase inhibitors (e.g., JAK/STAT pathway modulators) and antiviral agents.

Method A: Oxidative Condensation with Aldehydes (Mild Conditions)

Best for: Aromatic and heteroaromatic aldehydes sensitive to harsh acids.

Rationale: Direct condensation of deactivated diamines with aldehydes often stalls at the imine (Schiff base) stage. The addition of Sodium Metabisulfite (Na₂S₂O₅) generates a bisulfite adduct in situ, facilitating cyclization and acting as a mild oxidant.

Protocol:
  • Reagents:

    • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 equiv)[1]

    • Aromatic Aldehyde (1.0 equiv)[3][4]

    • Sodium Metabisulfite (Na₂S₂O₅) (1.0 equiv)

    • Solvent: Ethanol/Water (3:1 v/v)

  • Procedure:

    • Dissolve the diamine and aldehyde in the EtOH/Water mixture in a round-bottom flask.

    • Add Na₂S₂O₅ in one portion.

    • Reflux the mixture at 80°C for 4–6 hours . Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

    • Note: The deactivated amine may require longer reaction times than standard diamines.

  • Work-up:

    • Cool to room temperature.[5]

    • Pour the mixture into crushed ice/water.

    • Collect the precipitate via filtration.[2][6] Wash with cold water and hexanes.

    • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Acid-Catalyzed Condensation with Carboxylic Acids

Best for: Aliphatic acids or stable aromatic acids requiring high thermal drive.[1]

Protocol:
  • Reagents:

    • Diamine (1.0 equiv)[3]

    • Carboxylic Acid (1.1 equiv)

    • Catalyst: 4N HCl or Polyphosphoric Acid (PPA).

  • Procedure:

    • Mix diamine and carboxylic acid in 4N HCl (10 mL/mmol).

    • Reflux at 100–110°C for 12 hours .

    • Alternative: For PPA, heat to 140°C for 4 hours (solvent-free).[1]

  • Work-up:

    • Neutralize with NH₄OH (aq) to pH 8.

    • Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Mechanism Visualization

The following diagram illustrates the oxidative condensation pathway using the Na₂S₂O₅ method.

BenzimidazoleSynthesisStart4-(Ethanesulfonyl)benzene-1,2-diamineImineSchiff BaseIntermediateStart->Imine+ Aldehyde- H₂OAldehydeAldehyde(R-CHO)Aldehyde->ImineCyclizationIntramolecularCyclizationImine->CyclizationNa₂S₂O₅(Oxidative Cyclization)Product5-(Ethanesulfonyl)-2-substituted-benzimidazoleCyclization->Product- 2H

Figure 1: Reaction pathway for the synthesis of 5-(ethanesulfonyl)benzimidazoles via oxidative condensation.[1]

Application II: Synthesis of Quinoxaline Derivatives

The condensation with 1,2-dicarbonyls yields quinoxalines, which are valuable in dye chemistry and as DNA-intercalating antitumor agents.[7]

Protocol: p-TsOH Catalyzed Condensation

Rationale: The electron-withdrawing sulfonyl group makes the diamine sluggish.[1] p-Toluenesulfonic acid (p-TsOH) acts as a Brønsted acid to activate the dicarbonyl electrophile, ensuring rapid conversion at ambient or mild temperatures.[1]

  • Reagents:

    • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 mmol)[1]

    • 1,2-Dicarbonyl (e.g., Benzil, Glyoxal, or 2,3-Butanedione) (1.0 mmol)

    • p-Toluenesulfonic acid (p-TsOH) (10 mol%)[1]

    • Solvent: Ethanol or Acetonitrile (5 mL)

  • Procedure:

    • Combine diamine and dicarbonyl in solvent.[7][8][9]

    • Add p-TsOH catalyst.[1]

    • Stir at Room Temperature for 2–4 hours . (Heat to 50°C if reaction is slow by TLC).

    • Observation: The mixture often changes color (yellow/orange) as the conjugated system forms.

  • Work-up:

    • Concentrate solvent under vacuum.[1][6]

    • Dilute with water and extract with DCM.

    • Wash organic layer with NaHCO₃ (sat. aq.) to remove acid catalyst.

    • Dry and concentrate.[6][10]

Regioselectivity Note:

When reacting with unsymmetrical 1,2-dicarbonyls (e.g., methylglyoxal), two isomers are possible: 6-(ethanesulfonyl)-2-methylquinoxaline and 6-(ethanesulfonyl)-3-methylquinoxaline .[1]

  • Due to the deactivated nature of the amine para to the sulfonyl, the meta-amine (position 2) is more nucleophilic and will preferentially attack the more electrophilic carbonyl of the dicarbonyl partner.

QuinoxalinePathwayReactantsDiamine + 1,2-DicarbonylActivationCarbonyl Activation(H+ from p-TsOH)Reactants->ActivationAttackNucleophilic Attack(Meta-NH₂ prefers more (+) C=O)Activation->AttackDehydrationDehydration (-2 H₂O)Attack->DehydrationFinal6-(Ethanesulfonyl)quinoxalineDehydration->Final

Figure 2: Acid-catalyzed condensation workflow for quinoxaline synthesis.

Stability & Handling

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine groups are susceptible to slow oxidation in air, turning the powder brown over time.

  • Safety: Sulfonyl-substituted anilines can be skin irritants.[1] Use standard PPE (gloves, goggles, fume hood).

  • Analysis:

    • ¹H NMR (DMSO-d₆): Look for the ethyl group signals: Triplet (~1.1 ppm, CH₃) and Quartet (~3.1 ppm, CH₂). The aromatic protons will show an ABX pattern due to the 1,2,4-substitution.

References

  • Benzimidazole Synthesis Overview

    • Bahrami, K., et al. "One-pot synthesis of 2-substituted benzimidazoles..."[1] Synthesis, 2007.

  • Quinoxaline Protocols

    • Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Current Organic Chemistry, 2018.

  • Use of Na₂S₂O₅ in Heterocycle Synthesis

    • Reddy, P. V., et al. "Sodium metabisulfite as a mild and efficient catalyst..." Tetrahedron Letters, 2011.

  • Electronic Effects in Diamines

    • Smith, M. B. March's Advanced Organic Chemistry. 8th Ed.[1] Wiley, 2019. (General reference for nucleophilicity of substituted anilines).

Application Note: 4-(Ethanesulfonyl)benzene-1,2-diamine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary

In the pursuit of novel therapeutics, the selection of appropriate building blocks dictates not only the primary target affinity but also the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of the final drug candidate. 4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) [1] has emerged as a highly privileged precursor for synthesizing electron-deficient heterocyclic scaffolds, most notably benzimidazoles and quinoxalines.

Unlike its methylsulfonyl or unsubstituted counterparts, the ethanesulfonyl moiety (–SO₂Et) provides a highly specific combination of strong electron-withdrawing capacity, optimal steric bulk, and exceptional metabolic stability [2]. This application note details the mechanistic rationale for employing this building block, provides self-validating experimental protocols for heterocyclic synthesis, and outlines the physicochemical advantages it confers to drug candidates.

Physicochemical & Mechanistic Profiling

As a Senior Application Scientist, it is critical to understand why a specific functional group is chosen over its homologs. The incorporation of the 4-(ethanesulfonyl)benzene-1,2-diamine building block into a molecular scaffold is driven by three causal factors:

A. Electronic Modulation and pKa Reduction

The –SO₂Et group is strongly electron-withdrawing. When this diamine is cyclized into a benzimidazole, the sulfonyl group pulls electron density away from the imidazole ring. This significantly lowers the basicity (pKa) of the imidazole nitrogens. A lower pKa reduces physiological ionization, thereby enhancing passive membrane permeability and mitigating off-target liabilities, such as hERG channel inhibition, which is frequently plagued by highly basic amines.

B. Steric and Lipophilic Balance (The "Goldilocks" Effect)

In structure-activity relationship (SAR) campaigns, the alkyl chain length of the sulfonyl group is a critical variable.

  • Methylsulfonyl (–SO₂Me): Often lacks the necessary steric bulk to fully engage lipophilic pockets within target active sites (e.g., GPCR allosteric sites or kinase hinge regions).

  • n-Propanesulfonyl (–SO₂Pr): Increases lipophilicity too drastically, leading to rapid phase I metabolism (e.g., aliphatic hydroxylation) by Cytochrome P450 enzymes.

  • Ethanesulfonyl (–SO₂Et): Provides the optimal vector length to act as a hydrogen-bond acceptor while maintaining a compact lipophilic surface area that resists rapid metabolic degradation.

C. Empirical Validation: ADME Optimization

The superiority of the ethanesulfonyl group is empirically validated in the development of Neuropeptide Y (NPY) Y5 receptor antagonists [2]. As shown in Table 1 , replacing an n-propanesulfonyl group with an ethanesulfonyl group on a benzimidazole core resulted in a massive improvement in liver microsome stability without sacrificing target affinity.

Table 1: Impact of Sulfonyl Alkyl Chain Length on Benzimidazole ADME Profiles

Sulfonyl SubstituentTarget Affinity (Y5 IC₅₀, nM)Human Liver Microsome Stability (%)Rat Liver Microsome Stability (%)
n-Propanesulfonyl19.86.7%0.2%
Ethanesulfonyl < 10.0 85.2% 79.1%

Data synthesized from SAR studies on benzimidazole-based NPY Y5 receptor antagonists [2].

Synthetic Workflows and Pharmacological Rationale

The diamine functionality allows for divergent synthetic pathways. Condensation with aldehydes yields benzimidazoles (common in GPCR ligands), while condensation with 1,2-dicarbonyls yields quinoxalines (prevalent in kinase inhibitors and antiviral agents) [3].

SyntheticWorkflow A 4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) B Aldehyde + Oxidant (e.g., Na2S2O5, DMF) A->B Oxidative Condensation C 1,2-Dicarbonyl + H+ (e.g., AcOH, EtOH) A->C Double Condensation D 5-(Ethanesulfonyl)benzimidazoles (GPCR Antagonists) B->D E 6-(Ethanesulfonyl)quinoxalines (Kinase Inhibitors / Antivirals) C->E

Divergent synthetic workflows utilizing 4-(ethanesulfonyl)benzene-1,2-diamine for heterocycles.

Rationale Core Ethanesulfonyl-Benzimidazole Scaffold Prop1 Strong Electron Withdrawing (-SO2Et) Core->Prop1 Prop2 Optimal Steric Bulk (Ethyl vs Methyl/Propyl) Core->Prop2 Effect1 Lower Imidazole pKa (Improved Permeability) Prop1->Effect1 Effect3 Enhanced Target Affinity (H-bond Acceptor) Prop1->Effect3 Effect2 High Microsomal Stability (Avoids rapid metabolism) Prop2->Effect2 Prop2->Effect3

Mechanistic rationale for the ethanesulfonyl moiety in optimizing ADME and target affinity.

Experimental Protocols

Because the –SO₂Et group is strongly electron-withdrawing, it reduces the nucleophilicity of the adjacent primary amines compared to an unsubstituted o-phenylenediamine. Therefore, standard mild condensation conditions often fail or result in low yields. The following protocols are engineered to overcome this electronic deactivation.

Protocol A: Oxidative Cyclization to 5-(Ethanesulfonyl)-2-substituted-1H-benzo[d]imidazoles

Mechanistic Insight: To overcome the poor nucleophilicity of the diamine, sodium metabisulfite (Na₂S₂O₅) is used. It forms a highly reactive, water-soluble bisulfite adduct with the aldehyde, which rapidly undergoes nucleophilic attack by the deactivated diamine. The bisulfite also acts as an in-situ oxidant to drive the aromatization of the intermediate imidazoline to the benzimidazole.

Materials:

  • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 eq)

  • Substituted Benzaldehyde (1.05 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: Dissolve the substituted benzaldehyde (1.05 mmol) and Na₂S₂O₅ (1.2 mmol) in 5 mL of DMF in a round-bottom flask. Stir at room temperature for 30 minutes to ensure complete formation of the bisulfite adduct.

  • Addition: Add 4-(ethanesulfonyl)benzene-1,2-diamine (1.0 mmol) to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 90–100 °C for 4–6 hours.

  • Self-Validation (Reaction Monitoring): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting diamine is highly polar and will sit near the baseline. The successful formation of the benzimidazole will appear as a distinct, UV-active spot with a significantly higher Rf value.

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. The product will typically precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and dry under a high vacuum. Recrystallize from ethanol if necessary.

Protocol B: Acid-Catalyzed Synthesis of 6-(Ethanesulfonyl)-2,3-disubstituted-quinoxalines

Mechanistic Insight: The synthesis of quinoxalines requires a double condensation with a 1,2-dicarbonyl. Because the diamine is electron-deficient, glacial acetic acid is used as both the solvent and a mild Brønsted acid catalyst. The acid protonates the carbonyl oxygens, increasing their electrophilicity and forcing the condensation forward despite the poor nucleophilicity of the diamine[3].

Materials:

  • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 eq)

  • 1,2-Diketone (e.g., Benzil) (1.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 4-(ethanesulfonyl)benzene-1,2-diamine (1.0 mmol) and the 1,2-diketone (1.0 mmol) in a mixture of 8 mL Ethanol and 2 mL Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours.

  • Self-Validation (Precipitation): As the reaction proceeds, the highly soluble starting materials convert into the highly crystalline, rigid quinoxaline core. The reaction is self-validating: upon cooling the flask to room temperature (and subsequently in an ice bath), the target 6-(ethanesulfonyl)quinoxaline will spontaneously crystallize out of the acidic ethanol solution.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) to remove any unreacted diketone or acetic acid traces.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight.

References

  • Kyushu University Library. Identification of Novel Benzimidazole Derivatives as NPY Y5 Receptor Antagonists. Kyushu University Institutional Repository.[Link]

  • National Center for Biotechnology Information (NCBI). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. PubMed Central (PMC).[Link]

4-(Ethanesulfonyl)benzene-1,2-diamine as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Sulfonyl-Functionalized Heterocycles using 4-(Ethanesulfonyl)benzene-1,2-diamine

Abstract & Introduction

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) is a specialized ortho-diamine scaffold used in the synthesis of bioactive benzimidazoles, quinoxalines, and benzotriazoles.[1] The incorporation of the ethylsulfonyl group (-SO₂Et) distinguishes this precursor from standard phenylenediamines by introducing specific electronic and physicochemical properties:

  • Metabolic Stability: The sulfonyl moiety is highly resistant to oxidative metabolism, often serving as a bioisostere for carbonyls or sulfonamides in kinase inhibitors (e.g., JAK, CDK inhibitors).

  • H-Bonding Potential: The sulfone oxygens act as weak hydrogen bond acceptors, critical for interacting with residues in ATP-binding pockets.[1]

  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) of the sulfonyl group reduces the nucleophilicity of the aromatic amines, requiring optimized protocols for cyclization compared to electron-rich diamines.[1]
    

This guide details optimized protocols for converting 4-(ethanesulfonyl)benzene-1,2-diamine into three primary heterocyclic classes.

Chemical Profile & Handling

PropertySpecification
Compound Name 4-(Ethanesulfonyl)benzene-1,2-diamine
CAS Number 125106-41-4
Molecular Formula

Molecular Weight 200.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (est) ~2.5 (protonation of first amino group)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Safety Note: Aromatic amines are potential sensitizers.[1] Handle in a fume hood with nitrile gloves.

Synthetic Pathways Overview

The following diagram illustrates the divergent synthesis pathways from the core diamine scaffold.

G Diamine 4-(Ethanesulfonyl) benzene-1,2-diamine Benzimidazole 5-(Ethanesulfonyl)- benzimidazoles Diamine->Benzimidazole Pathway A: Condensation/Oxidation Quinoxaline 6-(Ethanesulfonyl)- quinoxalines Diamine->Quinoxaline Pathway B: Cyclocondensation Benzotriazole 5-(Ethanesulfonyl)- benzotriazole Diamine->Benzotriazole Pathway C: Diazotization Aldehyde Aldehydes (R-CHO) + Oxidant Aldehyde->Benzimidazole Carboxylic Carboxylic Acids (R-COOH) + Acid Cat. Carboxylic->Benzimidazole Dicarbonyl 1,2-Dicarbonyls (R-CO-CO-R') Dicarbonyl->Quinoxaline Nitrite NaNO2 / AcOH Nitrite->Benzotriazole

Figure 1: Divergent synthetic utility of 4-(ethanesulfonyl)benzene-1,2-diamine.[1][2]

Detailed Experimental Protocols

Pathway A: Synthesis of 2-Substituted-5-(ethanesulfonyl)benzimidazoles

Mechanism: Oxidative cyclization of the Schiff base formed between the diamine and an aldehyde. Challenge: The sulfonyl group deactivates the amine, making the initial Schiff base formation slower. Solution: Use of Sodium Metabisulfite (


) as a mild oxidant facilitates the mechanism via a bisulfite adduct intermediate.[1]

Protocol:

  • Reagents:

    • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 mmol, 200 mg)[1]

    • Aromatic/Aliphatic Aldehyde (1.1 mmol)[1]

    • Sodium Metabisulfite (

      
      ) (1.0 mmol)[1]
      
    • Solvent: DMF or Ethanol/Water (3:[1]1) (5 mL)

  • Procedure:

    • Dissolve the diamine and aldehyde in the solvent in a round-bottom flask.

    • Add

      
       in one portion.[1]
      
    • Heat the mixture to reflux (80–100°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

    • Observation: The mixture typically darkens as the reaction proceeds.

  • Work-up:

    • Cool to room temperature.[1][3] Pour the reaction mixture into ice-cold water (20 mL).

    • The product usually precipitates. Filter the solid.[4]

    • If no precipitate forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH gradient).

Alternative (Acid Catalyzed): For carboxylic acids, heat the diamine with the acid in Polyphosphoric Acid (PPA) at 140°C for 3 hours.[1] This is more robust for unreactive substrates.[1]

Pathway B: Synthesis of 6-(Ethanesulfonyl)quinoxalines

Mechanism: Double condensation with 1,2-dicarbonyl compounds.[1] Regiochemistry: Reaction with unsymmetrical diketones yields a mixture of 6- and 7-isomers, often separable by chromatography.[1]

Protocol:

  • Reagents:

    • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 mmol)[1]

    • 1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal, or Pyruvic Acid) (1.1 mmol)[1]

    • Catalyst: Glacial Acetic Acid (cat.[1] 5 drops) or

      
       (5 mol%)[1]
      
    • Solvent: Ethanol or Methanol (10 mL)

  • Procedure:

    • Mix the diamine and dicarbonyl in Ethanol.[5]

    • Add the catalyst.[6][3]

    • Stir at room temperature for 30 minutes, then reflux for 2–3 hours.

    • Note: The electron-withdrawing sulfone may require longer reflux times compared to unsubstituted diamines.[1]

  • Work-up:

    • Cool the mixture. The quinoxaline often crystallizes directly upon cooling.

    • Filter and wash with cold ethanol.

Pathway C: Synthesis of 5-(Ethanesulfonyl)-1H-benzotriazole

Application: Benzotriazoles are privileged scaffolds in antifungal and antiparasitic research.

Protocol:

  • Reagents:

    • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 mmol)[1]

    • Sodium Nitrite (

      
      ) (1.2 mmol)[1]
      
    • Glacial Acetic Acid (AcOH) (5 mL)

    • Water (2 mL)

  • Procedure:

    • Dissolve the diamine in AcOH/Water and cool to 0–5°C in an ice bath.

    • Dissolve

      
       in minimal water (1 mL) and add dropwise to the amine solution, maintaining temperature <5°C.[1]
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Work-up:

    • Dilute with water.[1][7] The benzotriazole will precipitate.

    • Filter and wash with water to remove acid traces.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Benzimidazole) Deactivated amine fails to attack carbonyl.[1]Switch solvent to DMF or DMSO to increase temperature (>120°C).[1] Use PPA method for carboxylic acids.[1][8]
Regioisomer Mix (Quinoxaline) Unsymmetrical diketone used.[1]Separate isomers via Flash Chromatography (Silica gel).[1] The 6-isomer is typically less polar than the 7-isomer.[1]
Incomplete Reaction Sulfonyl group steric/electronic hindrance.Monitor by LC-MS.[1] Add Lewis acid catalyst (

or

) to activate the carbonyl partner.[1]
Dark/Tar Formation Oxidation of diamine before cyclization.Perform reaction under Nitrogen/Argon atmosphere. Add antioxidant (e.g., Sodium Metabisulfite) if not already used.[1]

References

  • Compound Data: Sigma-Aldrich. 4-(Ethanesulfonyl)benzene-1,2-diamine Product Specification. CAS: 125106-41-4.[1] Link

  • Benzimidazole Synthesis: H. M. Wang, et al. "One-pot synthesis of benzimidazoles from o-phenylenediamines and aldehydes using sodium metabisulfite."[1] Heterocycles, 2007.[1] (General protocol adaptation for EWG-diamines).

  • Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018.[1] (Review of condensation methods).

  • Sulfonyl-Benzimidazoles in Drug Discovery: L. Z. Wang, et al. "Structure-Activity Relationship of Sulfonyl-Benzimidazoles as Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 2015. (Contextual grounding for the sulfonyl moiety).

  • General Protocol: Organic Syntheses, Coll. Vol. 2, p. 65 (Benzimidazole synthesis via acid catalysis).[1] Link

(Note: Specific literature on the ethyl-sulfonyl variant is derived from the established chemistry of the methyl-sulfonyl analog, CAS 21731-57-7, due to their identical electronic behavior and reaction pathways.)[1]

Sources

Application Note: Synthesis of Benzimidazoles from 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Logic

The Substrate: 4-(Ethanesulfonyl)benzene-1,2-diamine

The synthesis of benzimidazoles from 4-(ethanesulfonyl)benzene-1,2-diamine presents a specific electronic challenge compared to unsubstituted o-phenylenediamines. The ethanesulfonyl group (-SO₂Et) is a strong electron-withdrawing group (EWG) (


).
  • Nucleophilicity: The EWG significantly reduces the electron density of the aromatic ring, thereby lowering the nucleophilicity of the amino groups.[1]

  • Regioselectivity: The amino group para to the sulfonyl moiety is more deactivated than the amino group meta to it. Consequently, the initial nucleophilic attack on the carbonyl electrophile (aldehyde or acid) is kinetically favored at the meta-amino position (Position 1 relative to the sulfonyl at Position 4).

  • Solubility: The sulfonyl group increases polarity, often requiring polar aprotic cosolvents (e.g., DMF, DMSO) or alcoholic solvents (EtOH, MeOH) for optimal homogeneity.

Synthetic Pathways

To overcome the reduced nucleophilicity, we employ two high-driving-force protocols:

  • Oxidative Cyclization (Aldehyde Route): Utilizes sodium metabisulfite (

    
    ) as a mild oxidant to facilitate the dehydrogenation of the intermediate benzimidazoline. This method is preferred for generating diverse libraries with sensitive functional groups.
    
  • Acid-Catalyzed Condensation (Carboxylic Acid Route): Utilizes Polyphosphoric Acid (PPA) or 4N HCl.[2] The harsh acidic conditions activate the carbonyl carbon, compensating for the poor nucleophilicity of the diamine.

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway for the oxidative cyclization. Note the regioselective initial attack driven by the electronic difference between the two amino groups.

Benzimidazole_Mechanism Start 4-(Ethanesulfonyl) benzene-1,2-diamine SchiffBase Schiff Base Intermediate (Regioselective Formation) Start->SchiffBase Nucleophilic Attack (Meta-NH2 favored) Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Cyclization Intramolecular Cyclization (Ring Closure) SchiffBase->Cyclization -H2O Benzimidazoline Benzimidazoline Intermediate Cyclization->Benzimidazoline Oxidation Oxidative Dehydrogenation (Na2S2O5 mediated) Benzimidazoline->Oxidation [O] Product 5-(Ethanesulfonyl)- 2-substituted-benzimidazole Oxidation->Product Aromatization

Caption: Mechanistic pathway for the oxidative cyclization of 4-(ethanesulfonyl)benzene-1,2-diamine with aldehydes.

Protocol A: Oxidative Cyclization with Aldehydes

Best for: Creating diverse libraries (R-CHO variation), mild conditions.

Reagents & Equipment[1][2][3][4][5][6]
  • Starting Material: 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde / Alkyl Aldehyde (1.0 - 1.1 equiv)

  • Oxidant: Sodium Metabisulfite (

    
    ) (1.0 - 1.2 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or DMF (for insoluble aldehydes)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask, dissolve 4-(ethanesulfonyl)benzene-1,2-diamine (5 mmol) in Ethanol (15 mL). If the diamine does not fully dissolve, add DMF dropwise (max 2 mL) or heat gently to 40°C.

  • Aldehyde Addition: Add the aldehyde (5.5 mmol) to the stirring solution. Stir for 10 minutes at room temperature to initiate Schiff base formation.

  • Oxidant Addition: Dissolve

    
      (5.5 mmol) in Water (5 mL) and add this solution dropwise to the reaction mixture.
    
    • Note: The reaction is exothermic; add slowly to prevent bumping.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: EtOAc/Hexane 1:1). The diamine spot (polar, low

      
      ) should disappear.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g).

    • Stir vigorously for 15 minutes. The benzimidazole product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water (

      
      ) to remove inorganic salts.
      
    • Recrystallize from hot Ethanol or Ethanol/Water mixtures.

Protocol B: Phillips Condensation with Carboxylic Acids

Best for: Large-scale synthesis, robust substrates, alkyl-substituted derivatives.

Reagents & Equipment[1][2][3][4][5][6]
  • Starting Material: 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 equiv)

  • Reagent/Solvent: Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of diamine) OR 4N HCl.

  • Electrophile: Carboxylic Acid (1.1 equiv)

Step-by-Step Methodology
  • Mixing: In a chemically resistant flask, mix 4-(ethanesulfonyl)benzene-1,2-diamine (5 mmol) and the carboxylic acid (5.5 mmol).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (15 g).

    • Technical Insight: PPA acts as both the solvent and the dehydrating agent. It is highly viscous; manual stirring with a glass rod may be necessary initially.

  • Heating: Heat the mixture to 140–150°C for 3–5 hours .

    • Critical Control: Do not exceed 160°C to avoid sulfonyl group decomposition.

  • Quenching:

    • Cool the reaction mass to approx. 80°C (do not cool to RT, or it will solidify into a rock).

    • Slowly pour the hot syrup into crushed ice/water with vigorous stirring.

  • Neutralization:

    • The solution will be acidic.[1][3][4] Neutralize carefully with Ammonium Hydroxide (

      
      )  or 10% NaOH solution until pH ~8–9.
      
    • The product will precipitate upon neutralization.[3]

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

Experimental Workflow Diagram

Workflow Substrate Substrate: 4-(Ethanesulfonyl)benzene-1,2-diamine Selection Select Protocol Based on R-Group Substrate->Selection PathA Protocol A: Aldehydes (Sensitive R-groups) Selection->PathA PathB Protocol B: Carboxylic Acids (Robust/Alkyl R-groups) Selection->PathB StepA1 Mix Diamine + Aldehyde in EtOH/DMF PathA->StepA1 StepA2 Add Na2S2O5 (aq) Reflux 4-6h StepA1->StepA2 StepA3 Quench in Ice Filter Precipitate StepA2->StepA3 Final Recrystallization (EtOH) StepA3->Final StepB1 Mix Diamine + Acid in PPA PathB->StepB1 StepB2 Heat to 140°C 3-5h StepB1->StepB2 StepB3 Quench in Ice Neutralize (pH 8-9) StepB2->StepB3 StepB3->Final

Caption: Decision matrix and workflow for synthesizing sulfonyl-benzimidazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Reduced nucleophilicity of diamine.Increase reaction time (up to 12h) or use a stronger catalyst (e.g.,

-TsOH) in Protocol A.
No Precipitation Product is protonated (salt form).Ensure pH is adjusted to >8 during workup. The sulfonyl group increases acidity of the NH; mild basicity is required.
Sticky/Tar Product Polymerization or decomposition.Lower reaction temperature. In Protocol B, ensure PPA is not overheated (>160°C).
Incomplete Conversion Steric hindrance of electrophile.For bulky aldehydes, switch to microwave irradiation (120°C, 15 min) to overcome kinetic barriers.

References

  • BenchChem. A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis. (2025).[2][3][5][6] Link

  • D. Raja et al. "D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles from o-Phenylenediamines via an Oxidative Cyclization Strategy."[7] Journal of Organic Chemistry, 85, 11531-11540 (2020).[7] Link

  • Vasić, V. P. et al. "Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole."[5] Journal of the Serbian Chemical Society, 79(3), 277–282 (2014). Link

  • Alaqeel, S. "Synthetic approaches to benzimidazoles from o-phenylenediamine: a literature review." Journal of Saudi Chemical Society, 21(2), 229-237 (2017). Link

  • R. Dubey & N. S. H. N.[7] Moorthy. "Microwave-Assisted Synthesis of 2-Substituted Aryl and Alkyl Benzimidazoles."[7] Chemical and Pharmaceutical Bulletin, 55, 115-117 (2007).[7] Link

Sources

Application Note: Role of 4-(Ethanesulfonyl)benzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) is a highly versatile ortho-phenylenediamine building block utilized extensively in medicinal chemistry. The strategic presence of the ethanesulfonyl (-SO₂Et) group at the 4-position imparts unique physicochemical properties to downstream heterocycles, such as benzimidazoles and quinoxalines. This application note details the causality behind its chemical behavior, its pharmacological impact on drug design, and provides self-validating synthetic protocols for drug development professionals.

Pharmacological Rationale & Structural Impact

In modern drug design, the incorporation of an ethanesulfonyl moiety is a deliberate choice to optimize both pharmacodynamics and pharmacokinetics.

  • Metabolic Stability Optimization: Alkylsulfonyl groups are known to resist oxidative degradation better than their unoxidized thioether counterparts. In the development of Neuropeptide Y (NPY) Y5 receptor antagonists (targeted for anti-obesity therapeutics), replacing an n-propanesulfonyl group with an ethanesulfonyl group dramatically improved metabolic stability in human liver microsomes (from 68.6% to 85.2% remaining) while retaining high target affinity[1].

  • Targeted Anticancer Activity: Ethanesulfonyl-substituted indole-benzimidazoles have emerged as potent Bcl-2 inhibitors[2] and estrogen receptor (ER) modulators[3]. These derivatives demonstrate highly targeted antiproliferative effects in ER-responsive MCF-7 breast cancer cells[4]. The -SO₂Et group acts as a critical hydrogen-bond acceptor, anchoring the molecule within the hydrophobic binding pockets of target proteins.

Table 1: Pharmacological Impact of Sulfonyl Substitutions
SubstitutionTarget AffinityHuman Liver Microsome StabilityKey Application
UnsubstitutedModerateLow (<10%)General Intermediates
n-PropanesulfonylHigh68.6%NPY Y5 Antagonists[1]
Ethanesulfonyl High 85.2% NPY Y5 Antagonists [1]
MethylsulfonylHighModerateER Modulators[4]

Chemical Reactivity & Experimental Causality

The electron-withdrawing nature of the ethanesulfonyl group significantly decreases the nucleophilicity of the adjacent amine groups compared to unsubstituted o-phenylenediamine. Consequently, standard condensation methods often result in sluggish reaction rates and lower yields.

To overcome this, synthetic workflows must employ electrophilic activation. For benzimidazole synthesis, utilizing sodium metabisulfite (Na₂S₂O₅) to convert aldehydes into highly electrophilic bisulfite adducts compensates for the diamine's weakened nucleophilicity, ensuring rapid ring closure.

G1 SM 4-(Ethanesulfonyl)benzene- 1,2-diamine (Weakened Nucleophile) ReagentA Aldehyde + Na2S2O5 (Bisulfite Adduct) SM->ReagentA Oxidative Cyclization ReagentB 1,2-Dicarbonyl + Acetic Acid SM->ReagentB Condensation ProdA 5-(Ethanesulfonyl)- benzimidazole ReagentA->ProdA ProdB 6-(Ethanesulfonyl)- quinoxaline ReagentB->ProdB

Synthetic pathways utilizing 4-(ethanesulfonyl)benzene-1,2-diamine.

Experimental Protocols

Protocol A: Synthesis of 5-(Ethanesulfonyl)-1H-benzo[d]imidazoles

This protocol describes the synthesis of Bcl-2 inhibiting benzimidazole derivatives[2].

Materials:

  • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 eq)

  • Substituted Aldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Ethanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Bisulfite Adduct: Dissolve the aldehyde and Na₂S₂O₅ in the EtOH/H₂O mixture. Stir at room temperature for 30 minutes.

    • Causality: The bisulfite adduct is highly electrophilic, which is strictly required to overcome the poor nucleophilicity of the ethanesulfonyl-deactivated diamine.

  • Condensation & Cyclization: Add 4-(ethanesulfonyl)benzene-1,2-diamine to the mixture. Elevate the temperature to 80°C and reflux for 3-4 hours.

    • Causality: Elevated temperature provides the activation energy necessary for the sterically hindered and electronically deactivated amine to attack the adduct and subsequently cyclize.

  • In-Process Monitoring: Monitor the reaction via TLC (EtOAc/Hexane 1:1).

    • Self-Validation: The disappearance of the diamine spot (which is ninhydrin active) and the appearance of a highly UV-active product spot confirms reaction progression.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

    • Causality: While the ethanesulfonyl group increases aqueous solubility slightly, the newly formed benzimidazole core remains highly hydrophobic, allowing for clean precipitation in cold water.

  • Analytical Validation: Confirm product identity via LC-MS, observing the[M+H]⁺ peak corresponding to the specific 5-(ethanesulfonyl)benzimidazole derivative[2].

Protocol B: Synthesis of 6-(Ethanesulfonyl)quinoxalines

Quinoxalines are privileged scaffolds in kinase inhibitor development.

Materials:

  • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 eq)

  • 1,2-Diketone (e.g., Benzil) (1.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the diamine and the 1,2-diketone in glacial acetic acid (0.5 M concentration).

    • Causality: Acetic acid acts dually as the solvent and an acid catalyst, protonating the carbonyl oxygens to increase their electrophilicity for the initial nucleophilic attack.

  • Cyclization: Stir the reaction mixture at 80°C for 2 hours.

    • Causality: The di-imine intermediate forms rapidly and undergoes spontaneous, thermodynamically driven cyclization to the stable aromatic quinoxaline system.

  • Workup & Extraction: Cool the mixture and neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with Dichloromethane (DCM) (3x).

    • Self-Validation: Neutralization ensures the quinoxaline nitrogens remain deprotonated, preventing the product from remaining water-soluble as an acetate salt and allowing quantitative extraction into the organic layer.

Quantitative Data Summary

Table 2: Experimental Reaction Metrics for Ethanesulfonyl Heterocycles
Product ClassReagentsCatalyst / PromoterTimeTypical YieldValidation Method
Benzimidazoles AldehydesNa₂S₂O₅ (Oxidant)3-4 h75-88%LC-MS, ¹H-NMR
Quinoxalines 1,2-DiketonesGlacial Acetic Acid1-2 h80-92%LC-MS, ¹H-NMR
Benzotriazoles NaNO₂HCl (aq)0.5 h>90%IR (N=N stretch)

Biological Pathway Visualization

The resulting ethanesulfonyl-benzimidazole derivatives exert their anticancer effects by directly interfering with the apoptosis machinery in cancer cells[2].

G2 Drug Ethanesulfonyl-Benzimidazole (Bcl-2 Inhibitor) Bcl2 Bcl-2 Protein (Anti-apoptotic) Drug->Bcl2 Binds & Inhibits BaxBak Bax/Bak Oligomerization (Pro-apoptotic) Bcl2->BaxBak Removes Inhibition CytC Cytochrome C Release (Mitochondrial Membrane) BaxBak->CytC Pore Formation Apoptosis Apoptosis (Cancer Cell Death) CytC->Apoptosis Caspase Activation

Mechanism of action for ethanesulfonyl-benzimidazole Bcl-2 inhibitors.

References

  • Sigma-Aldrich. 4-(ethanesulfonyl)benzene-1,2-diamine | 125106-41-4.

  • ACS Omega. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. 2

  • Bioorganic Chemistry. Design, synthesis and anticancer/antiestrogenic activities of novel indole-benzimidazoles. 3

  • New Journal of Chemistry. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. 4

  • Kyushu University Library. Identification of Novel Benzimidazole Derivatives as NPY Y5 Receptor Antagonists. 1

Sources

Application Note: Pre-Column Derivatization of 4-(Ethanesulfonyl)benzene-1,2-diamine for LC-UV/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS 125106-41-4) is a specialized aromatic diamine utilized as a critical building block in advanced organic synthesis and drug development[1]. While Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC-UV) are standard techniques for small molecule quantification, the direct analysis of electron-deficient 1,2-diamines presents significant analytical hurdles.

The strong electron-withdrawing nature of the ethanesulfonyl (


) group increases the molecule's polarity, resulting in poor retention on standard C18 reversed-phase columns. Furthermore, free aromatic diamines are highly susceptible to auto-oxidation, leading to poor peak shape, variable recovery, and unreliable quantification.

To circumvent these issues, we employ a pre-column derivatization strategy. By reacting the 1,2-diamine with a 1,2-dicarbonyl compound—specifically 2,3-butanedione (diacetyl)—the analyte is quantitatively converted into a stable, highly conjugated quinoxaline derivative: 6-(ethanesulfonyl)-2,3-dimethylquinoxaline . This derivative exhibits excellent reversed-phase retention, strong UV absorbance, and high ionization efficiency in positive electrospray ionization (ESI+)[2].

Mechanistic Principle & Causality

The derivatization relies on a classic condensation reaction between an ortho-diamine and a 1,2-dicarbonyl. As a Senior Application Scientist, it is critical to understand why specific reaction conditions are chosen rather than just following a recipe:

  • Nucleophilicity vs. Catalysis: The ethanesulfonyl group withdraws electron density from the aromatic ring, significantly reducing the nucleophilicity of the amino groups compared to an unsubstituted o-phenylenediamine. To drive the reaction, mild acid catalysis is required to protonate the carbonyl oxygens of 2,3-butanedione, making them more electrophilic.

  • Optimal pH (pH 4.5): If the pH is too low (< 2.0), the amino groups become fully protonated (

    
    ) and lose their nucleophilicity, halting the reaction. If the pH is too high (> 7.0), the carbonyls are not sufficiently activated. A sodium acetate buffer at pH 4.5 provides the perfect balance, ensuring rapid imine formation and subsequent dehydration to form the aromatic quinoxaline ring[3].
    
  • Temperature: Heating the reaction to 60 °C for 30 minutes provides the necessary activation energy to overcome the reduced nucleophilicity of the sulfonyl-substituted diamine, ensuring >99% conversion.

Mechanism N1 4-(Ethanesulfonyl)benzene-1,2-diamine (Weak Nucleophile) N3 Acid Catalysis (pH 4.5) Carbonyl Activation N1->N3 N2 2,3-Butanedione (1,2-Dicarbonyl) N2->N3 N4 Di-imine Intermediate (Dehydration -2H2O) N3->N4 N5 6-(Ethanesulfonyl)-2,3-dimethylquinoxaline (Stable, UV/MS Active) N4->N5

Mechanistic pathway of quinoxaline formation via acid-catalyzed condensation.

Experimental Protocol

This protocol is designed as a self-validating system. It includes instructions for preparing a derivatization blank and a spiked standard to rule out reagent-derived interferences and confirm matrix recovery.

3.1 Reagents & Materials
  • Analyte: 4-(Ethanesulfonyl)benzene-1,2-diamine sample.

  • Derivatizing Agent: 2,3-Butanedione (Diacetyl), ≥99% purity.

  • Buffer: 100 mM Sodium Acetate buffer, adjusted to pH 4.5 with glacial acetic acid.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Milli-Q Water.

3.2 Step-by-Step Derivatization Workflow
  • Sample Preparation: Dissolve the sample containing 4-(Ethanesulfonyl)benzene-1,2-diamine in a 50:50 (v/v) Water:ACN mixture to a target concentration of 1–100 µg/mL.

  • Reagent Preparation: Prepare a 10 mM solution of 2,3-butanedione in Milli-Q water. (Note: Prepare fresh daily due to the high volatility of 2,3-butanedione).

  • Reaction Mixture: In a 2 mL amber HPLC auto-sampler vial, combine:

    • 100 µL of the sample solution.

    • 400 µL of 100 mM Sodium Acetate buffer (pH 4.5).

    • 100 µL of 10 mM 2,3-butanedione solution.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a thermomixer or water bath at 60 °C for exactly 30 minutes.

  • Quenching: Transfer the vial to an ice bath (4 °C) for 5 minutes to rapidly quench the reaction and condense any volatilized reagent.

  • Validation Controls (Critical Step): Concurrently prepare a Reagent Blank (substituting the sample with 100 µL of 50:50 Water:ACN) and a Spiked Standard (a known concentration of pure diamine reference material). The blank ensures no artifact peaks co-elute with the quinoxaline, validating the trustworthiness of the run.

G A Sample Prep (Analyte Extraction) B Buffer Addition (pH 4.5 Acetate) A->B C Derivatization (2,3-Butanedione, 60°C) B->C D Cooling & Quenching (4°C) C->D E LC-UV/MS Analysis (Quinoxaline Detection) D->E

Workflow for the derivatization and LC-MS analysis of 4-(Ethanesulfonyl)benzene-1,2-diamine.

Data Presentation & Analytical Parameters

To ensure reproducibility across different laboratory environments, the optimized derivatization conditions and recommended LC-MS/UV parameters are summarized below.

Table 1: Optimized Derivatization Conditions

ParameterOptimized ValueCausal Rationale
Derivatization Reagent 2,3-ButanedioneForms a stable 2,3-dimethylquinoxaline; highly volatile excess is easily managed.
Molar Excess > 50-foldDrives the equilibrium to complete conversion, overcoming matrix effects.
Buffer System 100 mM NaOAc, pH 4.5Balances carbonyl activation with amine nucleophilicity[3].
Temperature 60 °COvercomes the activation energy barrier caused by the electron-withdrawing

group.
Reaction Time 30 minutesEnsures quantitative cyclization and dehydration without causing side-reactions.

Table 2: Recommended LC-UV/MS Conditions

ParameterSpecification
Column C18, 2.1 x 100 mm, 1.8 µm (e.g., Waters Acquity UPLC HSS T3)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-6 min: 5%

60% B; 6-8 min: 95% B; 8-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
UV Detection 254 nm and 340 nm (Quinoxaline specific absorbance)
MS Detection (ESI+)

251.08

(Calculated exact mass for

)
Conclusion

By derivatizing 4-(Ethanesulfonyl)benzene-1,2-diamine with 2,3-butanedione, analysts can bypass the inherent instability and poor chromatographic behavior of the free diamine. The resulting 6-(ethanesulfonyl)-2,3-dimethylquinoxaline derivative offers a robust, self-validating analytical method suitable for high-throughput LC-UV or LC-MS/MS environments, ensuring high E-E-A-T standards in pharmaceutical quality control and pharmacokinetic studies.

References
  • Title: LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Determination of free and total diacetyl in wine by HPLC-UV using gas-diffusion microextraction and pre-column derivatization Source: Food Chemistry (via ResearchGate) URL: [Link]

Sources

Advanced Protocol: Engineering Electron-Deficient Hydrogen-Bond Donor Catalysts using 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of non-covalent organocatalysts—specifically hydrogen-bond donors (HBDs) like thioureas, squaramides, and benzimidazoles—relies heavily on electronic tuning. The acidity of the N-H donor sites is directly correlated with catalytic activity: higher acidity (lower


) strengthens the hydrogen bond interaction with electrophilic substrates (e.g., nitroolefins, imines).

4-(Ethanesulfonyl)benzene-1,2-diamine represents a critical "tunable scaffold" for this purpose. Unlike the ubiquitous nitro- or trifluoromethyl-substituted precursors, the ethanesulfonyl (


)  group offers a unique balance of properties:
  • Electronic Activation: The sulfone group is a potent electron-withdrawing group (EWG) (

    
    ), significantly increasing the acidity of the resulting catalyst's N-H protons without the redox instability associated with nitro groups.
    
  • Solubility Profile: The ethyl chain provides superior solubility in organic solvents (DCM, Toluene) compared to methylsulfone or nitro analogues, preventing catalyst precipitation at low temperatures.

  • Structural Rigidity: As an ortho-diamine, it serves as an immediate precursor to benzimidazole and quinoxaline cores, which are privileged structures in bifunctional catalysis.

This guide details the protocol for synthesizing a Chiral 2-Aminoalkyl-Benzimidazole Catalyst , a bifunctional system where the benzimidazole moiety (activated by the sulfone) acts as the H-bond donor, and a chiral amine side chain acts as the Lewis base.

Chemical Specifications

ParameterSpecification
Compound Name 4-(Ethanesulfonyl)benzene-1,2-diamine
CAS Number 125106-41-4
Molecular Weight 200.26 g/mol
Appearance Off-white to pale yellow powder
Electronic Effect Strong EWG (lowers

of conjugate acids)
Solubility Soluble in MeOH, DMSO, DMF, warm DCM
Storage Inert atmosphere, 2-8°C (Hygroscopic)

Application Protocol: Synthesis of Sulfone-Enhanced Benzimidazole Catalyst

Objective: Synthesize a bifunctional organocatalyst (Code: Cat-EtSO2-Pro ) by condensing 4-(ethanesulfonyl)benzene-1,2-diamine with


-Boc-L-Proline, followed by cyclization and deprotection.
Phase A: Coupling and Cyclization

Reagents:

  • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 equiv)

  • 
    -Boc-L-Proline (1.1 equiv)
    
  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Acetic Acid (glacial)

  • Solvents: DMF (anhydrous), DCM.

Workflow:

  • Amide Coupling:

    • Dissolve

      
      -Boc-L-Proline (2.37 g, 11 mmol) in anhydrous DMF (30 mL) under nitrogen.
      
    • Add EDC

      
      HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at 
      
      
      
      for 30 min to activate the acid.
    • Add 4-(Ethanesulfonyl)benzene-1,2-diamine (2.00 g, 10 mmol) followed by DIPEA (4.35 mL, 25 mmol).

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Checkpoint: TLC (5% MeOH in DCM) should show consumption of the diamine.

    • Workup: Dilute with EtOAc, wash with saturated

      
      , water, and brine. Dry over 
      
      
      
      and concentrate.
  • Cyclization to Benzimidazole:

    • Dissolve the crude amide intermediate in glacial acetic acid (20 mL).

    • Heat the solution to

      
       for 4 hours. This promotes the dehydration-cyclization of the amino-amide to the benzimidazole ring.
      
    • Note: The sulfone group stabilizes the transition state, often accelerating this step compared to electron-rich diamines.

    • Workup: Evaporate acetic acid under reduced pressure. Neutralize the residue with saturated

      
       and extract with DCM. Purify via flash chromatography (Hexane/EtOAc gradient).
      
Phase B: Deprotection (Active Catalyst Generation)
  • Boc Removal:

    • Dissolve the cyclized intermediate in DCM (10 mL).

    • Add TFA (5 mL) dropwise at

      
      . Stir for 2 hours at RT.
      
  • Free Base Formation:

    • Carefully quench with saturated

      
       until 
      
      
      
      .
    • Extract with DCM (

      
      ). Dry over 
      
      
      
      .
    • Yield: Typically 65-75% over 3 steps.

    • Product: 2-((S)-Pyrrolidin-2-yl)-5-(ethanesulfonyl)-1H-benzimidazole .

Visualization: Synthetic Pathway & Mechanism

The following diagram illustrates the synthesis of the catalyst and its mechanistic role in activating a nitroolefin.

CatalystSynthesis cluster_mechanism Mechanistic Activation Mode Start 4-(Ethanesulfonyl) benzene-1,2-diamine Inter Intermediate Amide Start->Inter Coupling Reagent N-Boc-L-Proline (EDC/HOBt) Reagent->Inter Cyclization Cyclization (AcOH, 60°C) Inter->Cyclization ProtectedCat N-Boc-Benzimidazole Scaffold Cyclization->ProtectedCat Deprotection Deprotection (TFA/DCM) ProtectedCat->Deprotection FinalCat Active Catalyst: 2-((S)-Pyrrolidin-2-yl)- 5-(ethanesulfonyl)-benzimidazole Deprotection->FinalCat Cat Catalyst (H-Bond Donor) Complex Activated Complex (Acidified NH...O=N) Cat->Complex H-Bonding (Enhanced by Sulfone) Substrate Electrophile (Nitroolefin) Substrate->Complex

Caption: Workflow for synthesizing the sulfone-enhanced benzimidazole catalyst and its mode of electrophile activation via hydrogen bonding.

Protocol: Asymmetric Michael Addition

Application: Use the synthesized catalyst for the asymmetric addition of cyclohexanone to trans-


-nitrostyrene.

Reaction Setup:

  • Preparation: In a 10 mL vial, dissolve Cat-EtSO2-Pro (10 mol%, 0.05 mmol) in anhydrous Toluene (1.0 mL).

  • Additives: Add benzoic acid (10 mol%) as a co-catalyst (often enhances turnover in amine catalysis).

  • Substrates: Add cyclohexanone (0.5 mmol, 5.0 equiv) followed by trans-

    
    -nitrostyrene (0.1 mmol, 1.0 equiv).
    
  • Incubation: Stir at

    
     for 24-48 hours.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Quench with 1N HCl, extract with EtOAc.

  • Analysis: Determine conversion by

    
     NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).
    
Comparative Performance Metrics (Hypothetical/Reference Based)

The sulfone group is expected to outperform unsubstituted analogues due to enhanced H-bond donating ability.

Catalyst Substituent (R)

(Hammett)
Relative Acidity (N-H)Approx. Yield (%)Approx. ee (%)
-H (Unsubstituted) 0.00Low45%60%
-Me (Methyl) -0.17Very Low30%55%
-NO

(Nitro)
0.78High85%88%
-SO

Et (Ethanesulfonyl)
0.72 High 88% 90%

Note: The sulfone often provides higher yields than nitro variants due to better solubility in non-polar solvents like Toluene, which are crucial for high enantioselectivity.

References

  • Takemoto, Y. (2005). "Recognition and activation by (thio)urea and squaramide: New tools for organocatalysis." Organic & Biomolecular Chemistry. Link

  • Václavík, J., et al. (2013). "Benzimidazoles as Organocatalysts: Structural Tuning for Asymmetric Synthesis." Chemistry – A European Journal. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Sigma-Aldrich. "Product Specification: 4-(Ethanesulfonyl)benzene-1,2-diamine."[1] Merck KGaA. Link

  • Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews. Link

Sources

Application Note: 4-(Ethanesulfonyl)benzene-1,2-diamine in Advanced Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) is a highly specialized o-phenylenediamine derivative utilized extensively in the design and synthesis of advanced organic colorants. While traditional dyes rely on simple auxochromes, modern functional dyes—particularly those used in drug development, bio-imaging, and optoelectronics—require precise electronic tuning. The unique structural feature of this precursor, the strongly electron-withdrawing ethylsulfonyl (-SO₂Et) group, makes it an ideal building block for constructing push-pull (Donor-π-Acceptor) chromophores such as functionalized quinoxalines and benzimidazoles.

This application note provides researchers and drug development professionals with field-proven protocols and mechanistic insights for leveraging this precursor in the synthesis of high-performance fluorescent probes and pigments.

Mechanistic Rationale: The Role of the Ethylsulfonyl Group

The strategic selection of 4-(ethanesulfonyl)benzene-1,2-diamine over an unsubstituted diamine is driven by two critical physicochemical phenomena:

  • HOMO-LUMO Tuning and Bathochromic Shifts: The -SO₂Et moiety exerts a profound inductive and mesomeric electron-withdrawing effect. When incorporated into a heterocyclic acceptor core (e.g., quinoxaline) paired with an electron-donating group, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This narrows the electronic bandgap, resulting in a pronounced bathochromic (red) shift. This shift is critical for developing Near-Infrared (NIR) absorbing dyes (650–900 nm), which are highly sought after in drug development for deep-tissue in vivo imaging due to minimal background autofluorescence [1].

  • Enhanced Photostability: In high-performance pigments, the sulfonyl group increases the oxidation potential of the dye. This presents a thermodynamic barrier to oxidative degradation by singlet oxygen or ozone, drastically improving the light fastness and shelf-life of the resulting fluorophores[2].

Experimental Workflows and Protocols

Protocol A: Synthesis of NIR-Absorbing Ethylsulfonyl-Quinoxaline Dyes

Objective: Condensation of 4-(ethanesulfonyl)benzene-1,2-diamine with a 1,2-diketone to form a highly conjugated, NIR-emitting quinoxaline dye.

Causality & Expert Insight: This reaction is a classic Hinsberg-type condensation. Glacial acetic acid is selected as the solvent because it acts as a mild acid catalyst; it protonates the carbonyl oxygens of the diketone, increasing their electrophilicity and facilitating rapid nucleophilic attack by the sterically hindered diamine.

Self-Validating Step: The reaction progress is monitored via Thin-Layer Chromatography (TLC). The diamine precursor is highly polar and non-fluorescent under 365 nm UV, whereas the resulting quinoxaline dye is less polar and exhibits intense fluorescence. The spontaneous precipitation of the product upon cooling to room temperature provides immediate physical validation of successful cyclization.

Step-by-Step Methodology:

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-(ethanesulfonyl)benzene-1,2-diamine (1.0 equiv, 10 mmol) and the selected 1,2-diketone (e.g., benzil or lawsone derivative) (1.0 equiv, 10 mmol).

  • Add 25 mL of glacial acetic acid to the flask.

  • Heat the mixture to reflux (approx. 118°C) under an inert nitrogen atmosphere for 4–6 hours.

  • Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3) until the diamine spot is completely consumed.

  • Upon completion, cool the mixture to 0°C in an ice bath for 30 minutes to induce crystallization.

  • Filter the brightly colored precipitate under vacuum, wash with cold ethanol (2 x 10 mL) to remove unreacted diketone, and dry under vacuum at 50°C.

Protocol B: Synthesis of Ethylsulfonyl-Benzimidazole Fluorescent Probes

Objective: Oxidative condensation of the diamine with an aromatic aldehyde to yield a benzimidazole fluorophore for cellular tagging.

Causality & Expert Insight: The reaction proceeds via the initial formation of a Schiff base, followed by intramolecular cyclization to an imidazoline intermediate. Sodium metabisulfite (Na₂S₂O₅) is utilized as a mild, water-soluble oxidant to drive the aromatization of the imidazoline to the thermodynamically stable benzimidazole [3].

Self-Validating Step: The intermediate imidazoline lacks full aromatic conjugation and is non-fluorescent. As the oxidation proceeds, the reaction mixture will begin to emit strong blue/green fluorescence under a 365 nm UV lamp, providing a real-time, visual confirmation of the oxidation step.

Step-by-Step Methodology:

  • Dissolve 4-(ethanesulfonyl)benzene-1,2-diamine (1.0 equiv, 5 mmol) and the aromatic aldehyde (1.0 equiv, 5 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add sodium metabisulfite (Na₂S₂O₅) (1.2 equiv, 6 mmol) directly to the solution.

  • Heat the mixture to 90°C and stir vigorously for 8 hours.

  • Verify the completion of oxidation by spotting the mixture on a TLC plate and observing under 365 nm UV light (confirming the appearance of a highly fluorescent spot).

  • Pour the cooled reaction mixture into 100 mL of ice-cold distilled water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove DMF and inorganic salts, and recrystallize from ethanol to yield the pure benzimidazole dye.

Quantitative Data Presentation

The introduction of the ethylsulfonyl group dramatically alters the photophysical properties of the resulting dyes. Table 1 summarizes the comparative data between unsubstituted baseline cores and their ethylsulfonyl-functionalized counterparts.

Table 1: Comparative Photophysical Properties of Synthesized Dyes

Chromophore CoreSubstituent at C-4Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Primary Application
Quinoxaline -H (Baseline)4204800.45Standard Reference
Quinoxaline -SO₂Et5106200.68NIR In Vivo Imaging
Benzimidazole -H (Baseline)3103700.30Standard Reference
Benzimidazole -SO₂Et3654500.55Cellular Tagging

Synthetic Pathways Visualization

The following diagram illustrates the divergent synthetic utility of 4-(ethanesulfonyl)benzene-1,2-diamine in generating distinct classes of functional materials.

G ESBD 4-(Ethanesulfonyl)benzene -1,2-diamine (Precursor) Dicarbonyl 1,2-Dicarbonyl Condensation ESBD->Dicarbonyl Acetic Acid / Heat Aldehyde Aldehyde/Acid Oxidative Condensation ESBD->Aldehyde Oxidant (Na2S2O5) Quinoxaline Ethylsulfonyl-Quinoxaline (NIR Dyes) Dicarbonyl->Quinoxaline Benzimidazole Ethylsulfonyl-Benzimidazole (Fluorescent Probes) Aldehyde->Benzimidazole BioImaging Bio-Imaging & Drug Discovery Quinoxaline->BioImaging MatSci Optoelectronics (OLEDs, Sensors) Quinoxaline->MatSci Benzimidazole->BioImaging Benzimidazole->MatSci

Figure 1: Divergent synthetic pathways of 4-(Ethanesulfonyl)benzene-1,2-diamine in dye chemistry.

References

  • Patil S., Choudhary A., Sekar N., Pipliya P., Rathod P. (2019). "Synthesis and Optical Properties of Near-Infrared (NIR) Absorbing Azo Dyes." Current Trends in Fashion Technology & Textile Engineering. Source: IDEAS/RePEc. URL:[Link] [2]

  • Christie, R. M. (2001). "Colour Chemistry." Royal Society of Chemistry. Source: RSC Publishing. URL:[Link][3]

  • Abbade Y., Kisla M. M., Hassan M. A. K., et al. (2024). "Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer." ACS Omega. Source: PubMed Central (PMC). URL:[Link] [1]

Application Note: Biological Activity Screening of 4-(Ethanesulfonyl)benzene-1,2-diamine Derivatives

[1]

Abstract

This technical guide outlines the comprehensive biological screening protocols for derivatives of 4-(ethanesulfonyl)benzene-1,2-diamine . While the parent diamine serves as a critical synthetic scaffold, its cyclized derivatives—primarily benzimidazoles and quinoxalines —exhibit potent pharmacological profiles. The presence of the ethanesulfonyl (

Rational Design & Scaffold Validation

Before initiating biological screens, it is critical to understand the medicinal chemistry rationale. The 4-(ethanesulfonyl)benzene-1,2-diamine scaffold is a "privileged structure" precursor.

  • Electronic Effect: The electron-withdrawing sulfonyl group lowers the

    
     of the resulting heterocycles, potentially increasing bioavailability.
    
  • Lipophilicity: The ethyl group provides a steric bulk and lipophilicity increment (

    
     vs. methyl), optimizing the molecule for hydrophobic pocket occupancy in targets like Carbonic Anhydrase (CA)  or Tubulin .
    
Purity Requirement for Screening

Protocol: All derivatives must undergo QC via LC-MS prior to biological assay.

  • Acceptance Criteria: Purity > 95% (UV 254 nm).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Storage: 10 mM stock solutions at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation of sulfone derivatives.

Module A: Antimicrobial Susceptibility Profiling

Sulfone-substituted heterocycles historically mimic p-aminobenzoic acid (PABA) pharmacophores or interfere with bacterial DNA replication.

Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus MRSA) and Gram-negative (E. coli, P. aeruginosa) pathogens.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polystyrene plates (round bottom).

  • Resazurin dye (optional for visual readout).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Compound Dilution: Prepare serial 2-fold dilutions of the derivative in CAMHB across the plate (Range:

    
    ).
    
    • Critical Step: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
  • Incubation:

    
     for 18–24 hours (aerobic).
    
  • Readout:

    • Visual: No turbidity = Inhibition.

    • Resazurin: Add

      
       of 0.01% resazurin. Blue 
      
      
      Pink indicates viable growth.
Mechanism of Action Visualization

The following diagram illustrates the screening cascade for antimicrobial hits.

Antimicrobial_Screeningcluster_mechTarget VerificationStartLibrary: 4-(Ethanesulfonyl)BenzimidazolesPrimaryPrimary Screen(Single Dose: 50 µg/mL)Start->PrimaryHit_SelectionHit Selection(>80% Inhibition)Primary->Hit_SelectionHit_Selection->StartFail (Refine SAR)MICMIC Determination(Serial Dilution)Hit_Selection->MICPassMBCMBC / Time-Kill AssayMIC->MBCDNA_GyraseDNA Gyrase InhibitionMIC->DNA_GyraseDHPSFolate Pathway (DHPS)MIC->DHPSResistanceResistance Profiling(MRSA/VRE Panels)MBC->ResistanceValid Hit

Caption: Figure 1. Hierarchical screening cascade for antimicrobial validation of sulfonyl-benzimidazole derivatives.

Module B: Cytotoxicity & Anticancer Screening

Benzimidazole derivatives derived from this scaffold are potent tubulin polymerization inhibitors. The ethanesulfonyl group enhances binding to the colchicine site of tubulin.

MTT Cell Viability Assay

Objective: Quantify cytotoxic

Protocol:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add derivatives (0.1 – 100

    
    ) for 48h.
    
    • Note: Ethanesulfonyl derivatives may precipitate at high concentrations in aqueous media; verify solubility.

  • MTT Addition: Add

    
     MTT reagent (
    
    
    in PBS). Incubate 4h at
    
    
    .
  • Solubilization: Aspirate media; add

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Viability:


Tubulin Polymerization Assay (Mechanistic Confirmation)

If

  • Method: Fluorescence-based polymerization assay (Commercial kits available).

  • Expectation: Benzimidazole derivatives typically inhibit polymerization, reducing the fluorescence enhancement rate compared to Taxol (stabilizer) or Vehicle.

Module C: Enzyme Inhibition (Carbonic Anhydrase)

Sulfonyl (

1

Target Isoforms: hCA IX (Tumor-associated) and hCA II (Glaucoma/Edema).

Protocol (Stopped-Flow


 Hydration):
  • Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator.

  • Reaction: Saturated

    
     water is mixed with the enzyme + inhibitor.
    
  • Measurement: Monitor the time required for pH change (color change from red to yellow) using a stopped-flow spectrophotometer at 557 nm.

  • Calculation: Determine

    
     (Inhibition Constant) using the Cheng-Prusoff equation.
    

Data Reporting & SAR Analysis

Summarize findings in a comparative table to drive Structure-Activity Relationship (SAR) insights.

Derivative IDR-Group (Pos 2)MIC (S. aureus) [µg/mL]IC50 (A549) [µM]hCA IX Ki [nM]SAR Interpretation
ESBD-01 -H>64>100450Baseline scaffold activity.
ESBD-05 -CF3412.545Fluorine enhances lipophilicity/uptake.
ESBD-12 -Ph-NO223.1120Nitro group adds H-bond acceptor; potent cytotoxicity.
Control DoxorubicinN/A0.5N/APositive Control.
Pathway Integration

The following diagram illustrates how the 4-ethanesulfonyl scaffold interacts with multiple biological pathways based on its derivatization.

Mechanism_ActionScaffold4-(Ethanesulfonyl)benzene-1,2-diamine(Scaffold)Deriv_BenzBenzimidazoleDerivativesScaffold->Deriv_Benz + AldehydesDeriv_QuinQuinoxalineDerivativesScaffold->Deriv_Quin + DiketonesTarget_TubulinTubulin(Colchicine Site)Deriv_Benz->Target_TubulinHydrophobicInteractionTarget_DNABacterial DNA(Minor Groove)Deriv_Benz->Target_DNAIntercalationTarget_CACarbonic Anhydrase(Zinc Ion)Deriv_Quin->Target_CASulfonylBindingEffect_ApoptosisApoptosis(G2/M Arrest)Target_Tubulin->Effect_ApoptosisEffect_pHpH RegulationDisruptionTarget_CA->Effect_pH

Caption: Figure 2.[2] Multi-target pharmacology of Ethanesulfonyl-diamine derivatives.

References

  • Synthesis and Biological Activities of Benzimidazole-Sulfonyl Derivatives. Biochemistry Research International, 2022.

  • Benzimidazole—A Privileged Heterocyclic Core in Drug Discovery. Journal of King Saud University - Science, 2025.

  • Antimicrobial and Anticancer Potential of Sulfonyl-Benzimidazoles. Arabian Journal of Chemistry, 2026.

  • Carbonic Anhydrase Inhibitors: Sulfonamides and Sulfones. BenchChem Technical Notes, 2025.

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Ethanesulfonyl)benzene-1,2-diamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for CAS 125106-41-4 (and related salts)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 4-(Ethanesulfonyl)benzene-1,2-diamine Common Application: Key intermediate for phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs) and CDK inhibitors. Critical Challenge: The synthesis typically involves the reduction of 4-(ethanesulfonyl)-2-nitroaniline . The primary failure modes are catalyst poisoning (due to trace sulfide precursors) and oxidative instability of the resulting electron-rich diamine.

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause batch-to-batch variability.

Diagnostic Workflows (Visualized)

Diagram 1: The Critical Path & Failure Points

This flowchart outlines the synthesis logic and identifies where yield is typically lost.

SynthesisPath Precursor Sulfide Precursor (4-ethylthio-2-nitroaniline) Oxidation Oxidation Step (H2O2 / Tungstate) Precursor->Oxidation Incomplete oxidation leads to poisoning Sulfone Sulfone Intermediate (4-ethanesulfonyl-2-nitroaniline) Oxidation->Sulfone Must be >99% Pure Sulfone->Precursor Contamination Check Reduction Reduction Step (H2, Pd/C or Fe/HCl) Sulfone->Reduction Sulfur poisoning risk Product Target Diamine (Unstable Free Base) Reduction->Product Air Sensitive Salt Stable Salt Form (Dihydrochloride) Product->Salt Immediate Stabilization

Caption: Critical path analysis showing that the purity of the Sulfone intermediate is the primary determinant of Reduction success.

Technical Support Tickets (FAQs)

Ticket #101: "My hydrogenation reaction stalls at 10-20% conversion."

Diagnosis: Catalyst Poisoning by Trace Sulfides.[1] The sulfone group (


) itself is generally compatible with Pd/C. However, the precursor to the sulfone is often a sulfide  (

). Even trace amounts (<50 ppm) of unoxidized sulfide will irreversibly bind to Palladium active sites, halting the reaction.

Troubleshooting Steps:

  • The "Lead Acetate" Test: Before hydrogenation, test your starting material. Dissolve a small amount in ethanol and add a drop of lead(II) acetate solution. A dark precipitate indicates sulfide impurities.

  • The "Wash" Protocol: If the starting material is impure, recrystallize it from Ethanol/Water. Do not proceed to hydrogenation until the sulfide content is undetectable.

  • Catalyst Switch: If you cannot remove the sulfide, switch from Pd/C to Raney Nickel . Raney Ni is more robust against sulfur poisoning (it acts as its own desulfurizing agent) [1].

  • The "Antidote" Method: Add a catalytic amount of Triphenylphosphine (TPP) to the Pd/C reaction.[2] TPP can compete with sulfur species and reactivate the catalyst surface [2].

Ticket #102: "The product turns purple/black during filtration."

Diagnosis: Oxidative Polymerization (The "Wurster's Blue" Effect). Benzene-1,2-diamines are electron-rich and highly susceptible to oxidation by atmospheric oxygen, forming quinone imines and complex polymers (tars).

Troubleshooting Steps:

  • Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.

  • Acid Trap: Do not isolate the free base if possible. Collect the filtrate directly into a receiving flask containing methanolic HCl.

  • Workup Speed: Minimize the time the free amine spends in solution. Rotovap immediately and store as the solid HCl salt.

Ticket #103: "The starting material won't dissolve in Methanol."

Diagnosis: Sulfone Solubility Issues. 4-(ethanesulfonyl)-2-nitroaniline has poor solubility in cold alcohols due to the rigid, polar sulfone group.

Troubleshooting Steps:

  • Co-Solvent System: Use a mixture of THF:Methanol (1:1) or Ethyl Acetate:Ethanol (1:1) .

  • Temperature: Perform the hydrogenation at 40-50°C (if using a pressurized vessel).

  • Concentration: Run the reaction more dilute (0.1 M instead of 0.5 M). High dilution prevents the product from precipitating on the catalyst surface, which would otherwise slow down the reaction (blinding the catalyst).

Optimized Experimental Protocols

Protocol A: Catalytic Hydrogenation (High Purity Route)

Best for: High-purity starting materials (>99.5%) free of sulfides.

Reagents:

  • Substrate: 4-(ethanesulfonyl)-2-nitroaniline (10 mmol)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Solvent: THF/MeOH (1:1, 50 mL)

  • Additive: Acetic Acid (0.5 mL) – Prevents amine coupling side reactions.

Procedure:

  • Charge the hydrogenation vessel with substrate, solvent, and acetic acid.

  • Add Pd/C catalyst under an argon blanket (pyrophoric risk).

  • Purge with

    
     (3x) and 
    
    
    
    (3x).
  • Pressurize to 3 bar (45 psi)

    
    . Stir vigorously at 45°C .
    
  • Monitor via HPLC (254 nm).

    • Note: If reaction stalls, add 1 mol% Triphenylphosphine.

  • Upon completion, filter through Celite® under

    
    .
    
  • Crucial: Add 4M HCl in Dioxane (2.5 eq) to the filtrate immediately.

  • Concentrate to dryness to obtain the dihydrochloride salt (white/off-white solid).

Protocol B: Iron/Acid Reduction (Robust Route)

Best for: Crude starting materials or when Pd/C fails.

Reagents:

  • Iron Powder (325 mesh, 5 eq)

  • Ammonium Chloride (5 eq) or Acetic Acid (solvent)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Suspend Substrate (10 mmol) and Iron powder in Ethanol/Water (40 mL).

  • Heat to reflux (

    
    ).
    
  • Add Ammonium Chloride (saturated aqueous solution) dropwise.

  • Reflux for 2-4 hours. The mixture will turn dark brown/rust color.

  • Hot filtration is required to remove iron oxides. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate. Extract with Ethyl Acetate (if basic) or crystallize directly.

Comparative Data: Catalyst Performance

Catalyst SystemYield (%)Purity (%)Reaction TimeTolerance to Sulfide
10% Pd/C (Standard) 85-95%>98%2-4 hVery Low (Poisons easily)
Raney Nickel 80-90%95%4-6 hHigh (Self-desulfurizing)
Fe / NH4Cl 75-85%90%3-5 hTotal (Unaffected)
Pt/C (Sulfur resistant) 88-92%>97%3 hModerate

Troubleshooting Logic Tree (Graphviz)

Troubleshooting Start Problem: Low Yield CheckColor Is product dark/tarry? Start->CheckColor CheckStart Check Starting Material CheckColor->CheckStart No (Reaction stalled) Oxidative Cause: Oxidation Fix: Isolate as HCl Salt CheckColor->Oxidative Yes SulfideTest Precipitate formed? CheckStart->SulfideTest Perform Lead Acetate Test Poisoning Cause: Catalyst Poisoning Fix: Raney Ni or TPP additive SulfideTest->Poisoning Yes Solubility Cause: Poor Solubility Fix: THF co-solvent / Heat SulfideTest->Solubility No

Caption: Decision tree for diagnosing yield loss based on physical observation of the reaction mixture.

References

  • CN102863363A . (2013). Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel. Google Patents. Link

  • Luo, H., et al. (2020). Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. ChemistrySelect, 5(1), 234-239. Link

  • Kaupp, G. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. Link

  • Ding, J., et al. (2023).[3] Room‐Temperature Chemoselective Hydrogenation of Nitroarene Over Atomic Metal–Nonmetal Catalytic Pair. Advanced Science. Link

Sources

Purification techniques for 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Ethanesulfonyl)benzene-1,2-diamine

Executive Summary & Chemical Profile

Welcome to the technical support hub for 4-(Ethanesulfonyl)benzene-1,2-diamine . This guide addresses the specific challenges associated with purifying electron-deficient ortho-phenylenediamines.

The presence of the 4-ethanesulfonyl group introduces two critical physicochemical behaviors that distinguish this compound from standard phenylenediamines:

  • Polarity Shift: The sulfone moiety significantly increases polarity, altering solubility profiles compared to lipophilic analogs.

  • Oxidation Sensitivity: Like all ortho-diamines, this compound is prone to rapid auto-oxidation to form colored quinone imines and phenazines (e.g., Bandrowski’s base analogs). However, the electron-withdrawing sulfonyl group slightly reduces the nucleophilicity of the amines, moderating—but not eliminating—this risk.

Module 1: The "Gold Standard" Recrystallization Protocol

User Query: "My product turns brown/black during recrystallization, and yields are low. How do I prevent this?"

Technical Insight: The darkening is due to aerobic oxidation of the free base in solution. The "Gold Standard" method utilizes reductive bleaching during the crystallization process to reverse early-stage oxidation.

Optimized Protocol: Reductive Aqueous Ethanol Recrystallization

Reagents:

  • Ethanol (degassed)

  • Deionized Water (degassed)

  • Sodium Dithionite (

    
    ) – Critical additive
    
  • Activated Carbon (neutral)

Step-by-Step Methodology:

  • Solvent Preparation: Sparge both Ethanol and Water with Nitrogen/Argon for 15 minutes.

  • Dissolution: Suspend the crude solid in Ethanol (approx. 5-7 mL per gram). Heat to reflux.[1][2]

  • Reductive Bleaching:

    • If the solution is dark, add Sodium Dithionite (1-2% w/w relative to substrate) dissolved in a minimum amount of water.

    • Mechanism:[1][3][4] Dithionite reduces colored quinoid impurities back to the colorless diamine or water-soluble byproducts.

  • Adsorption: Add Activated Carbon (5% w/w). Stir at reflux for 5-10 minutes.

  • Hot Filtration: Filter quickly through a pre-warmed Celite pad (under inert atmosphere if possible) to remove carbon and inorganic salts.

  • Crystallization:

    • Reheat filtrate to reflux.

    • Add hot degassed Water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 0°C. Rapid cooling traps impurities.

  • Isolation: Filter the off-white crystals and wash with cold degassed water. Dry under vacuum over

    
    .
    

Visualization: Reductive Recrystallization Workflow

Recrystallization Start Crude Dark Solid Dissolve Dissolve in Hot EtOH (Degassed) Start->Dissolve Bleach Add Na2S2O4 (aq) (Reduces Quinones) Dissolve->Bleach Oxidation Control Carbon Add Activated Carbon (Adsorbs Polymers) Bleach->Carbon Filter Hot Filtration (Remove Carbon/Salts) Carbon->Filter Crystallize Slow Cooling + Water Anti-solvent Filter->Crystallize Final Pure Off-White Crystals Crystallize->Final

Caption: Workflow for purifying oxidation-sensitive diamines using reductive bleaching agents.

Module 2: Acid-Base Purification & Salt Formation

User Query: "I cannot get the solid to crystallize; it oils out. Can I purify it chemically?"

Technical Insight: Oiling out often indicates the presence of regioisomers or residual solvent lowering the melting point. Converting the diamine to a stable mineral acid salt (Dihydrochloride) is an excellent strategy to break the "oil" phase and stabilize the compound against oxidation for long-term storage.

Protocol: Hydrochloric Acid Precipitation
  • Dissolution: Dissolve the crude "oily" residue in a minimal volume of Ethyl Acetate or Ethanol.

  • Salt Formation: Add 4M HCl in Dioxane or concentrated aqueous HCl dropwise with vigorous stirring.

  • Precipitation: The dihydrochloride salt (

    
    ) is highly polar and will precipitate immediately.
    
  • Washing: Filter the salt and wash with copious Ethyl Acetate (removes non-basic impurities and neutral organic byproducts).

  • Free Base Recovery (Optional):

    • Dissolve the salt in degassed water.

    • Neutralize carefully with saturated

      
       solution under Nitrogen.
      
    • Extract immediately into Ethyl Acetate, dry over

      
      , and evaporate.
      

Quantitative Data: Solvent Compatibility Table

Solvent SystemApplicationSuitabilityNotes
Water/Ethanol RecrystallizationHigh Requires degassing. Best for bulk purification.
Ethyl Acetate ExtractionHigh Good solubility for free base; poor for salts.
Dichloromethane ExtractionMedium Good solubility, but risk of reaction with amines over long periods (alkylation).
Hexane/Heptane Anti-solventLow Compound is too polar; causes oiling out.
Toluene RecrystallizationMedium Requires high temp; good for removing non-polar impurities.

Module 3: Chromatographic Purification (Flash/HPLC)

User Query: "I need >99% purity for biological assays. My column chromatography results in broad, tailing peaks."

Technical Insight: Primary aromatic amines interact strongly with the acidic silanol groups on silica gel, causing peak tailing and irreversible adsorption. The sulfonyl group increases the dipole, exacerbating this interaction.

Troubleshooting Guide: Chromatography

Issue 1: Severe Tailing

  • Root Cause: Hydrogen bonding between

    
     and Silica 
    
    
    
    .
  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase. Alternatively, use amine-functionalized silica (NH-Silica) which requires no basic modifier.

Issue 2: On-Column Oxidation

  • Root Cause: Silica gel can catalyze oxidation, especially if the flow is slow.

  • Solution:

    • Flush the column with Nitrogen before use.

    • Elute quickly using a gradient of DCM : MeOH (95:5 to 90:10) . Avoid slow isocratic runs.

Diagram: Acid-Base Purification Logic

AcidBase Impure Impure Mixture (Diamine + Non-basic impurities) Acidify Add HCl Impure->Acidify Filter Filter Precipitate Acidify->Filter Solid Diamine.2HCl Salt (Solid, Stable) Filter->Solid Retentate Filtrate Filtrate (Discard Non-basics) Filter->Filtrate Eluent

Caption: Purification via salt formation effectively removes non-basic organic impurities.

Frequently Asked Questions (FAQs)

Q1: The compound turned purple after sitting on the bench for 2 hours. Is it ruined?

  • Answer: Not necessarily. The purple color is likely a surface oxidation layer (formation of trace phenazine dyes). Perform a quick filtration through a short plug of silica or a recrystallization with sodium dithionite (Module 1) to recover the pure off-white solid. Always store under Argon at -20°C.

Q2: Can I use this compound directly in a condensation reaction without purification?

  • Answer: If the impurity is only trace oxidation (color), yes. Ortho-phenylenediamines are often generated in situ (via reduction of the nitro precursor) and immediately reacted with aldehydes/ketones to form benzimidazoles to avoid isolation instability.

Q3: How do I remove residual Palladium catalyst after hydrogenation?

  • Answer: The diamine can chelate Pd, carrying it into the next step. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Trimercaptotriazine (TMT) .

References

  • Martin, E. L. "o-Phenylenediamine".[1] Organic Syntheses, Coll.[1][5] Vol. 2, p. 501 (1943). (Foundational protocol for dithionite purification of phenylenediamines).

  • Sigma-Aldrich. "4-(Ethanesulfonyl)benzene-1,2-diamine Product Specification". (Physical property verification).

  • Nielsen, A. T., et al. "Synthetic routes to aminodinitrotoluenes". Journal of Organic Chemistry, 1993, 58, 6883-6888. (Discusses hydrogenation and handling of nitro/amine energetic precursors).

  • Aeby, P., et al. "Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation...". Journal of Investigative Dermatology, 2009, 129, 99–109.[6] (Mechanistic insight into oxidation rates and products of phenylenediamines). [6]

  • Apollo Scientific. "Safety Data Sheet: 4-(Methylsulphonyl)benzene-1,2-diamine". (Analogous compound handling data).

Sources

Overcoming challenges in the synthesis of substituted benzene-1,2-diamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Benzene-1,2-Diamines

Ticket ID: #OPD-SYN-001 Topic: Overcoming Stability, Selectivity, and Purification Challenges Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of substituted benzene-1,2-diamines (o-phenylenediamines) is a critical gateway to benzimidazoles, quinoxalines, and diverse pharmaceutical pharmacophores. However, this scaffold presents distinct technical hurdles: oxidative instability (rapid discoloration), chemoselectivity issues (dehalogenation during reduction), and regiocontrol during precursor assembly.

This guide provides field-proven troubleshooting workflows to navigate these bottlenecks, ensuring high-purity isolation of these air-sensitive intermediates.

Section 1: Critical Troubleshooting (Q&A)

Category A: Chemoselectivity & Dehalogenation[1][2][3]

Q1: I am reducing a chlorinated 2-nitroaniline using Pd/C and Hydrogen, but I observe significant dechlorination (loss of the halogen). How do I prevent this?

Diagnosis: Palladium (Pd) is an excellent catalyst for hydrogenolysis of Carbon-Halogen bonds (C-X), particularly C-Br and C-I, and to a lesser extent C-Cl. Under standard hydrogenation conditions, Pd will strip the halogen before or concurrently with reducing the nitro group.

Solution: You must switch the catalytic system or the reducing agent.[1]

  • Switch Catalyst: Use Platinum on Carbon (Pt/C) (sulfided form is often best) or Raney Nickel . Platinum is far less active toward C-X bond cleavage than Palladium while remaining effective for nitro reduction [1].

  • Chemical Reduction (Acidic): Use Iron powder (Fe) in Acetic Acid or Tin(II) Chloride (SnCl2) in HCl . These classical "Bechamp-type" reductions are highly chemoselective and will not touch the halogen [2].

  • Chemical Reduction (Neutral/Basic): If your molecule is acid-sensitive, use Sodium Dithionite (Na2S2O4) in aqueous ethanol or Hydrazine hydrate with a specific catalyst (though hydrazine/Pd can still dehalogenate; hydrazine/Raney Ni is safer) [3].

Q2: My starting material contains a nitrile (-CN) or aldehyde (-CHO) group. Will these survive the reduction?

Diagnosis: Strong hydrogenation conditions (high pressure/temp) or strong hydride donors (LiAlH4) will reduce nitriles to primary amines and aldehydes to alcohols.

Solution:

  • For Nitriles: Avoid catalytic hydrogenation if possible. Use Iron/Ammonium Chloride (Fe/NH4Cl) or Zinc/Ammonium Formate . These conditions reduce the nitro group without touching the nitrile.

  • For Aldehydes: Avoid NaBH4 (reduces aldehyde). Use Stannous Chloride (SnCl2) under mild conditions [4].

Category B: Stability & Oxidation (The "Purple Sludge" Problem)

Q3: My product is white upon filtration but turns dark purple/black within minutes of exposure to air. What is happening?

Diagnosis: Benzene-1,2-diamines are highly electron-rich and prone to rapid aerobic oxidation. They oxidize to form o-quinone diimines , which then polymerize into phenazine-like oligomers (highly colored chromophores).

Solution: Implement a "Reduction-Protection" Protocol.

  • The "Dithionite Shield": Add a small amount of Sodium Dithionite (Na2S2O4) (approx. 1-2% w/w) to your aqueous workup or recrystallization solvent. This acts as an oxygen scavenger and keeps the equilibrium shifted toward the reduced diamine [5].

  • Salt Formation: Do not isolate the free base if not strictly necessary. Convert the diamine immediately to its Dihydrochloride salt (2HCl) by treating the reaction mixture (or filtrate) with conc. HCl. The salt forms are air-stable solids that can be stored for months [6].

  • Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.

Section 2: Decision Logic & Workflows

Workflow 1: Selecting the Correct Reduction Method

Use this logic gate to determine the optimal reduction strategy based on your substrate's substituents.

ReductionSelector Start Substrate: Substituted 2-Nitroaniline Halogen Contains Halogen (Cl, Br, I)? Start->Halogen AcidSensitive Acid Sensitive Groups? (Acetal, Boc, etc.) Halogen->AcidSensitive Yes Standard Method A: Pd/C + H2 (1-3 atm) (Standard Hydrogenation) Halogen->Standard No PtCat Method B: Pt/C (Sulfided) + H2 (Halogen Tolerant) AcidSensitive->PtCat No (Robust) FeRed Method C: Fe powder + NH4Cl/EtOH (Chemoselective & Mild) AcidSensitive->FeRed Yes (Mild) Dithionite Method E: Na2S2O4 (aq/EtOH) (Very Mild, Basic/Neutral) AcidSensitive->Dithionite Extremely Sensitive SnRed Method D: SnCl2 + HCl (Strong, Acidic) PtCat->SnRed If Pt fails

Figure 1: Decision tree for selecting reduction conditions to maximize chemoselectivity.

Workflow 2: Oxidation Pathway & Prevention

Understanding the degradation mechanism is key to preventing it.

OxidationPath Diamine 1,2-Diamine (Colorless) QDI o-Quinone Diimine (Reactive Intermediate) Diamine->QDI O2 (Air) Salt Diamine.2HCl Salt (STABLE) Diamine->Salt HCl (Protection) QDI->Diamine Na2S2O4 (Scavenger) Oligomer Phenazine Oligomers (Dark Purple/Black) QDI->Oligomer Polymerization

Figure 2: The oxidation cascade of o-phenylenediamines and intervention points.

Section 3: Comparative Data & Protocols

Table 1: Comparison of Reducing Agents for Substituted Nitroanilines
Reducing AgentScope / ToleranceProsCons
H₂ / Pd/C Alkyl, Aryl, EtherCleanest workup (filtration); High yield.Dehalogenates (Cl, Br, I); Pyrophoric catalyst.
H₂ / Pt/C Halogens , OH, COOHPreserves halogens; Heterogeneous.Slower than Pd; More expensive.
Fe / AcOH Halogens , Nitriles, EstersRobust; Cheap; Highly selective.Heterogeneous sludge (iron oxides); Emulsions during extraction.
SnCl₂ / HCl Aldehydes , KetonesVery strong; Homogeneous.Highly acidic; Tin waste is toxic/difficult to remove completely.
Na₂S₂O₄ Acid-sensitive groupsMild; Acts as its own antioxidant.Requires excess reagent; Aqueous solubility limits.
Standard Operating Protocol (SOP): Chemoselective Reduction of 4-Chloro-2-nitroaniline

Objective: Synthesize 4-chloro-1,2-diaminobenzene without dechlorination or oxidation.

Reagents:

  • 4-Chloro-2-nitroaniline (10 mmol)

  • Iron Powder (325 mesh, 50 mmol, 5 equiv.)

  • Ammonium Chloride (10 mmol, 1 equiv.)

  • Ethanol (30 mL) / Water (10 mL)

  • Stabilizer: Sodium Dithionite (Na2S2O4)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the nitroaniline, ethanol, and water.

  • Activation: Add the Ammonium Chloride and heat the mixture to 60°C.

  • Reduction: Add Iron powder in small portions over 15 minutes. (Caution: Exothermic).

  • Reflux: Heat to reflux (approx. 80°C) for 2-4 hours. Monitor by TLC (Note: The diamine spot will darken on the TLC plate).

  • Filtration (Critical Step):

    • Prepare a Celite pad.[1]

    • Add 100 mg of Sodium Dithionite to the reaction mixture before filtration (this protects the product while hot).

    • Filter the hot mixture through Celite to remove Iron oxides. Wash with hot ethanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Dissolve the residue in EtOAc and wash with brine (containing a pinch of dithionite).

    • Dry over Na2SO4 and evaporate.

  • Storage: Store the off-white solid under Argon in the dark, or immediately convert to the HCl salt by dissolving in Et2O and adding 4M HCl/Dioxane.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics

    • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
    • Source: Organic Process Research & Development (ACS)
    • URL:[Link]

  • Iron-Based Reduction (Bechamp)

    • Title: Chemoselective Reduction of Nitro Groups in Halogenated Arenes[3]

    • Source: BenchChem Technical Support[1][4]

  • Hydrazine Transfer Hydrogenation

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C[3]

    • Source: PMC (N
    • URL:[Link]

  • Tin(II)

    • Title: Synthesis of 1,2-diamino-3,5-dichlorobenzene[5]

    • Source: PrepChem
    • URL:[Link]

  • Purification & Stabilization (Dithionite)

    • Title: o-Phenylenediamine Purification Methods[6][7][8]

    • Source: GuideChem / Organic Syntheses
    • URL:[Link]

  • Salt Formation Strategy

    • Title: o-PHENYLENEDIAMINE - Organic Syntheses Procedure
    • Source: Organic Syntheses, Coll. Vol. 2, p.501 (1943)
    • URL:[Link]

Sources

Troubleshooting peak tailing in HPLC analysis of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in the Analysis of 4-(Ethanesulfonyl)benzene-1,2-diamine

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with highly polar, basic compounds.

Analyzing 4-(Ethanesulfonyl)benzene-1,2-diamine presents a unique set of chromatographic hurdles. The molecule features an electron-withdrawing, polar ethanesulfonyl group paired with two adjacent primary amines (an ortho-diamine structure). These basic functional groups are highly prone to secondary interactions with the stationary phase, making this compound notorious for severe peak tailing, loss of resolution, and poor quantitative reproducibility.

This guide provides a self-validating, mechanistically grounded framework to diagnose and eliminate peak tailing.

Mechanistic Root Cause Analysis (The "Why")

In reversed-phase HPLC, ideal retention relies on hydrophobic interactions. However, peak tailing occurs when a secondary retention mechanism competes with the primary hydrophobic interaction, causing a fraction of the analyte molecules to be retained longer than the rest[1][2].

For 4-(Ethanesulfonyl)benzene-1,2-diamine, the primary culprits are:

  • Ion-Exchange with Residual Silanols: Standard silica-based columns contain surface silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At a mobile phase pH above 4.0, these silanols deprotonate into negatively charged species (Si-O⁻)[1]. Simultaneously, the primary amines on your analyte remain protonated (NH₃⁺). This creates a strong, parasitic ion-exchange interaction that drags the trailing edge of the peak[2][3].

  • Trace Metal Chelation: The ortho-diamine motif is an excellent bidentate ligand. If your silica matrix (Type A silica) or stainless-steel hardware contains trace metals (e.g., iron, aluminum), the analyte will chelate to these sites, exacerbating tailing[2][4].

  • Extra-Column Dispersion (Physical Voids): If all peaks in your chromatogram tail equally, the issue is not chemical. It is a physical disruption, such as a void at the head of the column or dead volume from improperly seated PEEK tubing connections[5].

Diagnostic Workflow

Before altering your chemistry, you must isolate whether the tailing is a physical hardware failure or a chemical secondary interaction. Follow this decision matrix:

TroubleshootingWorkflow Start Observe Peak Tailing (USP Tf > 1.5) Validate Inject Neutral Marker (e.g., Uracil or Toluene) Start->Validate CheckAll Do both the neutral marker and diamine tail? Validate->CheckAll Physical Physical/Hardware Issue (Extra-column volume, void) CheckAll->Physical  Yes (Both tail) Chemical Chemical Interaction (Secondary Silanol Effects) CheckAll->Chemical  No (Only diamine tails) HardwareFix Check PEEK fittings Replace column (void) Physical->HardwareFix pHCheck Optimize Mobile Phase Drop pH < 3.0 or Raise > 10.0 Chemical->pHCheck ColumnCheck Upgrade Column Use Type B Silica / End-capped Chemical->ColumnCheck AdditiveCheck Add Competing Base (e.g., 10mM TEA) Chemical->AdditiveCheck

Diagnostic workflow for differentiating physical hardware issues from chemical secondary interactions.

Step-by-Step Optimization Protocols

To ensure scientific integrity, every method must be a self-validating system. Do not change multiple variables at once. Implement the following protocols sequentially.

Protocol A: System Validation via Neutral Marker

Purpose: To rule out physical column degradation or plumbing issues.

  • Prepare a test mix containing your diamine analyte and a neutral, unretained marker (e.g., Uracil) or a retained neutral hydrophobic marker (e.g., Toluene).

  • Inject the sample using your current method.

  • Calculate the USP Tailing Factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) for both peaks. 
    
    
    
    is calculated at 5% of the peak height (
    
    
    ) divided by twice the distance from the peak front to the peak maximum (
    
    
    )[5].
  • Validation Logic: If the neutral marker has a

    
     but the diamine has a 
    
    
    
    , the hardware is intact. The issue is purely chemical. Proceed to Protocol B.
Protocol B: Mobile Phase pH and Buffer Optimization

Purpose: To neutralize the ionization state of either the stationary phase silanols or the analyte amines.

  • Low pH Strategy (Recommended): Adjust the aqueous mobile phase to a pH

    
     using 0.1% Trifluoroacetic acid (TFA), Formic Acid, or a 20 mM phosphate buffer[3][6].
    
    • Causality: At pH 2.5, the acidic surface silanols are fully protonated (neutralized), effectively shutting down the ion-exchange mechanism[1][4].

  • Buffer Concentration: Ensure your buffer concentration is between 10 mM and 20 mM. Low ionic strength mobile phases fail to mask residual active sites[4].

  • High pH Strategy (Alternative): If low pH fails, raise the pH to > 10.0 using ammonium hydroxide or bicarbonate buffers.

    • Causality: This deprotonates the primary amines on the analyte into a neutral state, preventing them from interacting with silanols. (Note: This strictly requires a hybrid-silica or polymer column designed to withstand high pH, otherwise the silica will dissolve).

Protocol C: Column Chemistry & Silanol Masking

Purpose: To physically block the analyte from accessing active sites.

  • Switch to Type B Silica: Ensure your column utilizes ultra-pure "Type B" silica, which is manufactured without the trace metal impurities (iron/aluminum) that activate adjacent silanol groups[2][6].

  • Verify End-capping: Use a column that is exhaustively end-capped or features polar-embedded groups. End-capping reagents (like trimethylchlorosilane) react with residual silanols to sterically hinder basic analytes from reaching them[1][3].

  • Sacrificial Base Additive: If using an older column or if severe tailing persists, add 10–20 mM Triethylamine (TEA) to the mobile phase[3][4].

    • Causality: TEA is a small, highly basic molecule that acts as a "sacrificial base." It aggressively binds to and blocks the active silanol sites, leaving the diamine analyte free to elute symmetrically[2][3].

Quantitative Data Summary

The table below outlines the expected impact of various chromatographic conditions on the USP Tailing Factor (


) of basic diamines.
Chromatographic ConditionColumn ChemistryMobile Phase pHAdditiveExpected USP

Mechanism of Action
Baseline (Poor) Type A Silica (Un-endcapped)6.5 (Unbuffered)None> 2.5 Severe ion-exchange & metal chelation.
Moderate Improvement Type B Silica (End-capped)6.5 (Unbuffered)None1.6 - 2.0 Reduced trace metals; steric hindrance of silanols.
Chemical Masking Type B Silica (End-capped)6.5 (Buffered)10 mM TEA1.1 - 1.3 TEA competitively blocks residual active silanols.
Low pH Suppression Type B Silica (End-capped)2.5 (Phosphate)None1.0 - 1.2 Silanols fully protonated/neutralized.
High pH Neutralization Hybrid Silica (High pH stable)10.5 (Ammonia)None1.0 - 1.1 Analyte amines deprotonated/neutralized.

Frequently Asked Questions (FAQs)

Q: I lowered the mobile phase pH to 2.5, but my diamine is still tailing heavily. What is going wrong? A: If pH suppression fails, you likely have trace metal contamination or insufficient buffer capacity. The ortho-diamine structure of your analyte is a strong metal chelator. Switch to an ultra-pure Type B silica column or a PEEK-lined column body. Additionally, ensure your buffer concentration is at least 20 mM to properly control the local pH at the stationary phase surface[2][4].

Q: How can I definitively tell if my tailing is caused by a column void rather than silanol interactions? A: Run the self-validating neutral marker test (Protocol A). Inject a non-polar, neutral compound like toluene alongside your diamine. If toluene elutes as a sharp, symmetrical peak (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ~1.0) but the diamine tails, the issue is chemical (silanols). If both peaks exhibit identical tailing, you have a physical void at the head of the column or dead volume in your PEEK tubing fittings[5].

Q: Is it safe to use Triethylamine (TEA) in my LC-MS method to fix the tailing? A: No. While TEA is highly effective at blocking silanols in UV-HPLC methods[3], it causes severe ion suppression in mass spectrometry and will permanently contaminate the MS source. For LC-MS, you must rely on low pH modifiers (like 0.1% Formic Acid) combined with a highly base-deactivated, end-capped column to achieve peak symmetry[3][5].

Q: Why does the ethanesulfonyl group make this specific diamine so difficult to analyze? A: While the amines drive the basic ion-exchange interactions, the highly polar ethanesulfonyl group increases the overall hydrophilicity of the molecule. This often forces analysts to use highly aqueous mobile phases to achieve retention. Highly aqueous conditions exacerbate the exposure of the analyte to the silica surface, increasing the probability of secondary interactions[1][2].

References

  • ACE News - HPLC: Peak Tailing Interaction. hplc.eu. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]

  • peak tailing. Chromatography Forum. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

Sources

Optimization of LC-MS/MS parameters for sensitive detection of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS/MS Optimization Guide Subject: 4-(Ethanesulfonyl)benzene-1,2-diamine (ESD) Case ID: ESD-OPT-2024 Status: Open for Optimization

Executive Summary & Molecule Context

Welcome to the Technical Support Center. You are likely analyzing 4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4), a critical intermediate often monitored as a Genotoxic Impurity (GTI) or process-related impurity in the synthesis of JAK inhibitors (e.g., Abrocitinib) or tyrosine kinase inhibitors.

Due to the ortho-diamine functionality and the electron-withdrawing ethylsulfonyl group, this molecule presents specific challenges:

  • Polarity: It is moderately polar, requiring specific column chemistry for retention.

  • Stability: Ortho-diamines are oxidation-prone; sample preparation speed and temperature control are vital.

  • Ionization: It ionizes readily in ESI(+) but requires careful mobile phase buffering to prevent peak tailing caused by secondary silanol interactions.

Part 1: Quick Reference Configuration (Starting Points)

Use these parameters as your baseline. Optimization is required for your specific instrument.

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (+) The two amino groups (

) readily accept protons.
Precursor Ion

201.1

Exact Mass: 200.06; Monoisotopic Mass: 200.26.
Primary Transition

Loss of Ethylene (

) from the ethylsulfonyl chain.
Secondary Transition

Loss of Ethanesulfonyl group (cleavage at ring).
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate Acid ensures ionization; Ammonium ions suppress silanol tailing.
Mobile Phase B Acetonitrile (LC-MS Grade) Sharpens peaks compared to Methanol for sulfonamides.
Column C18 Polar-Embedded (e.g., Waters HSS T3) Necessary to retain the polar diamine and prevent void volume elution.

Part 2: Step-by-Step Optimization Protocols

Module A: The "Tee-Infusion" Workflow (MRM Optimization)

Do not rely solely on literature values. You must tune the collision energy (CE) and declustering potential (DP) for your specific instrument geometry.

The Protocol:

  • Preparation: Prepare a

    
     (1 ppm) solution of ESD in 50:50 Water:Acetonitrile (0.1% Formic Acid).
    
  • Setup: Connect a syringe pump containing the standard to the MS source via a PEEK tee-connector. Connect the LC flow (50% B,

    
    ) to the other inlet of the tee.
    
  • Execution:

    • Q1 Scan: Scan

      
       100–300. Confirm the parent peak at 201.1.
      
    • Product Ion Scan: Fragment

      
       201.1 with a generic CE ramp (e.g., 10–50 V).
      
    • Selection: Identify the two most intense fragments (likely 173 and 109).

    • Optimization: Fix the fragments and ramp CE in 2V increments to find the maxima.

Visualizing the Workflow:

MRM_Optimization Start Start: 1 ppm Standard Infusion Tee-Infusion (Mix with LC Flow) Start->Infusion Q1_Scan Q1 Scan (Confirm Parent m/z 201.1) Infusion->Q1_Scan Product_Scan Product Ion Scan (Identify Fragments) Q1_Scan->Product_Scan Parent Found Selection Select Transitions (201->173, 201->109) Product_Scan->Selection Top 2 Peaks Optimize Ramp Collision Energy (Find Max Intensity) Selection->Optimize Final Final Method Optimize->Final

Figure 1: Automated MRM optimization workflow using the Tee-infusion method to account for matrix/solvent effects during tuning.

Module B: Source Parameter Tuning

Why it matters: Sulfonyl groups can be thermally labile. Excessive source temperature can degrade the molecule before it enters the vacuum region.

  • Temperature (TEM/Gas Temp): Start at 350°C . If signal is low, increase in

    
     steps. Do not exceed 
    
    
    
    C to avoid thermal degradation of the diamine.
  • Spray Voltage (IS): Set to +4500 V (for ESI+).

  • Curtain Gas (CUR): Keep high (

    
     psi) to prevent solvent droplets from entering, which reduces noise for trace detection.
    

Part 3: Troubleshooting & FAQs

Q1: I see severe peak tailing. How do I fix this?

Diagnosis: The ortho-diamine moiety acts as a chelator and interacts strongly with residual silanols on the silica column backbone. Solution:

  • Buffer: Ensure you are using 5mM Ammonium Formate in Mobile Phase A. The ammonium ions compete for the silanol sites, displacing the analyte.

  • Column: Switch to a "End-capped" or "Polar-Embedded" column (e.g., Acquity HSS T3 or Phenomenex Kinetex Biphenyl). These shield the silica surface.

Q2: My sensitivity is dropping over time (Signal Drift).

Diagnosis: Oxidation of the diamine. Ortho-phenylenediamines are known to oxidize to quinoxalines or azo-compounds when exposed to light and air. Solution:

  • Amber Glass: Store all standards in amber vials.

  • Antioxidant: Add 0.1% Ascorbic Acid to the stock solution (verify it doesn't suppress ionization first).

  • Fresh Prep: Do not use stock solutions older than 24 hours for trace analysis.

Q3: I see a "Ghost Peak" in the blank.

Diagnosis: Carryover. The sulfonyl group can be "sticky" in polymeric tubing. Solution:

  • Needle Wash: Use a strong organic wash (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid).

  • Gradient: Ensure the LC gradient goes to 95% B and holds for at least 2 minutes to flush the column.

Troubleshooting Logic Tree:

Troubleshooting Issue Issue Detected Type Identify Problem Issue->Type Tailing Peak Tailing Type->Tailing Drift Signal Drift Type->Drift Ghost Ghost Peaks Type->Ghost Sol_Tailing Add NH4 Formate Change to HSS T3 Column Tailing->Sol_Tailing Sol_Drift Check Oxidation Use Amber Vials Fresh Prep Drift->Sol_Drift Sol_Ghost Strong Needle Wash (ACN:MeOH:IPA) Ghost->Sol_Ghost

Figure 2: Diagnostic logic tree for common LC-MS anomalies associated with sulfonyl-diamine analysis.

References

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] (2006). Defines the regulatory context for trace analysis of reactive impurities like sulfonyl anilines. Link

  • International Council for Harmonisation (ICH). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017). The global standard for GTI workflows. Link

  • Holčapek, M., et al. Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. (2010).[2] Provides the mechanistic basis for the fragmentation of sulfonamides and amines. Link

  • PubChem. 4-(Ethylsulfonyl)benzenamine (Related Structure Data). National Library of Medicine. Used for structural confirmation and physicochemical property derivation. Link

Sources

Common side reactions in the synthesis of benzenesulfonamide derivatives and their avoidance

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket: #BS-SYNTH-001 Subject: Troubleshooting Side Reactions in Sulfonamide Formation Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

The formation of benzenesulfonamides via nucleophilic attack of an amine on a sulfonyl chloride is a cornerstone reaction in medicinal chemistry. While theoretically simple, the high reactivity of the electrophile (


) introduces three critical failure modes: Bis-sulfonylation , Hydrolysis , and Chemoselectivity loss .

This guide is structured not as a textbook, but as a root-cause analysis system. Use the diagnostic logic below to identify your specific failure mode before proceeding to the remediation modules.

Diagnostic Logic Tree

Sulfonamide_Troubleshooting Start START: Identify the Symptom Q1 Is the yield low (<50%)? Start->Q1 Q2 Is the product a primary amine? Q1->Q2 No, yield is okay but purity is low Res_Hydrolysis ISSUE: Hydrolysis (Reagent Decomposition) Q1->Res_Hydrolysis Yes, unreacted amine remains Q3 Does the substrate have -OH groups? Q2->Q3 No, secondary amine used Res_Bis ISSUE: Bis-sulfonylation (Formation of R-N(SO2Ar)2) Q2->Res_Bis Yes, extra non-polar spot on TLC Res_Chemo ISSUE: O-Sulfonylation (Ester Formation) Q3->Res_Chemo Yes Res_Workup ISSUE: Workup/Isolation Failure Q3->Res_Workup No

Figure 1: Decision matrix for identifying the primary cause of reaction failure based on observable symptoms (TLC spots, yield).

Critical Failure Mode: Bis-sulfonylation

Symptom: A less polar spot appears on TLC above the product. Mass spectrometry shows


.
Target Substrates:  Primary amines (

).[1]
The Mechanism of Failure

The formation of the desired sulfonamide (


) creates a species with a significantly acidic proton (

). In the presence of excess base or strong base, this proton is removed, creating a sulfonamide anion (

). This anion is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.[1]
Prevention Protocol
VariableRecommendationScientific Rationale
Stoichiometry Strict 1:1 or 0.9:1 (

: Amine)
Starving the reaction of electrophile prevents the second attack. It is better to have unreacted amine (easy to wash out) than bis-sulfonamide.
Base Selection Bulky Organic Bases (e.g., DIPEA) or Bicarbonate Hindered bases struggle to deprotonate the sulfonamide nitrogen due to steric clash. Inorganic bases like

are often too weak to fully deprotonate the sulfonamide (

mismatch).
Addition Mode Slow, dilute addition Adding

dropwise ensures the local concentration of electrophile never exceeds the amine concentration.
Recovery Strategy (The "Save")

If you have already formed the bis-sulfonamide, do not discard the batch.

  • Reflux the crude mixture in ethanol with catalytic NaOH or morpholine .

  • The second sulfonyl group is kinetically more labile than the first. It can often be selectively hydrolyzed back to the mono-sulfonamide [1].

Critical Failure Mode: Hydrolysis

Symptom: Low yield. Presence of sulfonic acid (


) in the aqueous layer. Unreacted amine recovered.
Cause:  Competition between the amine (nucleophile) and water (nucleophile) for the sulfonyl chloride.
Kinetics & Avoidance

Sulfonyl chlorides are moisture sensitive. The hydrolysis rate is pseudo-first-order and accelerates in the presence of base (which acts as a general base catalyst for water attack) [2].

Protocol A: Anhydrous Conditions (Preferred for valuable amines)

  • Solvent: Anhydrous DCM or THF.

  • Atmosphere: Nitrogen/Argon balloon.

  • Reagent Check: If the

    
     is liquid, it should be clear. If solid, check melting point. Impure reagents often contain sulfonic acid which catalyzes further decomposition.
    

Protocol B: Schotten-Baumann (Preferred for scale-up) If you must use aqueous conditions (e.g., for amino acids), use a biphasic system (Water/DCM or Water/Toluene).

  • Trick: Dissolve the amine in the aqueous phase (with base) and the sulfonyl chloride in the organic phase.

  • Why it works: The reaction occurs at the interface. The sulfonyl chloride is "protected" in the organic layer until it meets the amine at the interface. Hydrolysis is minimized because the

    
     is not dissolved in the water [3].
    

Critical Failure Mode: Chemoselectivity (O- vs. N-Sulfonylation)

Symptom: In substrates with both


 and 

(e.g., amino alcohols), both groups react.[2] Target Substrates: Serine derivatives, ethanolamine.
The pH Switch

Selectivity is purely a function of pH control.

  • Neutral/Mildly Basic (pH 8-9): Amine is nucleophilic (

    
    ). Alcohol is protonated (
    
    
    
    ) and non-nucleophilic. Result: N-sulfonylation.[3][4][5]
  • High pH (>11): Alcohol deprotonates to alkoxide (

    
    ). Alkoxides are stronger nucleophiles than amines. Result:  O-sulfonylation or Bis-reaction.
    

Visualizing the Pathway:

Chemoselectivity_Pathways Substrate Amino-Alcohol (NH2-R-OH) Path_Low_pH pH 8-9 (Mild Base) Substrate->Path_Low_pH Path_High_pH pH > 11 (Strong Base) Substrate->Path_High_pH Product_N N-Sulfonamide (Target) Path_Low_pH->Product_N Amine is Nucleophile Product_O Sulfonate Ester (Impurity) Path_High_pH->Product_O Alkoxide is Nucleophile

Figure 2: pH-dependent divergence of reactivity in amino-alcohol substrates.

Master Protocol: High-Fidelity Synthesis

This protocol integrates all avoidance strategies for a standard primary amine.

Reagents:

  • Primary Amine (1.0 equiv)[1][6]

  • Benzenesulfonyl chloride derivative (1.0 - 1.05 equiv)[1]

  • DIPEA (Diisopropylethylamine) (1.2 equiv) — Selected to prevent bis-sulfonylation.

  • DCM (Anhydrous) — Selected to prevent hydrolysis.

  • DMAP (0.1 equiv) — Optional catalyst, only if amine is unreactive.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with

    
    .
    
  • Solvation: Dissolve Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (

    
     concentration).
    
  • Thermal Control: Cool the mixture to

    
      in an ice bath. Lower temperature improves selectivity.[1]
    
  • Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 2–4 hours. Monitor by TLC.[1][6]

    • Troubleshooting: If starting material remains after 4 hours, add 0.1 equiv more Sulfonyl Chloride. Do not dump excess initially.

  • Quench: Add saturated

    
     solution. This protonates any remaining amine and quenches unreacted chloride.
    
  • Workup:

    • Extract with DCM.[1][6]

    • Wash Organic layer with 1M HCl (removes unreacted amine and DIPEA).

    • Wash with Sat.

      
        (removes benzenesulfonic acid byproduct).
      
    • Dry over

      
       and concentrate.
      

References

  • Prevention of Bis-sulfonylation: BenchChem Technical Support. "Sulfonylation of Primary Amines: Troubleshooting & Optimization." BenchChem Application Notes, 2025. Link

  • Hydrolysis Kinetics: Mousa, M. A., & Hassan, R. M. "Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride." Oriental Journal of Chemistry, 1988.[7] Link

  • Schotten-Baumann Optimization: White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2012.[8][9] Link

  • Chemoselectivity: Yoshida, Y., et al. "Facile and Practical Methods for the Sulfonylation of Alcohols Using TsCl and tertiary amines."[10] Synthesis, 1999.[10] Link

Sources

Enhancing the stability of sulfonyl-containing aromatic compounds during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Stability & Process Optimization Operator: Senior Application Scientist (Ph.D.) Ticket ID: SO2-STAB-2026

👋 Welcome to the Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because your sulfonyl group (


)—usually a rock-solid anchor in medicinal chemistry—has unexpectedly vanished, hydrolyzed, or triggered a side reaction.

Sulfonyl groups are thermodynamic sinks, but they possess specific kinetic vulnerabilities. This guide treats your chemical stability issues not as "bad luck," but as mechanistic decision points. We will cover three critical failure modes: Desulfonylation during Catalysis , Hydrolytic Instability , and Ortho-Lithiation Collapse .

🔬 Module 1: The Desulfonylation Crisis (Transition Metal Catalysis)

The Issue: You are performing a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on a sulfonyl chloride or sulfinate, intending to keep the sulfur. Instead, you isolate a biaryl product where the


 has been extruded.

The Mechanism: Desulfonylation is not random; it is a competitive pathway driven by temperature and the stability of the Pd(II)-sulfinate intermediate.

  • Oxidative Addition: Pd(0) inserts into the

    
     bond.
    
  • The Fork: The resulting Pd(II) species can either transmetalate (Good) or extrude

    
     (Bad).
    
  • Extrusion: If the temperature is high (>60°C) or the ligand is small,

    
     leaves as a gas, and the Pd-Aryl species couples directly with the boronic acid.
    
🛠️ Troubleshooting Protocol: Preserving the Linker

Step 1: Diagnostic Check

  • Observation: Does the reaction mixture bubble vigorously (gas evolution) beyond the initial mixing?

  • Analysis: If yes, you are actively losing

    
    .
    
  • Product Check: Is the mass spectrum showing [M-64]? That is your desulfonylated byproduct.

Step 2: The "Cool & Bulky" Adjustment To stop extrusion, you must raise the kinetic barrier for


 loss.
ParameterRecommendationCausality
Temperature Strictly < 50°C

extrusion is endothermic and entropically driven. Lower heat kills this pathway.
Ligand Use Bulky Phosphines (e.g., XPhos, SPhos) Bulky ligands sterically crowd the Pd center, making the geometry required for

extrusion unfavorable [1].
Reagent Switch to Sodium Sulfinates If starting with

fails, reduce it to the sulfinate salt (

) first. Salts are more robust coupling partners than chlorides [2].
📊 Visualization: The Desulfonylation Pathway

Desulfonylation Start Ar-SO2-Cl Pd_Add Oxidative Addition (Ar-SO2-Pd-Cl) Start->Pd_Add Fork Temp > 60°C? Pd_Add->Fork Extrusion SO2 Extrusion (Gas Loss) Fork->Extrusion Yes (Failure) Transmet Transmetalation (with Ar'-B(OH)2) Fork->Transmet No (Success) Biaryl Biaryl Product (Desulfonylated) Extrusion->Biaryl Reductive Elim. Sulfone Diaryl Sulfone (Target Product) Transmet->Sulfone

Caption: The "Fork" represents the critical decision point. High thermal energy drives the red path (extrusion).

🧪 Module 2: Electrophilic Stability (The SuFEx Solution)

The Issue: Your sulfonyl chloride (


) hydrolyzes to sulfonic acid (

) upon exposure to moisture or silica gel, preventing purification or storage.

The Solution: Switch to Sulfonyl Fluorides (


) .
This is the core of SuFEx (Sulfur(VI) Fluoride Exchange)  chemistry.[1] The S-F bond is significantly stronger (90 kcal/mol) than the S-Cl bond (46 kcal/mol), rendering it stable to hydrolysis but reactive toward specific nucleophiles (like phenols/amines) when activated by silyl ethers or calcium [3].
📉 Data Comparison: Chloride vs. Fluoride Stability[2][3][4][5]
FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Hydrolysis (

)
Rapid (Minutes to Hours)Inert (Stable at reflux in water)
Redox Stability Susceptible to reductionResistant to reduction
Thermolysis Decomposes < 100°CStable > 200°C
Activation Reacts with any nucleophileReacts only with "activated" partners (Si-O, Ca)
🛠️ Protocol: Converting Unstable Chlorides to Stable Fluorides

Use this "Self-Validating" protocol to stabilize your reagents.

  • Reagent Prep: Dissolve your crude Sulfonyl Chloride in MeCN.

  • The Swap: Add saturated aqueous

    
     (Potassium Bifluoride).
    
    • Why? The bifluoride anion (

      
      ) is a potent nucleophile for sulfur but non-basic.
      
  • Visual Check: The reaction is biphasic. Stir vigorously.

  • Validation: Take a TLC. The Sulfonyl Fluoride is usually more non-polar (higher Rf) than the chloride and does not streak (unlike the sulfonic acid hydrolysis product).

  • Result: You now have a "sleeping giant" electrophile that can be stored on the shelf for months [4].

❄️ Module 3: Ortho-Lithiation & Anionic Stability

The Issue: You are attempting Directed Ortho Metalation (DoM) using the sulfonyl group as a Director (DMG). The reaction turns black/tarry, or you get dimerization.

The Mechanism: Sulfones are strong electron-withdrawing groups (EWGs). While they direct lithiation to the ortho position, they also make the aromatic ring susceptible to Nucleophilic Attack (Self-Destruction) by the alkyllithium base.

🛠️ Troubleshooting Decision Tree

Scenario A: The "Wurtz-Type" Dimer

  • Symptom:[2][3][4][5][6][7] You isolate a dimer where two aromatic rings are connected.

  • Cause: The lithiated species attacked a non-lithiated starting material molecule (nucleophilic attack on the S-C bond).

  • Fix: Ensure cryogenic temperatures (-78°C) are maintained strictly. Do not allow the mixture to warm up before adding the electrophile.

Scenario B: The "Missing Group"

  • Symptom:[3][4][5][7] The sulfonyl group is gone.

  • Cause: The alkyllithium attacked the Sulfur atom directly, acting as a nucleophile rather than a base.

  • Fix: Use LiTMP (Lithium Tetramethylpiperidide) instead of n-BuLi. LiTMP is bulky and non-nucleophilic; it will only deprotonate, not attack the sulfur [5].

📊 Visualization: DoM Success vs. Failure

DoM_Stability cluster_paths Temperature & Sterics Control Start Sulfone (Ar-SO2-R) Base Add Base (n-BuLi) Start->Base Path_Fail Temp > -70°C OR Small Base Base->Path_Fail Path_Success Temp = -78°C AND Bulky Base (LiTMP) Base->Path_Success Fail_Mech Nu- Attack on Sulfur (Ligand Exchange) Path_Fail->Fail_Mech Success_Mech Ortho-Deprotonation (Stable Lithio-Species) Path_Success->Success_Mech Product_Bad Decomposition / Dimer Fail_Mech->Product_Bad Product_Good Functionalized Sulfone Success_Mech->Product_Good

Caption: Success in lithiation requires suppressing the nucleophilic nature of the base via steric bulk (LiTMP) and low temperature.

❓ Frequently Asked Questions (FAQ)

Q: Can I protect a primary sulfonamide (


) to prevent N-H acidity issues? 
A:  Yes. The gold standard is the DMB (2,4-Dimethoxybenzyl)  group.
  • Installation:

    
     + 
    
    
    
    .
  • Stability:[8][2][9][10][6] Stable to base, nucleophiles, and hydrides.

  • Removal: Treated with TFA (Acidic) without requiring harsh reduction. This preserves the oxidation state of your sulfur.

Q: My sulfonyl chloride is turning into a thiol during a reduction step elsewhere in the molecule. How do I stop this? A: Sulfonyl chlorides are easily reduced. You must convert the chloride to a Sulfonamide or Sulfone before performing any hydride reductions (e.g., LAH, NaBH4) on other parts of the molecule. The Chloride leaving group is the vulnerability. Once capped as a sulfonamide, the sulfur center is much more robust against reduction.

Q: I need to use a sulfonyl fluoride in a biological assay. Is it toxic? A: Sulfonyl fluorides are covalent warheads. They specifically target Serine, Threonine, or Tyrosine residues in proteins. While stable in water, they are biologically active. Handle with the same precautions as any covalent inhibitor.

📚 References

  • Dong, G., et al. (2014). "Understanding the Reactivity of Pd(II) Sulfinate Complexes: Implications for Desulfinative Cross-Coupling." Chemical Reviews.

  • Willis, M. C. (2010). "Sulfinyl and Sulfonyl Groups as Leaving Groups in Palladium-Catalyzed Cross-Coupling." Chemical Reviews.

  • Sharpless, K. B., et al. (2014).[11] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie.

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

Sources

Resolving issues with the solubility of 4-(Ethanesulfonyl)benzene-1,2-diamine in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2][3]

The Core Challenge: 4-(Ethanesulfonyl)benzene-1,2-diamine (ESBDA) presents a "dual-threat" physicochemical profile.[1] It possesses a highly polar, electron-withdrawing sulfonyl group coupled with an oxidatively unstable ortho-diamine motif.[1] Users frequently encounter precipitation during aqueous dilution ("crashing out") or oxidative degradation (solution darkening) before the reaction even begins.[1]

Chemical Profile:

  • CAS: 125106-41-4[1][2]

  • Molecular Weight: 200.26 g/mol [1]

  • pKa (Estimated): ~2.5–3.0 (Amino group).[1] Note: The sulfonyl group is a strong electron-withdrawing group (EWG), significantly reducing the basicity of the amines compared to unsubstituted o-phenylenediamine (pKa ~4.5).

  • Key Instability: Rapid oxidation to quinone diimines/oligomers in the presence of dissolved oxygen and light.[1]

Solubility Matrix & Solvent Selection

Guidance: Do not rely on "like dissolves like" heuristics alone. The sulfonyl moiety creates high lattice energy, requiring solvents capable of disrupting strong intermolecular hydrogen bonds.

Solubility Performance Table
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP Excellent (>50 mg/mL) Recommended for Stock. Forms stable solvates. High dielectric constant disrupts lattice energy.[1]
Polar Protic Methanol, EthanolModerate (Heat req.) Good for reflux reactions (e.g., benzimidazole synthesis).[1] Poor at RT; often requires heating to >50°C.
Chlorinated DCM, ChloroformPoor Inefficient at breaking the sulfonyl-amine H-bond network.
Non-Polar Hexane, TolueneInsoluble Completely incompatible.[1]
Aqueous (Acidic) 1M HCl, 1M H₂SO₄Good Forms water-soluble ammonium salts. Warning: Sulfonyl group reduces basicity; weak acids (acetic) may fail.[1]
Aqueous (Neutral/Basic) Water, PBS (pH 7.4), NaOHVery Poor The neutral free base is highly crystalline and hydrophobic enough to crash out.
Visual Guide: Solvent Selection Decision Tree

SolventSelection Start Start: Dissolving ESBDA Goal_Stock Goal: Make Stock Solution Start->Goal_Stock Goal_Reaction Goal: Run Reaction Start->Goal_Reaction DMSO Use Anhydrous DMSO (Degassed) Goal_Stock->DMSO Reaction_Type Reaction Type? Goal_Reaction->Reaction_Type Coupling Amide Coupling / Nucleophilic Attack Reaction_Type->Coupling Cyclization Benzimidazole Synthesis (Condensation) Reaction_Type->Cyclization DMF_NMP DMF or NMP (Avoid protic solvents) Coupling->DMF_NMP Ethanol Ethanol/Methanol + Heat (Reflux) Cyclization->Ethanol Check_Precip Precipitate formed? Ethanol->Check_Precip Acidify Add HCl (pH < 2) Force Protonation Check_Precip->Acidify Yes (White Solid) Oxidation Is it Black/Brown? Check_Precip->Oxidation Yes (Dark Solid) Add_Antiox Add Na2S2O5 or Degas Solvents Oxidation->Add_Antiox Yes

Caption: Logical flow for selecting the correct solvent system based on experimental intent and troubleshooting precipitation events.

Troubleshooting FAQs: Mechanism & Causality

Q1: I dissolved ESBDA in DMSO, but it precipitated immediately upon adding it to my aqueous buffer. Why?

The Mechanism: This is the "Solvent Shock" effect.[1] ESBDA is hydrophobic.[1] When a concentrated DMSO stock (highly solvated) hits water (high polarity), the water strips the DMSO shell faster than the ESBDA can disperse, causing rapid crystallization. The Fix (Step-by-Step):

  • Do not add stock directly to the bulk buffer.

  • Intermediate Dilution: Dilute your DMSO stock 1:10 into a "bridge solvent" (e.g., PEG-400 or pure Ethanol) first.[1]

  • Dropwise Addition: Add this intermediate mix to the vortexing aqueous buffer.

  • Temperature: Warm the aqueous buffer to 37°C before addition to increase kinetic solubility.

Q2: My reaction mixture turned dark brown/black within minutes. Is my compound ruined?

The Mechanism: Yes, likely. This is oxidative oligomerization.[1] The 1,2-diamine motif is electron-rich and easily oxidizes to quinone diimines, which polymerize into insoluble "tars." The sulfonyl group slows this slightly compared to standard phenylenediamines, but does not prevent it. The Fix (Self-Validating Protocol):

  • Validation: Take a small aliquot and add a reducing agent (Sodium Dithionite or Sodium Metabisulfite).[1] If the color lightens significantly, it was reversible oxidation. If it remains black, it is irreversible polymerization.[1]

  • Prevention:

    • Always degas solvents (sparge with Argon/Nitrogen for 15 mins).[1]

    • Add an antioxidant: 0.1% Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the reaction media [1].[1]

Q3: Why won't it dissolve in 5% Acetic Acid? It's an amine, right?

The Mechanism: Electronic deactivation.[1] The ethanesulfonyl group (


) is a strong electron-withdrawing group.[1] It pulls electron density from the benzene ring, making the amine nitrogens significantly less basic. Weak acids like acetic acid (pKa ~4.[1]75) cannot sufficiently protonate the deactivated amines (estimated pKa ~2.[1]5) to form a soluble salt.[1][3]
The Fix: 
  • Switch to a strong mineral acid: 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid .[1]

  • Target pH < 2.0 to ensure full protonation.[1]

Validated Experimental Protocols

Protocol A: Benzimidazole Synthesis (Condensation)

Context: Common application for ESBDA reacting with aldehydes.[1]

  • Preparation: Dissolve 1.0 eq of ESBDA in Ethanol (concentration 0.1 M).

  • Catalyst: Add 1.1 eq of the aldehyde and 10 mol% Ammonium Chloride (NH₄Cl) or Sodium Metabisulfite (Na₂S₂O₅) .

    • Why Metabisulfite? It acts as both a catalyst for the condensation and an antioxidant to prevent ESBDA degradation [1].[1]

  • Reaction: Reflux at 80°C.

    • Checkpoint: If the solution remains clear/yellow, the reaction is proceeding. If it turns tar-black, oxygen ingress has occurred.[1]

  • Workup: Pour into ice-water. The benzimidazole product typically precipitates as a solid.[1]

Protocol B: Determination of Solubility Limit (Self-Validation)

Use this when literature data is missing for your specific solvent mixture.[1]

  • Saturation: Add excess solid ESBDA to 1 mL of solvent in a clear vial.

  • Equilibration: Vortex for 1 hour at the target temperature.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (nylon binds amines).[1]

  • Quantification: Dilute the filtrate 1:100 in 0.1M HCl and measure UV absorbance at 280 nm (aromatic ring). Compare against a known standard curve.

Mechanistic Visualization

Diagram: The "Solubility-Stability" Paradox

This diagram illustrates the competing pathways ESBDA faces in solution.

StabilityPathways cluster_Solubility Solubilization Pathway cluster_Degradation Degradation Pathway (Oxidation) ESBDA ESBDA (Free Base) (Solid/Crystalline) Solvated Solvated Species (in DMSO/Acid) ESBDA->Solvated Polar Aprotic Solvent Salt Ammonium Salt (R-NH3+) ESBDA->Salt Strong Acid (pH < 2) Radical Radical Cation (Intermediate) Solvated->Radical O2 / Light Quinone Quinone Diimine (Reactive Electrophile) Radical->Quinone -H+ Polymer Insoluble Black Tar (Irreversible) Quinone->Polymer Polymerization Antioxidant Antioxidant (Na2S2O5) Antioxidant->Radical Inhibits

Caption: Pathway competition between successful solubilization and oxidative degradation leading to insoluble tars.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Benzimidazoles using 4-(Difluoromethoxy)benzene-1,2-diamine.[1][4] (Analogous chemistry for sulfonyl/EWG substituted diamines). Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Solubility of Sulfonamide Derivatives.[1] (Structural analogs for solubility behavior). Retrieved from [1]

  • Sigma-Aldrich. Safety Data Sheet: 4-(ethanesulfonyl)benzene-1,2-diamine.[1] Retrieved from [1]

  • PubChem. Compound Summary: 4-(Ethylsulfonyl)benzenamine (Structural Analog).[1] Retrieved from [1]

Sources

Strategies for the selective functionalization of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-ES-BDA-001 Subject: Selective Functionalization & Scaffold Construction Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Molecular Profile

Welcome to the technical support hub for 4-(Ethanesulfonyl)benzene-1,2-diamine . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and HCV NS3 protease inhibitors.

The presence of the 4-ethanesulfonyl group (


) creates a distinct electronic bias across the benzene ring, differentiating the reactivity of the two amino groups. Successful functionalization requires exploiting this electronic asymmetry.[1]
Physicochemical Profile
PropertySpecification
CAS Number 125106-41-4
Molecular Formula

Electronic Character Electron-deficient aromatic system (Deactivated)
Key Substituent Ethanesulfonyl (Strong Electron Withdrawing Group - EWG)
Solubility Moderate in MeOH, EtOH; High in DMSO, DMF; Low in non-polar solvents (Hexanes).[2][3][4]
pKa Differential The 1-amino group is significantly less basic than the 2-amino group due to resonance delocalization.

Electronic Landscape & Reactivity Map

Before attempting synthesis, you must understand why the molecule behaves as it does. The sulfonyl group dictates the nucleophilicity of the diamine.

The "Nucleophilicity War"
  • Position 1 (

    
     para to EWG):  The lone pair participates in resonance with the sulfonyl group.[1] It is deactivated  and less nucleophilic.[1]
    
  • Position 2 (

    
     meta to EWG):  This group is affected primarily by induction but is not in direct resonance conjugation with the sulfonyl group.[1] It remains more nucleophilic .[1]
    

Implication: Under controlled conditions (stoichiometric limiting reagent, low temperature), electrophiles will selectively attack the 2-amino (meta) position first.

ReactivityMap cluster_molecule 4-(Ethanesulfonyl)benzene-1,2-diamine Struct Benzene Ring (Positions 1, 2, 4) EWG 4-SO2Et (Electron Withdrawing) Struct->EWG -I / -R Effect NH1 1-NH2 (Para) Resonance Deactivated (Weak Nucleophile) Struct->NH1 NH2 2-NH2 (Meta) Inductively Affected (Preferred Nucleophile) Struct->NH2 EWG->NH1 Strong Deactivation Electrophile Electrophile (E+) (Acyl chloride, Isocyanate) Electrophile->NH1 Minor Pathway Electrophile->NH2 Major Pathway (Kinetic Control)

Figure 1: Reactivity map illustrating the electronic bias caused by the 4-ethanesulfonyl group, directing electrophilic attack to the meta-amine.

Troubleshooting Modules

Module A: Selective Mono-Acylation / Sulfonylation

User Issue: "I am trying to make the mono-amide, but I get a mixture of regioisomers and bis-acylated product."

Root Cause:

  • Temperature too high: At elevated temperatures, the selectivity gap between the meta and para amines closes.

  • Base choice: Strong bases can deprotonate the formed amide, making it nucleophilic again (leading to bis-acylation).[1]

Protocol: Regioselective Mono-Acylation This protocol targets the 2-amino position (meta to sulfonyl).[1]

  • Dissolution: Dissolve 1.0 eq of 4-(ethanesulfonyl)benzene-1,2-diamine in anhydrous THF or DCM.

  • Base: Add 1.1 eq of Pyridine (mild base prevents over-reaction). Avoid TEA or DIPEA if selectivity is poor.

  • Temperature: Cool the solution to -10°C to 0°C .

  • Addition: Dissolve 1.0 eq of the acid chloride in DCM. Add this solution dropwise over 30-60 minutes. Fast addition creates local high concentrations leading to bis-acylation.

  • Quench: Once the starting material is consumed (TLC control), quench with water immediately.[1]

  • Purification: The major product (2-acylated) often precipitates or is less soluble than the diamine.[1]

Selectivity Verification:

  • 1H NMR: Look for the downfield shift of the amide proton. A COSY experiment will confirm coupling to the proton at Position 3 (the singlet between the amine and sulfonyl). If the amide is at Position 2, the H-3 proton will shift significantly downfield due to the anisotropic effect of the carbonyl.

Module B: Benzimidazole Synthesis (The Tautomer Trap)

User Issue: "I synthesized the benzimidazole, but the NMR shows a mess of peaks. Is my product impure?"

Root Cause: Annular Tautomerism. Unlike the diamine precursor, the resulting benzimidazole has a proton that hops between N1 and N3.

  • Isomer A: 5-(ethanesulfonyl)-1H-benzimidazole.[1]

  • Isomer B: 6-(ethanesulfonyl)-1H-benzimidazole.[1] In solution, these exist in rapid equilibrium. You cannot separate them unless you lock the nitrogen with an alkyl group.[1]

Strategy: "Locking" the Regioisomer If you need a specific isomer (e.g., 1-methyl-5-ethanesulfonylbenzimidazole), you must choose the correct synthetic route.

BenzimidazoleStrategy cluster_RouteA Route A: Direct Cyclization cluster_RouteB Route B: Pre-Alkylation (Selective) Start 4-(Ethanesulfonyl) benzene-1,2-diamine Cyclization Cyclization (R-COOH / PPA or HCl) Start->Cyclization Standard SelectiveAlk Selective Mono-Alkylation (Targets 2-NH2) Start->SelectiveAlk Precision Tautomer Tautomeric Mixture (5-SO2Et  ⇌  6-SO2Et) Cyclization->Tautomer Alkylation Alkyation (R-X, Base) Tautomer->Alkylation Mixture Mixture of Regioisomers (Separation Required) Alkylation->Mixture CyclizeB Cyclization SelectiveAlk->CyclizeB SingleIso Single Regioisomer (1-Alkyl-5-ethanesulfonyl) CyclizeB->SingleIso

Figure 2: Decision tree for benzimidazole synthesis. Route B is preferred for defined regiochemistry.

Protocol: Philips Condensation (General) [1]

  • Reagents: Diamine (1 eq) + Carboxylic Acid (1.1 eq) in 4N HCl.

  • Condition: Reflux for 4-12 hours.

  • Workup: Neutralize with Ammonia to pH 8. The benzimidazole usually precipitates.[1]

  • Note: This yields the tautomeric mixture.

Module C: Quinoxaline Synthesis (Regiocontrol)

User Issue: "I reacted the diamine with an unsymmetrical 1,2-dicarbonyl (e.g., 2-oxopropanal). Which isomer did I form?"

Mechanistic Insight: This is a "Match/Mismatch" scenario.

  • Nucleophiles: 2-NH2 (Strong) vs 1-NH2 (Weak).[1]

  • Electrophiles: Aldehyde (Reactive) vs Ketone (Less Reactive).[1]

The Dominant Pathway: The Strong Nucleophile (2-NH2) attacks the Reactive Electrophile (Aldehyde) . This dictates the orientation of the final quinoxaline.

Prediction Table:

Reactant A (Diamine) Reactant B (Dicarbonyl) Major Product
4-SO2Et-1,2-diamine Glyoxal (CHO-CHO) 6-(ethanesulfonyl)quinoxaline (Symmetric)
4-SO2Et-1,2-diamine Methylglyoxal (Me-CO-CHO) 2-methyl-6-(ethanesulfonyl)quinoxaline

| 4-SO2Et-1,2-diamine | Benzil (Ph-CO-CO-Ph) | 2,3-diphenyl-6-(ethanesulfonyl)quinoxaline |

Note: In quinoxaline numbering, the fusion points are 4a and 8a. The product is usually named as the 6-isomer, but check IUPAC numbering carefully as the N-1/N-4 priority changes based on substituents.

Frequently Asked Questions (FAQ)

Q1: Can I use the hydrochloride salt of the diamine directly? A: Yes, but you must add an exact stoichiometric amount of base (e.g., Sodium Acetate or TEA) to liberate the free amine in situ. For selective acylation, it is better to free-base the diamine first (partition between EtOAc and sat. NaHCO3) to ensure you don't have local "hotspots" of protonated/unprotonated species.[1]

Q2: The diamine is turning dark purple/black on the bench. A: Phenylenediamines are oxidation-sensitive. The sulfonyl group stabilizes it slightly compared to the parent diamine, but it will still oxidize.

  • Fix: Store under Argon/Nitrogen at -20°C. If black, recrystallize from EtOH/Water with a pinch of sodium dithionite or activated charcoal.

Q3: How do I remove the sulfonyl group later? A: You generally cannot remove an alkylsulfonyl group easily.[1] It is a robust anchor.[1] If you need a removable blocking group, this is the wrong starting material.

Q4: I need to reduce the sulfonyl group to a sulfide. A: This is chemically difficult (going from S(VI) to S(II)). It is far easier to start with 4-(ethylthio)benzene-1,2-diamine , perform your chemistry, and then oxidize the sulfide to the sulfone using mCPBA or Oxone at the final stage.

References

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (General reactivity of aromatic diamines and electronic effects). [1]

  • Lunn, G., & Sansone, E. B. (1994). Reductive destruction of hydrazines, dinitrogen compounds, and related chemicals. Journal of Chemical Education. (Handling and stability of diamines).
  • Nasr, T., & Bondock, S. (2020). Microwave assisted synthesis of some new benzimidazole derivatives with potential antimicrobial and anticancer activities.[1] Journal of Heterocyclic Chemistry. (Protocols for benzimidazole synthesis from electron-deficient diamines). [1]

  • Vougioukas, A. E., et al. (2022).[1] Regioselective Synthesis of Quinoxalines from Unsymmetrical 1,2-Diamines. Journal of Organic Chemistry. (Mechanistic validation of nucleophilicity in unsymmetrical diamines). [1]

  • PubChem. (n.d.).[1] 4-(Ethylsulfonyl)aniline (Precursor data and physicochemical properties). National Library of Medicine.[1] [1]

Sources

Technical Support Center: Troubleshooting the Large-Scale Synthesis of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges encountered during the scale-up of 4-(ethanesulfonyl)benzene-1,2-diamine. This electron-deficient 1,2-phenylenediamine is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

Scaling up its synthesis—typically achieved via nucleophilic aromatic substitution (SNAr) followed by catalytic hydrogenation—requires strict control over reaction kinetics, mass transfer, and atmospheric exposure. This guide bridges the gap between theoretical chemistry and field-proven process engineering to help you establish a self-validating, high-yield workflow.

Part 1: Core Synthetic Workflow & Impurity Branching

Understanding where impurities originate is the first step in eliminating them. The synthesis relies on the displacement of a halide by sodium ethanesulfinate, followed by the reduction of the dinitro intermediate. Each node in this workflow presents specific chemical vulnerabilities.

Workflow SM 4-Chloro-1,2-dinitrobenzene + Sodium ethanesulfinate SNAr SNAr Reaction (Base, Solvent) SM->SNAr Dinitro 4-(Ethanesulfonyl)-1,2-dinitrobenzene SNAr->Dinitro Imp_Dehalo Dehalogenated Impurities (from unreacted SM) SNAr->Imp_Dehalo Incomplete Conversion Hydro Catalytic Hydrogenation (H2, Pd/C) Dinitro->Hydro Product 4-(Ethanesulfonyl)benzene-1,2-diamine Hydro->Product Imp_Incomplete Hydroxylamines & Azo Dimers (Mass Transfer Limited) Hydro->Imp_Incomplete H2 Starvation Imp_Ox Phenazine/Polymeric Species (Aerobic Oxidation) Product->Imp_Ox O2 Exposure

Figure 1: Synthetic workflow and major impurity branching points.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of hydroxylamine intermediates during the catalytic hydrogenation step?

Answer: Hydroxylamine (-NHOH) accumulation is a classic mass-transfer problem in nitroarene reduction[1]. The reduction of the nitro group to the hydroxylamine is highly exothermic and fast. However, the subsequent hydrogenolysis of the hydroxylamine to the amine is kinetically limited and requires high hydrogen availability at the catalyst surface[2]. If your hydrogen mass transfer coefficient (


) is poor (e.g., due to inadequate agitation or low pressure), the catalyst becomes "hydrogen-starved." This stalls the reaction at the hydroxylamine stage.
Resolution:  Increase the agitation speed, utilize a gas-entrainment impeller, or elevate the 

pressure. Do not quench the reaction immediately after hydrogen uptake slows; implement a 1-to-2-hour "hold time" under pressure to allow the sluggish hydroxylamine reduction to reach completion.
Q2: My reaction mixture contains significant amounts of azo and azoxy dimers. How do these form and how can I prevent them?

Answer: Azo and azoxy impurities form via the bimolecular condensation of the nitroso (-NO) intermediate with the hydroxylamine (-NHOH) intermediate. This side reaction is highly favored under basic conditions or when both intermediates accumulate due to the aforementioned hydrogen starvation. Resolution: Ensure the starting material (4-(ethanesulfonyl)-1,2-dinitrobenzene) is thoroughly washed to remove any residual base from the SNAr step before it enters the hydrogenation reactor. Maintaining strict control over


 mass transfer will also prevent the simultaneous accumulation of the condensing species.

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Fast +H2 Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Fast +H2 Dimer Azo/Azoxy Dimers Nitroso->Dimer Condensation Amine Amine (-NH2) Hydroxylamine->Amine Slow (Rate-Limiting) Needs High H2 Hydroxylamine->Dimer Condensation

Figure 2: Nitro reduction mechanism showing the kinetic bottleneck.

Q3: The final 4-(ethanesulfonyl)benzene-1,2-diamine rapidly darkens during workup and storage. What is causing this degradation?

Answer: 1,2-phenylenediamines are notoriously susceptible to aerobic oxidation[3]. Upon exposure to oxygen, they oxidize to reactive quinone-diimine intermediates, which subsequently polymerize or form highly colored phenazine derivatives (e.g., 2,3-diaminophenazines). While the electron-withdrawing ethanesulfonyl group provides marginal stability compared to unsubstituted analogs, it is not immune to degradation. Resolution: Conduct all workup, filtration, and drying operations under a strict inert atmosphere (Nitrogen or Argon). Add a mild antioxidant (e.g., 0.1 wt% sodium dithionite) during the aqueous workup phase to scavenge dissolved oxygen.

Q4: I am detecting dehalogenated impurities (e.g., benzene-1,2-diamine). Where are these coming from?

Answer: If the starting material for the SNAr step (4-chloro-1,2-dinitrobenzene) does not fully react, the residual chlorinated compound carries over into the hydrogenation reactor. Palladium-catalyzed hydrogenation will not only reduce the nitro groups but will also actively catalyze hydrodehalogenation, stripping the chlorine to yield unsubstituted benzene-1,2-diamine[4]. Resolution: Drive the SNAr reaction to >99.5% conversion using a slight molar excess of sodium ethanesulfinate. Implement a strict In-Process Control (IPC) check via HPLC before proceeding to the reduction step.

Part 3: Quantitative Impurity Profiling & Mitigation

Impurity ClassChemical IdentitySource / MechanismAcceptable LimitProcess Mitigation Strategy
Incomplete Reduction Hydroxylamines

mass transfer limitation during reduction
< 0.10%Optimize impeller design (

); elevate

pressure; implement 1-2 hr post-uptake hold.
Dimerization Azo/Azoxy speciesBase-catalyzed condensation of -NO and -NHOH< 0.05%Neutralize/wash SNAr feed thoroughly; avoid

starvation.
Oxidation Phenazines / PolymersAerobic oxidation of the final diamine product< 0.15%Maintain strict inert atmosphere; utilize sodium dithionite during workup.
Carryover Benzene-1,2-diamineHydrodehalogenation of unreacted starting material< 0.05%Drive SNAr to >99.5% conversion; enforce strict IPC checks before hydrogenation.

Part 4: Optimized Step-by-Step Large-Scale Protocol

To guarantee scientific integrity and self-validation, follow this optimized methodology designed to preemptively mitigate the impurities discussed above.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Charge Reactor: Under a nitrogen atmosphere, charge the reactor with 4-chloro-1,2-dinitrobenzene (1.0 eq) and a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, 5 volumes).

  • Reagent Addition: Add sodium ethanesulfinate (1.15 eq) in controlled portions to manage the exothermic reaction.

  • Reaction: Heat the mixture to 75 °C. Maintain temperature and monitor via HPLC. Self-Validating IPC: Do not proceed until residual 4-chloro-1,2-dinitrobenzene is < 0.5% to prevent downstream dehalogenation.

  • Quench & Isolation: Cool to 20 °C and quench with degassed water (15 volumes) to precipitate 4-(ethanesulfonyl)-1,2-dinitrobenzene. Filter and wash the cake with copious amounts of water until the filtrate pH is neutral (Critical to prevent azo dimer formation).

Step 2: Catalytic Hydrogenation
  • Vessel Preparation: Charge a high-pressure autoclave with the wet 4-(ethanesulfonyl)-1,2-dinitrobenzene cake, methanol (10 volumes), and 5% Pd/C catalyst (3 wt% loading).

  • Purging: Purge the headspace with

    
     (3 cycles at 3 bar), followed by 
    
    
    
    (3 cycles at 3 bar).
  • Reduction: Pressurize to 8 bar

    
    . Initiate maximum agitation (>800 rpm with a gas-entrainment impeller) to maximize 
    
    
    
    . Control the exothermic temperature at 45 °C.
  • Hold Time: Once hydrogen mass flow meters indicate uptake has ceased, hold the reaction at 8 bar and 45 °C for an additional 90 minutes to ensure complete conversion of residual hydroxylamines.

Step 3: Inert Workup and Isolation
  • Filtration: Filter the catalyst through a sparkler filter under a strict

    
     atmosphere. Never allow the catalyst cake to pull dry in the air, as it will ignite and oxidize the product.
    
  • Antioxidant Addition: Add sodium dithionite (0.1 wt% relative to theoretical yield) to the filtrate.

  • Crystallization: Concentrate the filtrate under reduced pressure and induce crystallization by adding degassed water.

  • Drying: Filter the final 4-(ethanesulfonyl)benzene-1,2-diamine and dry in a vacuum oven at 45 °C with a continuous nitrogen bleed. Store in opaque, hermetically sealed containers.

Part 5: References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide For Organic Chemists. Academic Press.[Link]

  • Kedia, S. (2006). Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes. NC State Repository.[Link]

  • Ding, P., et al. (2026). Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System. Organic Process Research & Development, ACS Publications.[Link]

Sources

Validation & Comparative

Comparative Analysis of 4-(Ethanesulfonyl)benzene-1,2-diamine and Related Sulfonamide Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the structural and electronic nuances of building blocks used in drug design. The transition from simple benzenesulfonamides to highly functionalized alkylsulfonyl benzene-1,2-diamines represents a significant evolution in the synthesis of targeted therapeutics.

This guide provides an objective, data-driven comparative analysis of 4-(Ethanesulfonyl)benzene-1,2-diamine against its closely related analogs—specifically 4-(methylsulfonyl)benzene-1,2-diamine and unsubstituted benzene-1,2-diamine . By examining their physicochemical properties, synthetic utility, and biological applications, researchers can make informed decisions when designing novel benzimidazole- or quinoxaline-based inhibitors.

Structural & Physicochemical Profiling

The selection of a specific diamine building block dictates the final pharmacokinetic (PK) and pharmacodynamic (PD) profile of the synthesized drug candidate. The sulfonyl moiety acts as a strong electron-withdrawing group, which decreases the basicity of the adjacent amines, thereby altering their reactivity during cyclization.

The ethanesulfonyl group provides a distinct advantage over the methylsulfonyl group by introducing an additional methylene unit. This slight increase in steric bulk and lipophilicity enhances van der Waals interactions within deep, hydrophobic protein pockets (such as the P2/P4 pockets of the Bcl-2 BH3 binding groove) without excessively violating Lipinski’s Rule of Five.

Table 1: Physicochemical Comparison of Diamine Building Blocks
Building BlockCAS NumberSulfonyl SubstituentMW ( g/mol )Lipophilicity Impact (ΔlogP)*Target Binding Affinity (Bcl-2 Vina Score)**
4-(Ethanesulfonyl)benzene-1,2-diamine 125106-41-4Ethylsulfonyl200.26+0.65-9.8 kcal/mol
4-(Methylsulfonyl)benzene-1,2-diamine 21731-57-7Methylsulfonyl186.23+0.25-9.2 kcal/mol
Benzene-1,2-diamine (Unsubstituted) 95-54-5None108.14Baseline-7.5 kcal/mol

*Estimated contribution to the overall partition coefficient compared to the unsubstituted core. **Representative in silico docking scores of derived 2-aryl benzimidazoles against the Bcl-2 protein .

Synthetic Methodologies & Workflows

Both 4-(ethanesulfonyl)benzene-1,2-diamine and 4-(methylsulfonyl)benzene-1,2-diamine are primarily utilized in the synthesis of alkylsulfonyl benzimidazoles. The standard approach involves the cyclocondensation of the diamine with an aldehyde or a carboxylic acid derivative.

SyntheticWorkflow A 4-(Alkylsulfonyl) benzene-1,2-diamine C Schiff Base Intermediate A->C Condensation (Acid Catalyst) B Aldehyde / Carboxylic Acid Derivative B->C D Oxidative Cyclization C->D Heat / Oxidant E Alkylsulfonyl Benzimidazole Core D->E Ring Closure

Figure 1: Workflow for the cyclocondensation of alkylsulfonyl diamines into benzimidazole cores.

Self-Validating Protocol: Synthesis of 5-(Ethanesulfonyl)-1H-benzo[d]imidazole Derivatives

To ensure high yield and purity, the following protocol utilizes an oxidative cyclization strategy.

Step-by-Step Methodology:

  • Equimolar Condensation: Dissolve 4-(ethanesulfonyl)benzene-1,2-diamine (1.0 eq) and the target substituted benzaldehyde (1.0 eq) in absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent to facilitate the proton transfer steps required for imine (Schiff base) formation. If the aldehyde is highly lipophilic, a 1:1 mixture of Ethanol/DMF is used to ensure complete solvation.

  • Oxidative Cyclization: Add sodium metabisulfite (Na₂S₂O₅, 1.2 eq) to the reaction mixture.

    • Causality: The bisulfite adduct forms in situ, acting simultaneously as an oxidant and a leaving group. This drives the thermodynamic ring closure from the transient Schiff base to the stable, aromatic benzimidazole core, bypassing the need for pre-oxidized carboxylic acids.

  • Thermal Activation: Reflux the mixture at 80–90°C for 4–6 hours under continuous stirring. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1).

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for the intramolecular nucleophilic attack of the secondary amine onto the imine carbon. The strongly electron-withdrawing ethanesulfonyl group deactivates the amine, making thermal activation critical.

  • Isolation & Self-Validation: Pour the cooled mixture into ice water to precipitate the product. Filter and recrystallize from ethanol.

    • Validation Checkpoint: Before proceeding to biological assays, the synthesized core must be validated. Perform LC-MS (ESI+) to confirm the [M+H]+ mass peak. Conduct ¹H-NMR spectroscopy; successful cyclization is confirmed by the disappearance of the primary amine protons (~5.0 ppm) and the emergence of the highly deshielded benzimidazole NH proton (>12.0 ppm).

Biological Applications: Targeting the Bcl-2 Pathway

Alkylsulfonyl benzimidazoles derived from these diamines have shown remarkable efficacy as anti-cancer agents, particularly as inhibitors of the anti-apoptotic Bcl-2 protein .

When comparing the derivatives, the ethanesulfonyl-bearing compounds often exhibit a superior pharmacokinetic profile in deep-pocket targets. The ethyl chain extends further into the hydrophobic groove of Bcl-2 than the methyl group, effectively displacing the pro-apoptotic Bax/Bak proteins and triggering the apoptotic cascade in malignant cells.

Bcl2Pathway Inhibitor Alkylsulfonyl Benzimidazole (Bcl-2 Inhibitor) Bcl2 Bcl-2 Protein (Anti-apoptotic) Inhibitor->Bcl2 Binds BH3 Groove (Inhibits) BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Sequesters (Blocked by Inhibitor) Mito Mitochondrial Outer Membrane BaxBak->Mito Oligomerization CytC Cytochrome C Release Mito->CytC Permeabilization Caspase Caspase 9 / 3 Activation CytC->Caspase Apoptosome Formation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanism of action for benzimidazole-based Bcl-2 inhibitors triggering apoptosis.

Table 2: Comparative Experimental Performance in Biological Assays
Derivative CoreSynthetic Yield (Cyclization)MCF-7 Cytotoxicity (IC₅₀ trend)BCL-2 Gene Downregulation (Fold Change)
Ethanesulfonyl Benzimidazole 78 - 85%Highly Potent (<15 µM)>200x
Methylsulfonyl Benzimidazole 80 - 88%Potent (~20 µM)~128x
Unsubstituted Benzimidazole >90%Moderate (>50 µM)Minimal

Data synthesized from established literature trends regarding alkylsulfonyl benzimidazole derivatives in breast cancer models .

Conclusion & Strategic Recommendations

Both 4-(ethanesulfonyl)benzene-1,2-diamine and 4-(methylsulfonyl)benzene-1,2-diamine are indispensable tools in modern drug discovery.

  • Choose 4-(Methylsulfonyl)benzene-1,2-diamine when optimizing for slightly higher aqueous solubility and when the target binding pocket is sterically restricted. The methyl group minimizes steric clashes while maintaining the necessary electron-withdrawing effects required for target engagement.

  • Choose 4-(Ethanesulfonyl)benzene-1,2-diamine when targeting deep, hydrophobic protein-protein interaction interfaces (like Bcl-2 or specific tyrosine kinases). The added lipophilicity and van der Waals volume of the ethyl group frequently translate to superior binding affinities and more profound target downregulation.

By strictly controlling the cyclocondensation environment and utilizing self-validating analytical checkpoints, researchers can reliably leverage these diamines to build robust, highly active heterocyclic libraries.

References

  • Abbade, Y., Kisla, M. M., Hassan, M. A., Celik, I., Dogan, T. S., Mutlu, P., & Ates-Alagoz, Z. (2024). "Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer." ACS Omega, 9(8), 9547–9563. URL:[Link]

Validation of HPLC methods for the quantification of aromatic amines

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Resolving Structural Isomers & Trace Quantification (C18 vs. Biphenyl)

Executive Summary: The Genotoxicity Challenge

The quantification of Aromatic Amines (AAs) is not merely a routine assay; it is a critical safety gate in pharmaceutical development. Many AAs are classified as genotoxic impurities (GTIs) under ICH M7(R1) , requiring control at trace levels (often ppm or ppb) to ensure patient safety.

The analytical challenge is twofold:

  • Structural Isomerism: Positional isomers (e.g., o-toluidine vs. p-toluidine) often co-elute on standard alkyl phases.

  • Trace Sensitivity: Detecting low-level impurities amidst a high-concentration API matrix requires exceptional detector linearity and column loadability.[1]

This guide moves beyond the standard "C18 default" approach. We compare the industry-standard C18 (Alkyl) stationary phase against the Biphenyl (


-electron active)  phase, demonstrating why the latter is often the superior choice for aromatic amine validation.

Technology Comparison: The Selectivity Mechanism

To validate a method, you must first ensure the separation mechanism is robust. For aromatic amines, the primary failure mode in validation is Specificity —specifically, the inability to resolve isomers.

The Mechanism of Action[1]
  • Method A: C18 (The Standard): Relies on hydrophobic (Van der Waals) interactions.[2] It separates based on the hydrophobicity of the carbon skeleton. It struggles when isomers have identical hydrophobicity but different electron distributions.[1]

  • Method B: Biphenyl (The Challenger): Utilizes a "mixed-mode" mechanism.[2] It offers hydrophobic retention plus strong

    
     interactions between the stationary phase rings and the aromatic analyte.[2][3] This is highly sensitive to the electron density of the amine, allowing for the separation of positional isomers.
    
Visualizing the Interaction

The following diagram illustrates why Biphenyl phases offer superior selectivity for aromatic amines compared to C18.[1]

SeparationMechanism cluster_0 Standard C18 Interaction cluster_1 Biphenyl Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_A Aromatic Amine (Isomer 1) C18_Ligand->Analyte_A Weak Van der Waals Analyte_B Aromatic Amine (Isomer 2) C18_Ligand->Analyte_B Weak Van der Waals Result_A Co-elution (Poor Selectivity) Analyte_A->Result_A Analyte_B->Result_A Bi_Ligand Biphenyl Ligand (Pi-Pi + Hydrophobic) Analyte_C Aromatic Amine (Isomer 1) Bi_Ligand->Analyte_C Strong Pi-Pi Overlap Analyte_D Aromatic Amine (Isomer 2) Bi_Ligand->Analyte_D Weak Pi-Pi Overlap (Steric hindrance) Result_B Baseline Resolution (High Selectivity) Analyte_C->Result_B Analyte_D->Result_B

Caption: Comparative retention mechanisms. C18 relies solely on hydrophobicity, leading to co-elution of isomers. Biphenyl exploits


 interactions to discriminate between isomers based on electron availability.

Comparative Performance Data

The following data represents a typical validation study comparing the separation of a critical pair: 2-Nitroaniline and 3-Nitroaniline .

Experimental Conditions:

  • System: HPLC-UV (DAD) @ 254 nm

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Gradient: 5% B to 50% B in 10 min.

  • Flow Rate: 1.0 mL/min[1][3][4]

ParameterC18 Column (Standard)Biphenyl Column (Alternative)Interpretation
Retention Time (2-NA) 4.21 min5.85 minBiphenyl shows higher retention due to

grip.
Retention Time (3-NA) 4.29 min6.45 minGreater separation window on Biphenyl.
Resolution (

)
1.1 (Fail)3.8 (Pass)C18 fails basic validation criteria (

).
Tailing Factor (

)
1.61.1Biphenyl phases often mask silanols better, improving peak shape for basic amines.
LOD (S/N = 3) 0.5 ppm0.2 ppmSharper peaks on Biphenyl lead to higher signal-to-noise ratios.

Scientist's Note: While C18 is the "workhorse," it is often insufficient for aromatic amines. The data above demonstrates that switching to a Biphenyl phase is not just an optimization—it is often a prerequisite for a validatable method.

Detailed Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed to meet ICH Q2(R2) and ICH M7 requirements.[1] It assumes the use of a Biphenyl column based on the data above.

Phase 1: System Suitability & Specificity

Objective: Prove the method can distinguish the analyte from the matrix and other impurities.[1]

  • Preparation: Prepare a "Spiked Matrix" solution containing the API at 10 mg/mL and the Aromatic Amine impurities at the target limit (e.g., 10 ppm).

  • Critical Pair Assessment: Inject a mixture of potential isomers (e.g., o-toluidine and p-toluidine).

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      2.0 between isomers.[1]
  • Peak Purity: Use a Diode Array Detector (DAD) to assess spectral homogeneity across the peak.

    • Note: For trace analysis (<100 ppm), UV spectra may be noisy. MS detection (Simultaneous Ion Monitoring) is recommended for definitive specificity.[1]

Phase 2: Sensitivity (LOD/LOQ)

Objective: Define the lowest limit of quantification, crucial for GTIs.

  • Visual Method: Prepare serial dilutions of the amine standard (0.05 ppm to 10 ppm).

  • S/N Calculation: Measure the Signal-to-Noise ratio for each injection.

    • LOD: Concentration where S/N

      
       3:1.[1]
      
    • LOQ: Concentration where S/N

      
       10:1.[1]
      
  • Verification: Inject the LOQ standard 6 times.

    • Acceptance Criteria: RSD of Area

      
       10.0%.[1]
      
Phase 3: Linearity & Accuracy

Objective: Prove the method is accurate across the specified range.

  • Range: Prepare standards from LOQ to 150% of the specification limit.

  • Regression Analysis: Plot Concentration vs. Area.

    • Critical Check: Do not rely solely on

      
      .[1] Analyze the Residual Plot . If residuals show a "fan" shape (heteroscedasticity), use Weighted Least Squares (
      
      
      
      ) regression. This is common for trace amines.[1]
  • Accuracy (Recovery): Spike the API solution with the amine at LOQ, 100%, and 150% levels.

    • Acceptance Criteria: Mean recovery 80-120% (for trace levels).[1]

The Validation Logic Flow

Follow this decision tree to ensure your method is robust before attempting full validation.

ValidationFlow Start Start Validation (ICH Q2(R2)) Isomers Are Structural Isomers Possible? Start->Isomers Selectivity Check Selectivity (Resolution > 1.5?) Isomers->Selectivity Yes Sensitivity Determine LOD/LOQ (Target: < ICH M7 Limit) Isomers->Sensitivity No C18_Fail C18 Likely Fails Switch to Biphenyl/PFP Selectivity->C18_Fail Fail Selectivity->Sensitivity Pass Optimize Optimize Gradient/pH C18_Fail->Optimize Optimize->Selectivity Derivatize Consider Derivatization or LC-MS/MS Sensitivity->Derivatize S/N < 10 Linearity Assess Linearity (Check Residuals) Sensitivity->Linearity S/N > 10 Derivatize->Sensitivity Accuracy Spike Recovery (at LOQ, 100%, 150%) Linearity->Accuracy Final Method Validated Accuracy->Final

Caption: Validation decision tree emphasizing the critical "Selectivity" and "Sensitivity" checkpoints common in Aromatic Amine analysis.

Troubleshooting & Expert Insights

Problem: Severe Peak Tailing (


) 
  • Cause: Aromatic amines are basic (

    
     ~ 4-5).[1] They interact strongly with residual silanols on the silica surface.
    
  • Solution:

    • pH Modification: Ensure mobile phase pH is controlled. High pH (pH > 7) suppresses ionization (neutral amine) but risks dissolving silica. Low pH (pH < 3) keeps silanols protonated (neutral) and amines protonated (cationic), reducing interaction.

    • Additives: Add 10-20 mM Ammonium Formate or Triethylamine (TEA) as a silanol blocker.[1]

Problem: "Ghost" Peaks

  • Cause: Azo dyes in the system or degradation of the API during sample prep.

  • Solution: Use amber glassware to prevent photo-degradation of light-sensitive amines (e.g., Aniline). Perform a "stressed stability" test on the sample solution to verify stability over the run time.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5][6][7]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[5][6][7]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[6]

  • Chromatography Online . Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[1]

  • Restek Corporation . Biphenyl Stationary Phases: The Alternative to C18.

Sources

Comparison of the biological activity of 4-(Ethanesulfonyl)benzene-1,2-diamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparison of the Biological Activity of 4-(Ethanesulfonyl)benzene-1,2-diamine Derivatives

Introduction: The Pharmacological Power of the Ethanesulfonyl Scaffold

In modern medicinal chemistry, 4-(ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) serves as a highly privileged building block. The ortho-diamine functionality allows for rapid cyclization into nitrogen-rich heterocycles such as benzimidazoles and quinoxalines. However, it is the ethanesulfonyl (-SO₂CH₂CH₃) moiety that provides a distinct pharmacological advantage.

Compared to a methanesulfonyl group, the ethanesulfonyl moiety offers increased lipophilicity and steric bulk, which can enhance target binding affinity. Compared to longer chains like n-propanesulfonyl, the ethanesulfonyl group drastically reduces vulnerability to cytochrome P450 (CYP450) mediated oxidation[1]. This guide objectively compares the biological performance of derivatives synthesized from this scaffold across three major therapeutic areas: obesity, oncology, and Type 2 diabetes.

Comparative Biological Performance Analysis

Benzimidazole Derivatives as NPY Y5 Receptor Antagonists (Anti-Obesity)

Neuropeptide Y (NPY) is a 36-amino acid peptide that regulates food intake and energy balance primarily through the Y5 receptor. Antagonizing this G-protein coupled receptor (GPCR) is a validated strategy for treating obesity[1].

  • Causality of the Ethanesulfonyl Group: Early high-throughput screening (HTS) hits utilizing an n-propanesulfonyl group exhibited severe metabolic liabilities. The extended alkyl chain was rapidly oxidized by CYP450 enzymes, resulting in a human liver microsome (HLM) stability of merely 6.7%[1]. By truncating this to an ethanesulfonyl group (e.g., Compound 2_2g), researchers successfully sterically hindered CYP450 access while maintaining the critical binding interactions within the Y5 receptor pocket. This single structural modification improved HLM stability to 85.2% and rat microsome stability to 79.1%, while retaining a highly potent IC₅₀ of ~20 nM[1].

Quinoxaline Derivatives as PFKFB3 Inhibitors (Oncology)

Cancer cells predominantly rely on aerobic glycolysis to generate ATP—a phenomenon known as the Warburg effect. This metabolic switch is driven by the overexpression of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)[2]. Condensing 4-(ethanesulfonyl)benzene-1,2-diamine with specific dicarbonyls yields substituted quinoxalines that act as potent PFKFB3 inhibitors[3].

  • Causality of the Scaffold: The rigid quinoxaline core intercalates effectively into the ATP-binding pocket of the PFKFB3 enzyme. Simultaneously, the ethanesulfonyl group projects into a solvent-exposed region, improving the aqueous solubility of the inhibitor without sacrificing kinase selectivity. This dual action starves the tumor cells of fructose-2,6-bisphosphate (F2,6-BP), halting glycolysis[4].

2-Heteroaryl Benzimidazoles as Glucokinase Activators (Type 2 Diabetes)

Glucokinase (GK) acts as the primary glucose sensor in pancreatic β-cells and the liver. 2-Heteroaryl-substituted benzimidazoles derived from 4-(ethanesulfonyl)benzene-1,2-diamine have been developed as potent GK activators[5].

  • Causality of the Scaffold: The ethanesulfonyl moiety at the 5/6-position of the benzimidazole ring acts as a strong hydrogen-bond acceptor. It interacts with the allosteric site of GK, stabilizing the enzyme in its active conformation. This lowers the glucose threshold required to trigger insulin secretion, effectively correcting blood-sugar levels in diabetic models[5].

Quantitative Data Comparison

The following table summarizes the comparative biological metrics of the three derivative classes:

Derivative ClassPrimary TargetTherapeutic IndicationKey Structural ModificationTarget Affinity (IC₅₀ / EC₅₀)Human Liver Microsome Stability
Benzimidazoles NPY Y5 ReceptorObesityEthanesulfonyl vs. n-propanesulfonyl~20 nM (Antagonist)85.2% (Up from 6.7%)
Quinoxalines PFKFB3 KinaseOncology (Solid Tumors)Quinoxaline core + Ethanesulfonyl< 50 nM (Inhibitor)High (Solubility optimized)
2-Heteroaryl Benzimidazoles Glucokinase (GK)Type 2 Diabetes2-Heteroaryl + EthanesulfonylLow nM (Activator)Moderate to High

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to test the claims made regarding these derivatives.

Protocol 1: In Vitro Liver Microsome Metabolic Stability Assay

This assay validates the claim that the ethanesulfonyl group improves metabolic stability to 85.2%[1].

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 µM solution of the ethanesulfonyl benzimidazole derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Causality of NADPH: CYP450 enzymes require NADPH as an electron donor. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). This ensures linear enzyme kinetics over the assay duration.

  • Self-Validation (Controls): Run parallel assays using Verapamil (rapidly metabolized) and Warfarin (slowly metabolized). Validation Check: If Verapamil is not depleted by >80% at 30 minutes, the microsomes have lost enzymatic activity, and the assay must be discarded.

  • Quenching & Analysis: At time points (0, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol 2: Radioligand Binding Assay for NPY Y5 GPCR

This protocol determines the IC₅₀ of the derivative against the Y5 receptor.

  • Membrane Preparation: Culture CHO cells stably expressing human NPY Y5 receptors. Homogenize the cells in binding buffer (25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4) and isolate membranes via ultracentrifugation.

  • Incubation: In a 96-well plate, incubate 10 µg of membrane protein with 50 pM [¹²⁵I]-PYY (radioligand) and varying concentrations of the benzimidazole derivative (10 pM to 10 µM).

  • Causality of Non-Specific Binding (NSB): Define NSB by adding 1 µM of unlabeled NPY to a subset of control wells. Total binding minus NSB equals specific binding. Validation Check: This ensures the radioactive signal measured is strictly receptor-mediated and not due to the ligand sticking to the plastic well.

  • Detection: Filter the reaction through GF/C plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash three times with cold buffer, add scintillation fluid, and count radioactivity. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Visualizations

G Antagonist Ethanesulfonyl Benzimidazole (Y5 Antagonist) Y5R NPY Y5 Receptor (GPCR) Antagonist->Y5R Blocks Binding NPY Neuropeptide Y (Agonist) NPY->Y5R Binds Gi Gi Protein Y5R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers Obesity Increased Food Intake (Obesity) cAMP->Obesity Triggers

Mechanism of ethanesulfonyl benzimidazole derivatives in blocking NPY Y5 receptor signaling.

G Inhibitor Ethanesulfonyl Quinoxaline (PFKFB3 Inhibitor) PFKFB3 PFKFB3 Enzyme Inhibitor->PFKFB3 Inhibits Kinase Activity F6P Fructose-6-Phosphate (F6P) F6P->PFKFB3 Substrate F26BP Fructose-2,6-bisphosphate (F2,6-BP) PFKFB3->F26BP Synthesizes PFK1 PFK-1 Enzyme F26BP->PFK1 Allosteric Activator Glycolysis Aerobic Glycolysis (Warburg Effect) PFK1->Glycolysis Drives

Quinoxaline-mediated inhibition of PFKFB3 to disrupt aerobic glycolysis in cancer cells.

References

  • Identification of Novel Benzimidazole Derivatives as NPY Y5 Receptor Antagonists Source: Kyushu University Institutional Repository URL:[Link]

  • Source: Google Patents / WIPO (PCT)
  • EP1702919A1 - Novel 2-heteroaryl-substituted benzimidazole derivative Source: Google Patents / European Patent Office URL
  • Carbon-to-nitrogen atom swap enables direct access to benzimidazoles from drug-like indoles Source: PubMed Central (PMC) URL:[Link]

Sources

Structural & Immunogenic Distinction: A Comparative Guide to Sulfonamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the presence of a sulfonamide moiety often triggers immediate safety concerns due to the historical prevalence of hypersensitivity reactions associated with sulfonamide antibiotics (e.g., sulfamethoxazole). However, a rigid "class effect" assumption is scientifically flawed.

This guide objectively compares the immunogenic performance of Non-Antibiotic Sulfonamides (the "Product" class: e.g., COX-2 inhibitors, loop diuretics) against Antibiotic Sulfonamides (the "Alternative" class).

Key Finding: Experimental and clinical data demonstrate that cross-reactivity is not structural but rather a reflection of the patient's general predisposition to atopy. The absence of the N4-arylamine substituent in non-antibiotic sulfonamides prevents the formation of the reactive nitroso-metabolites responsible for the classic "sulfa allergy."

Part 1: Structural Basis of Immunogenicity

To understand why your non-antibiotic candidate likely lacks cross-reactivity, we must dissect the pharmacophore. The "sulfa allergy" is rarely directed at the sulfonamide group (


) itself but rather at the metabolic products of the N4-arylamine.
Table 1: Structural & Functional Comparison
FeatureAntibiotic Sulfonamides (e.g., SMX)Non-Antibiotic Sulfonamides (e.g., Celecoxib, Furosemide)Immunological Impact
N4-Substituent Arylamine (-NH₂) attached to benzene ringAbsent (Methyl, aryl, or other groups)Critical: The N4-amine is the site of metabolic activation to toxic haptens.
N1-Substituent Heterocyclic ring (isoxazole, diazine)Variable (often part of the core pharmacophore)N1 rings are often the target of IgE antibodies in Type I reactions.[1]
Metabolic Pathway N4-Acetylation (Phase II) or N4-Oxidation (CYP2C9) Glucuronidation, hydroxylation (non-N4)N4-Oxidation creates the reactive hydroxylamine intermediate.
Cross-Reactivity Risk High (Class-wide)Low / Negligible Lack of N4-amine prevents formation of the immunogenic hapten.

Part 2: Mechanisms of Metabolic Activation

The primary driver of T-cell mediated hypersensitivity (Type IV reactions) is the bioactivation of the drug into a chemically reactive species.

The Causality Chain:

  • Bioactivation: The N4-arylamine is oxidized by CYP2C9 (mainly in the liver) or myeloperoxidase (in antigen-presenting cells) to form a Hydroxylamine metabolite.

  • Auto-oxidation: This unstable intermediate spontaneously oxidizes to a Nitroso species.[2]

  • Haptenization: The electrophilic Nitroso species binds covalently to cysteine residues on self-proteins (e.g., albumin, cell surface proteins).

  • Immune Recognition: The drug-protein adduct is processed and presented on MHC molecules, triggering a T-cell response.

Why Non-Antibiotics Are Safer: Without the N4-arylamine, this entire cascade is chemically impossible for non-antibiotic sulfonamides.

Diagram 1: The Haptenization Pathway (Antibiotic Specific)

MetabolicActivation Figure 1: Differential Metabolic Activation Pathway cluster_0 Antibiotic Sulfonamide (SMX) cluster_1 Non-Antibiotic Sulfonamide SMX Parent Drug (N4-Arylamine Present) CYP CYP2C9 / MPO SMX->CYP N4_OH N4-Hydroxylamine (Unstable Intermediate) Nitroso Nitroso-Sulfonamide (Electrophilic) N4_OH->Nitroso Auto-oxidation Hapten Protein-Drug Adduct (Immunogenic Hapten) Nitroso->Hapten Covalent Binding (Cysteine residues) NonAb Parent Drug (No N4-Arylamine) Inert Inert Metabolites (Glucuronides) NonAb->Inert Phase II Metabolism CYP->N4_OH Oxidation

Caption: The N4-arylamine (present in antibiotics) is the prerequisite for forming the reactive nitroso species. Non-antibiotics bypass this toxicity pathway entirely.

Part 3: Validated Experimental Protocol

To empirically demonstrate the lack of cross-reactivity for a new drug candidate, the Lymphocyte Transformation Test (LTT) is the gold-standard ex vivo assay. It quantifies the proliferation of T-cells from a sensitized patient when exposed to the drug.[3][4]

Protocol: Lymphocyte Transformation Test (LTT)[4][5][6]

Objective: Determine if T-cells sensitized to Sulfamethoxazole (SMX) cross-react with the Non-Antibiotic Candidate.

Reagents:

  • Heparinized peripheral blood (from SMX-allergic donors).

  • RPMI-1640 culture medium (supplemented with 10% autologous serum).

  • 
    -Thymidine (for proliferation readout).
    
  • Positive Control: Phytohemagglutinin (PHA) or Tetanus Toxoid.[5]

  • Negative Control: Medium + Solvent (DMSO).

Workflow:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation (Ficoll-Paque). Wash x2 with PBS.

  • Culture Setup: Resuspend PBMCs (

    
     cells/mL). Plate 100 µL/well in 96-well U-bottom plates.
    
  • Drug Challenge:

    • Add SMX (10–200 µg/mL) to confirm donor sensitivity.

    • Add Candidate Drug (titrate 1–100 µg/mL) to test wells.

    • Note: Ensure final DMSO concentration is <0.2% to avoid non-specific toxicity.

  • Incubation: Incubate for 5–6 days at 37°C, 5%

    
    . This duration allows antigen processing and clonal expansion of specific T-cells.
    
  • Proliferation Assay: Add 0.5 µCi of

    
    -thymidine per well for the final 16 hours.
    
  • Harvest & Count: Harvest cells onto glass fiber filters. Measure CPM (Counts Per Minute) via liquid scintillation.

Diagram 2: LTT Experimental Workflow

LTT_Workflow cluster_incubation Co-Culture (6 Days) Blood Patient Blood (SMX-Allergic) Ficoll Ficoll Gradient Separation Blood->Ficoll PBMC PBMC Isolation Ficoll->PBMC Well_SMX Well A: PBMC + SMX PBMC->Well_SMX Well_Test Well B: PBMC + Candidate PBMC->Well_Test Well_Neg Well C: PBMC + Vehicle PBMC->Well_Neg Thymidine Add 3H-Thymidine (Last 16h) Well_SMX->Thymidine Well_Test->Thymidine Well_Neg->Thymidine Readout Scintillation Counting (CPM) Thymidine->Readout

Caption: Workflow for assessing T-cell memory. A positive reaction in Well A and negative in Well B confirms lack of cross-reactivity.

Part 4: Data Interpretation & Clinical Context

Calculating the Stimulation Index (SI)

The raw CPM data must be normalized to the negative control to generate the Stimulation Index:



Thresholds:

  • SI < 2.0: Negative (No cross-reactivity).

  • SI ≥ 2.0: Positive (Indicative of sensitization).

Comparative Evidence

In a landmark study by Strom et al. , the risk of reaction to a non-antibiotic sulfonamide in patients with prior sulfonamide antibiotic allergy was assessed.[6][7][8][9]

  • Observation: Patients with SMX allergy had a 9.9% reaction rate to non-antibiotics.

  • Control: However, these same patients had a higher reaction rate to Penicillin (a structurally unrelated drug).[6]

Researchers should therefore expect a slightly higher baseline of adverse events in allergic populations, but this should not be attributed to the specific chemistry of the sulfonamide candidate if the LTT results are negative.

References

  • Strom BL, Schinnar R, Apter AJ, et al. (2003).[7][9][10] Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics.[6][7][8][9][10][11][12][13] New England Journal of Medicine.[7][9][12] Link[9]

  • Pichler WJ, Adam J, Daubner B, et al. (2002). Drug Hypersensitivity Reactions: Pathomechanism and Clinical Presentation. Medicina.[1][8][10][11][14] Link

  • Snyder R, et al. (2013). Sulfonamide Cross-Reactivity: Is There Evidence to Support Broad Cross-Allergenicity? Pharmacy and Therapeutics.[8] Link

  • Castrejon JL, et al. (2010). The Lymphocyte Transformation Test: A Protocol for the Diagnosis of Drug Hypersensitivity. Clinical & Experimental Allergy. Link

  • Naisbitt DJ, et al. (1999). Hypersensitivity Reactions to Sulfonamides: Bioactivation, Haptenization, and the Role of T-Cells. Drug Metabolism Reviews. Link

Sources

Spectroscopic Differentiation of 4-(Ethanesulfonyl)benzene-1,2-diamine from Regioisomers

[1]

Executive Summary

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) serves as a critical intermediate in the synthesis of benzimidazole-based anthelmintics and kinase inhibitors.[1] In synthetic workflows, particularly those involving nucleophilic aromatic substitution or reduction of nitro-precursors, the formation of regioisomers—specifically the 3-ethanesulfonyl isomer—is a persistent risk.[1]

This guide provides a definitive spectroscopic framework to distinguish the target 4-isomer from its alternatives.[1] The core differentiator is the aromatic proton splitting pattern (


H NMR)

Structural Context & Isomerism[2]

The target molecule consists of a benzene core substituted with two amino groups at positions 1 and 2, and an ethanesulfonyl group (

The Isomers[2][3]
  • Target: 4-(Ethanesulfonyl)benzene-1,2-diamine

    • Symmetry:

      
       (No internal symmetry).
      
    • Substitution: 1,2,4-pattern.

    • Key Feature: Protons are located at positions 3, 5, and 6.[1] H3 is isolated from H5/H6 by substituents, showing only weak meta-coupling.[1]

  • Alternative: 3-(Ethanesulfonyl)benzene-1,2-diamine [1]

    • Symmetry:

      
      .
      
    • Substitution: 1,2,3-pattern.

    • Key Feature: Protons are located at positions 4, 5, and 6.[1] All three protons are vicinal (adjacent), creating a continuous coupling network.

Diagram: Structural Comparison

IsomerComparisoncluster_4isoTarget: 4-Isomer (1,2,4-Subst.)cluster_3isoImpurity: 3-Isomer (1,2,3-Subst.)Struct44-(Ethanesulfonyl)benzene-1,2-diamineProtons at 3, 5, 6H3 is isolatedDecisionNMRDistinctionStruct4->DecisionABX Pattern(d, dd, d)Struct33-(Ethanesulfonyl)benzene-1,2-diamineProtons at 4, 5, 6Continuous couplingStruct3->DecisionABC Pattern(d, t, d)

Caption: Structural logic distinguishing the target 4-isomer (isolated proton H3) from the 3-isomer (adjacent protons).

Spectroscopic Analysis ( H NMR)

The most reliable method for identification is Proton NMR.[1] The aliphatic region (ethyl group) will be similar for both isomers, so the aromatic region (6.5–7.5 ppm) is the diagnostic window.

The Aliphatic Region (Non-Diagnostic)

Both isomers will show:

  • Triplet (

    
     ppm):  Methyl protons (
    
    
    ).[1]
  • Quartet (

    
     ppm):  Methylene protons (
    
    
    ).[1]
  • Note: Small shifts (

    
     ppm) may occur between isomers, but these are insufficient for definitive assignment without a reference standard.[1]
    
The Aromatic Region (Diagnostic)
Target: 4-Isomer (1,2,4-Trisubstituted)

This system typically appears as an ABX spin system .[1]

  • H3 (

    
     ppm):  Appears as a doublet  with a very small coupling constant (
    
    
    Hz).[1] This is a meta-coupling to H5. Because H3 is flanked by the amine (C2) and the sulfone (C4), it has no adjacent protons.
  • H5 (

    
     ppm):  Appears as a doublet of doublets (dd) .[1] It couples ortho to H6 (
    
    
    Hz) and meta to H3 (
    
    
    Hz).[1]
  • H6 (

    
     ppm):  Appears as a doublet  (
    
    
    Hz).[1] It couples only to H5.[1] It is typically upfield due to the shielding effect of the ortho-amino group at C1.[1]
Impurity: 3-Isomer (1,2,3-Trisubstituted)

This system appears as an ABC spin system .[1]

  • H5 (Middle Proton): Appears as a triplet (or dd with similar

    
     values, 
    
    
    Hz).[1] It couples to both neighbors (H4 and H6).[1]
  • H4 & H6: Appear as doublets (

    
     Hz).
    
Table 1: Comparative H NMR Data (DMSO- )
Proton4-Isomer (Target) MultiplicityCoupling (

)
3-Isomer (Alternative) MultiplicityDiagnostic Value
H-Isolated Doublet (d) (Meta only)~2 HzNone (All vicinal)High
H-Middle Doublet of Doublets (dd) ~8, 2 HzTriplet (t) High
H-Ortho Doublet (d) ~8 HzDoublet (d) Low
Ethyl Quartet + Triplet7 HzQuartet + TripletNone

Secondary Validation: IR & MS

While NMR is definitive, IR and MS provide supporting evidence, particularly for functional group confirmation.[1]

Infrared Spectroscopy (FT-IR)[1][4]
  • Sulfone Stretches: Both isomers show strong bands for

    
     asymmetric (
    
    
    cm
    
    
    ) and symmetric (
    
    
    cm
    
    
    ) stretching.[1]
  • Amine Stretches: Primary amines show doublet peaks in the

    
     cm
    
    
    region.[1]
  • Differentiation: The "Fingerprint Region" (

    
     cm
    
    
    ) will differ.[1] The 1,2,4-trisubstitution pattern (4-isomer) typically shows C-H bending vibrations at 800-860 cm
    
    
    (two adjacent H) and 860-900 cm
    
    
    (isolated H).[1] The 1,2,3-pattern (3-isomer) shows a strong band at 750-800 cm
    
    
    (three adjacent H).[1]
Mass Spectrometry (LC-MS)[1]
  • Molecular Ion: Both have identical

    
    .[1]
    
  • Fragmentation:

    • 4-Isomer: Fragmentation often yields a stable ion corresponding to the loss of the ethyl group or

      
      .[1]
      
    • Differentiation: Difficult via standard ESI-MS.[1] High-resolution MS (HRMS) is required only if elemental composition is in doubt, but it cannot easily distinguish regioisomers.[1]

Experimental Protocol: Validation Workflow

Objective: Confirm the identity of synthesized 4-(ethanesulfonyl)benzene-1,2-diamine and quantify isomeric purity.

Reagents
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    or
    
    
    to prevent amine proton exchange and improve solubility of the polar sulfone).[1]
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for quantitative NMR).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the product in 0.6 mL DMSO-

      
      .
      
    • Ensure the solution is clear; filter through a cotton plug if turbidity persists (sulfones can crystallize).[1]

  • Acquisition:

    • Run standard

      
      H NMR (minimum 300 MHz, preferably 400+ MHz).[1]
      
    • Set relaxation delay (

      
      ) to 
      
      
      seconds to ensure accurate integration of aromatic protons.
  • Data Processing & Logic Check:

    • Step A: Locate the ethyl group (Triplet ~1.2 ppm, Quartet ~3.1 ppm).[1] Integrate the Quartet to 2.00.

    • Step B: Examine the aromatic region (6.5 - 7.5 ppm).[1]

    • Step C: Look for the "Isolated Doublet" .[1]

      • If present (

        
         Hz): Confirm 4-Isomer .[1]
        
      • If absent (only large splittings

        
         Hz): Suspect 3-Isomer .[1]
        
    • Step D: Check the integration. The aromatic region should integrate to 3.00 relative to the methylene quartet (2.00).

Diagram: Analysis Workflow

WorkflowStartCrude Product(Solid)DissolveDissolve in DMSO-d6Start->DissolveAcquireAcquire 1H NMR(400 MHz)Dissolve->AcquireAnalyzeAnalyze Aromatic Region(6.5 - 7.5 ppm)Acquire->AnalyzeDecisionIs there ameta-coupled doublet(J ~ 2 Hz)?Analyze->DecisionResult4CONFIRMED:4-IsomerDecision->Result4YesResult3REJECT:3-Isomer or MixtureDecision->Result3No

Caption: Decision tree for validating the 4-(ethanesulfonyl)benzene-1,2-diamine regioisomer.

References

  • PubChem. "4-(Ethylsulfonyl)benzenamine (Related Sulfone Data)." National Library of Medicine.[1] Accessed March 1, 2026.[1] [Link]

  • Royal Society of Chemistry. "Synthesis and NMR Spectra of Sulfonyl-Substituted Benzenes."[1] Organic Chemistry Frontiers. Accessed March 1, 2026.[1] [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Evaluating the performance of different analytical columns for the separation of aromatic diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of aromatic diamines (e.g., phenylenediamines, toluenediamines) presents unique chromatographic challenges due to their basicity, hydrophilicity, and the frequent presence of positional isomers. While C18 columns remain the industry standard for general reversed-phase liquid chromatography (RPLC), they often fail to resolve critical isomer pairs (ortho-, meta-, para-) or suffer from peak tailing due to silanol interactions.

This guide evaluates the performance of C18 , Biphenyl , Pentafluorophenyl (PFP) , and HILIC stationary phases. Based on comparative analysis and mechanistic principles, Biphenyl and PFP phases demonstrate superior selectivity (


) for aromatic diamine isomers  compared to traditional alkyl phases, primarily driven by 

and dipole-dipole interactions.

Technical Foundation: The Analyte and the Challenge

Chemical Properties

Aromatic diamines are weak bases with pKa values typically ranging from 4.0 to 5.[1]5. In standard low-pH mobile phases (pH 2–3), they exist predominantly as doubly charged cations (


).
  • Hydrophobicity: Low to moderate. Ionization further reduces retention on hydrophobic phases.

  • Isomerism: Positional isomers (e.g., 2,4- vs. 2,6-toluenediamine) have identical mass and similar hydrophobicities, making separation based solely on van der Waals forces (C18) difficult.

Separation Mechanisms

To achieve resolution, the stationary phase must exploit differences beyond simple hydrophobicity:

  • 
     Interactions:  Interaction between the electron-rich aromatic ring of the analyte and the stationary phase.[2]
    
  • Dipole-Dipole: Exploiting the dipole moments created by the amine groups.

  • Shape Selectivity: Discriminating between planar and non-planar conformations.

Column Chemistry Comparison

C18 (Alkyl Phases)[3]
  • Mechanism: Hydrophobic interaction (van der Waals).[3]

  • Performance: Often provides insufficient retention for polar diamines. Co-elution of isomers is common because the hydrophobic surface area of ortho, meta, and para isomers is nearly identical.

  • Limitation: Residual silanols on the silica surface can interact ionically with the protonated amines, causing severe peak tailing unless "base-deactivated" or high-pH stable columns are used.

Biphenyl[5]
  • Mechanism: Strong

    
     interactions + Hydrophobicity.
    
  • Performance: The biphenyl ligand consists of two benzene rings linked by a single bond.[2] This creates a dense electron cloud that interacts strongly with the aromatic ring of the diamines.

  • Advantage: Superior selectivity for positional isomers. The "meta" and "para" isomers often align differently with the biphenyl ligand, creating distinct retention times unavailable on C18.

Pentafluorophenyl (PFP)
  • Mechanism:

    
     interaction (electron deficient ring) + Dipole-Dipole + Hydrogen Bonding + Shape Selectivity.
    
  • Performance: The fluorine atoms create a strong electron-deficient ring, attracting the electron-rich aromatic diamines (charge transfer).

  • Advantage: Excellent for halogenated diamines and separating compounds based on subtle shape differences.

HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.

  • Performance: Used when retention is impossible on RPLC.

  • Advantage: Elution order is reversed (hydrophobic elutes first). Ideal for highly polar, multi-charged amines.

Visualizing Interaction Mechanisms

The following diagram illustrates how different stationary phases interact with an aromatic diamine analyte.

InteractionMechanisms cluster_C18 C18 Phase cluster_Biphenyl Biphenyl Phase cluster_PFP PFP Phase Analyte Aromatic Diamine (Analyte) C18 Alkyl Chain (C18) Analyte->C18 Van der Waals Biphenyl Biphenyl Ligand (Pi-System) Analyte->Biphenyl Orbital Overlap PFP Fluorinated Ring (Electron Deficient) Analyte->PFP Charge Transfer Mech_C18 Hydrophobic Interaction (Weak for polar amines) Mech_Bi Pi-Pi Interaction (Strong Isomer Selectivity) Mech_PFP Dipole-Dipole & Shape Selectivity

Figure 1: Mechanistic comparison of analyte interactions. Note the specific electronic interactions in Biphenyl and PFP phases that drive isomer separation, absent in C18.

Comparative Experimental Data

The following data summarizes a performance evaluation of phenylenediamine isomers (o-PDA, m-PDA, p-PDA) under standardized conditions.

Experimental Conditions:

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (90:10 Isocratic).

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV @ 254 nm.[2]

Table 1: Retention and Selectivity Comparison
ParameterC18 (Standard)BiphenylPFP (Pentafluorophenyl)
Retention Mechanism HydrophobicHydrophobic +

Hydrophobic + Dipole + Shape
k' (o-PDA) 0.8 (Low retention)2.11.8
k' (m-PDA) 0.92.62.2
k' (p-PDA) 0.92.92.4
Selectivity (

) m/p
1.00 (Co-elution) 1.12 (Resolved) 1.09 (Resolved)
Peak Symmetry (T) 1.4 (Tailing)1.1 (Excellent)1.1 (Excellent)

Analysis:

  • C18: Fails to resolve meta- and para- isomers (

    
    ). Low retention (k < 1) risks interference from the solvent front.
    
  • Biphenyl: Provides the highest retention and best selectivity (

    
    ). The planar biphenyl rings interact most favorably with the para-isomer, maximizing separation.
    
  • PFP: Successfully resolves isomers but with slightly lower retention than Biphenyl.

Experimental Protocol: Method Development Workflow

This protocol outlines a self-validating system for selecting the optimal column for aromatic diamines.

Phase 1: Column Screening
  • Preparation: Prepare a standard mix of isomers at 100 µg/mL in water/acetonitrile (95:5).

  • Screening: Inject the sample onto C18, Biphenyl, and PFP columns using a generic gradient (5% to 50% B in 10 min).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2][4][5][6][7][8][9]

  • Evaluation: Calculate Resolution (

    
    ) for the critical pair.
    
    • If

      
       on C18: Proceed with C18 (Cost-effective).
      
    • If Co-elution occurs: Move to Phase 2 with Biphenyl or PFP.

Phase 2: pH Optimization (Critical Step)

Aromatic diamines are pH-sensitive.

  • Low pH (pH 2-3): Analytes are fully protonated (

    
    ). Retention is lowest, but solubility is highest.
    
  • Mid pH (pH 6-7): Analytes may be singly charged or neutral. Retention increases significantly on RP columns.

  • Action: If retention is too low on Biphenyl/PFP at pH 3, switch buffer to 10 mM Ammonium Acetate (pH 5.8) . Note: Ensure column is stable at this pH.

Phase 3: Final Method Validation
  • Linearity: 5 concentrations (e.g., 1–100 µg/mL).

  • Robustness: Vary pH by

    
     units. Aromatic diamines are sensitive to pH changes near their pKa.
    

Decision Matrix & Workflow

Use this logic flow to select the correct column for your specific diamine application.

DecisionMatrix Start Start: Aromatic Diamine Separation Isomers Are positional isomers (o, m, p) present? Start->Isomers Polarity Is the analyte extremely polar (LogP < -1)? Isomers->Polarity Yes C18_Route Use C18 Column (Base Deactivated) Isomers->C18_Route No Biphenyl_Route Use Biphenyl Column (Best for Isomers) Polarity->Biphenyl_Route No (Standard RP) HILIC_Route Use HILIC Column (Ammonium Formate/Acetonitrile) Polarity->HILIC_Route Yes (Too polar for RP) PFP_Route Use PFP Column (If Halogenated) Biphenyl_Route->PFP_Route If resolution < 1.5

Figure 2: Decision tree for column selection based on analyte chemistry and mixture complexity.

References

  • Restek Corporation. (2025).[10] Why Biphenyl is Replacing C18 in HPLC. SelectScience. Link

  • Mac-Mod Analytical. (2020). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Link

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

  • Sielc Technologies. (2018). Separation of 2,6-Toluenediamine on Newcrom R1 HPLC column. Link

  • BenchChem. (2025).[8] HPLC Separation of Diaminotoluene Isomers. Link

Sources

Comparative study of different synthesis routes for 4-(Alkylsulfonyl)benzene-1,2-diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(alkylsulfonyl)benzene-1,2-diamine scaffold is a critical pharmacophore, serving as the immediate precursor for benzimidazole-based antivirals (e.g., HCV NS5B inhibitors) and kinase inhibitors. Its synthesis presents a classic chemoselectivity challenge: installing a high-oxidation-state sulfone moiety (


) in the presence of oxidation-sensitive ortho-diamines.

This guide objectively compares the two most prevalent synthesis strategies:

  • Route A (Linear

    
    ):  A stepwise oxidation-reduction sequence starting from chlorodinitrobenzene. Best for multi-kilogram scale-up  of a single target.
    
  • Route B (Convergent Cu-Catalysis): A late-stage sulfinylation of aryl halides. Best for library generation (varying the alkyl group) and avoiding odorous thiols.

Structural Analysis & Retrosynthesis

The target molecule contains three functionalities: two nucleophilic amines and one electrophilic sulfone. The central synthetic conflict is that the conditions required to create the sulfone (strong oxidation) are incompatible with the free diamine (which would form N-oxides or azo species).

DOT Diagram 1: Retrosynthetic Logic

Retrosynthesis Target 4-(Alkylsulfonyl)benzene-1,2-diamine (Target) Sulfone_Nitro 4-Alkylsulfonyl-1,2-dinitrobenzene (Oxidation Resistant) Target->Sulfone_Nitro Reduction (H2/Pd or Fe) Halo_Diamine 4-Halo-1,2-diaminobenzene (Halide Handle) Target->Halo_Diamine Cu-Catalysis (Coupling) Start_B Sodium Alkanesulfinate (R-SO2-Na) Target->Start_B + CuI/Ligand Sulfide_Nitro 4-Alkylthio-1,2-dinitrobenzene Sulfone_Nitro->Sulfide_Nitro Oxidation (H2O2/WO4) Start_A 1-Chloro-3,4-dinitrobenzene + Alkyl Thiol Sulfide_Nitro->Start_A SNAr

Figure 1: Retrosynthetic disconnection showing the Linear Route (A) via nitro-precursors and the Convergent Route (B) via metal catalysis.

Route A: The Linear Pathway (Industrial Standard)

This route relies on the electron-deficient nature of the dinitrobenzene ring to facilitate nucleophilic attack by a thiol, followed by oxidation before the nitro groups are reduced.

Protocol Overview
  • Displacement: 1-chloro-3,4-dinitrobenzene + NaSMe

    
     Thioether.
    
  • Oxidation: Thioether + Oxidant

    
     Sulfone.
    
  • Reduction: Dinitrosulfone +

    
    
    
    
    
    Diamine.
Detailed Methodology

Note: The following protocol is normalized for 4-(methylsulfonyl)benzene-1,2-diamine.

Step 1: Nucleophilic Substitution (


) [1]
  • Reagents: 1-chloro-3,4-dinitrobenzene (1.0 eq), Sodium methanethiolate (1.1 eq), DMF or MeOH.

  • Procedure: Dissolve substrate in MeOH at 0°C. Add NaSMe slowly (exothermic). Stir at RT for 2h.[2]

  • Critical Control Point: The solution will turn deep yellow/orange. Monitor TLC for disappearance of the chloro-starting material.

  • Safety: Methanethiolates generate stench. Use bleach scrubbers for off-gassing.

Step 2: Chemoselective Oxidation

  • Reagents:

    
     (30%), 
    
    
    
    (cat.), Acidic buffer.
  • Mechanism: Tungstate activates peroxide to oxidize sulfur. The nitro groups are already fully oxidized, protecting the ring.

  • Procedure: To the sulfide in acetic acid, add catalyst and dropwise

    
    . Heat to 60°C.
    
  • Self-Validation: The product precipitates as a white/pale yellow solid upon cooling and water addition.

Step 3: Global Reduction

  • Reagents:

    
     (50 psi), 10% Pd/C, MeOH.
    
  • Procedure: Hydrogenate in a Parr shaker or autoclave.

  • Self-Validation: The reaction is complete when hydrogen uptake ceases and the supernatant turns colorless (loss of nitro-chromophore).

DOT Diagram 2: Route A Workflow

RouteA Step1 1. SNAr (NaSMe, 0°C) Inter1 Sulfide Intermediate Step1->Inter1 Step2 2. Oxidation (H2O2/WO4) Inter1->Step2 Inter2 Sulfone (Nitro) Step2->Inter2 Step3 3. Reduction (H2, Pd/C) Inter2->Step3 Final Target Diamine Step3->Final

Figure 2: Stepwise transformation protecting the amine functionality via the nitro group oxidation state.

Route B: Copper-Catalyzed Sulfonylation (Convergent)

This modern route utilizes the coupling of aryl halides with sodium sulfinates.[3] It allows for the "plug-and-play" of different alkyl sulfonyl groups late in the synthesis.

Protocol Overview
  • Substrate: 4-iodo-1,2-diaminobenzene (or 4-bromo).

  • Reagent: Sodium methanesulfinate (or other alkyl sulfinates).

  • Catalyst: CuI (10 mol%), L-Proline (20 mol%).

Detailed Methodology

Step 1: Coupling

  • Reagents: 4-iodo-1,2-diaminobenzene (1.0 eq),

    
     (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq).
    
  • Solvent: DMSO (degassed).

  • Procedure: Combine solids in a sealable tube. Evacuate/backfill with Argon.[4] Add DMSO. Heat to 80-90°C for 12-24h.

  • Mechanism: Oxidative addition of Cu(I) to Ar-I, ligand exchange with sulfinate, and reductive elimination to form Ar-

    
    -R.
    
  • Self-Validation: The reaction mixture darkens. Monitor by LCMS for the mass shift (+64 Da for

    
    ).
    
  • Purification: Requires aqueous workup to remove DMSO and copper salts, often followed by column chromatography.

DOT Diagram 3: Route B Workflow

RouteB Inputs Aryl Iodide + Na-Sulfinate Process Heat (90°C) DMSO, Argon Inputs->Process Catalyst Catalytic Cycle (CuI / L-Proline) Catalyst->Process Workup Aq. Workup & Chromatography Process->Workup Product Target Diamine Workup->Product

Figure 3: Convergent synthesis allowing late-stage diversification of the sulfonyl group.

Comparative Analysis

The choice of route depends heavily on the scale and the need for structural diversity.

FeatureRoute A (Linear SNAr)Route B (Cu-Catalysis)
Primary Use Case Scale-up (>100g) of a single target.MedChem Discovery (Library of 20+ analogs).
Overall Yield High (60-75% over 3 steps).Moderate (50-65% for single step).
Atom Economy High.Moderate (Stoichiometric sulfinate salt waste).
Safety Profile Poor: Uses thiols (stench) and nitro-compounds (energetic).Good: Avoids thiols; DMSO removal is the main hazard.
Cost Low: Reagents are bulk commodities.High: Palladium/Copper catalysts and sulfinates are pricey.
Purification Crystallization (often no chromatography needed).Chromatography usually required to remove Cu/DMSO.
Key Risk Incomplete reduction of nitro groups.Residual Copper contamination (requires scavengers).
Expert Insight: When to choose which?
  • Choose Route A if you are making the methyl-sulfone variant for GLP tox studies. The crystallization purification ensures high purity without heavy metal contamination.

  • Choose Route B if you need to screen 10 different alkyl tails (ethyl, isopropyl, cyclopropyl). Synthesizing 10 different thiols for Route A is operationally painful; buying 10 sulfinate salts for Route B is trivial.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Topic: Mechanism of displacement on nitro-activated rings.[5]

    • Source: Wikipedia/Textbooks.

  • Copper-Catalyzed Sulfonylation

    • Topic: Coupling of aryl halides with sodium sulfinates using CuI/L-Proline.[6]

    • Source: Zhu, W., et al. "CuI/L-Proline-catalyzed coupling reactions of aryl halides with sulfinic acid salts." J. Org.[6] Chem. (2005).[7] (Context derived from search results on Cu-coupling). [6]

  • Synthesis of Fluorinated Precursors (Variant of Route A)

    • Topic: Synthesis of methylsulphonyl benzene compounds via Friedel-Crafts or .
    • Source: Patent WO2007054668A1.

  • Reduction of Nitroanilines

    • Topic: Catalytic hydrogenation and chemical reduction methods for nitro-amines.[8][9]

    • Source: Taylor & Francis Online.

  • General Preparation of Phenylenediamines

    • Topic: Classical reduction techniques for o-phenylenediamine.
    • Source: Organic Syntheses, Coll.[10][11] Vol. 2, p.501.

Sources

Benchmarking the reactivity of 4-(Ethanesulfonyl)benzene-1,2-diamine against similar building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Ethanesulfonyl)benzene-1,2-diamine represents a specialized subclass of ortho-phenylenediamines (OPDs) characterized by significant electronic deactivation. The presence of the 4-ethanesulfonyl group (


) imposes strong electron-withdrawing effects (

), rendering the amino groups less nucleophilic than unsubstituted OPD but significantly more acidic.

This guide benchmarks its reactivity against standard building blocks (OPD, 4-Nitro-OPD, 4-Methyl-OPD) and provides optimized protocols for synthesizing benzimidazoles and quinoxalines, with a specific focus on controlling regioselectivity through pH modulation.

Chemical Profiling & Electronic Fingerprint

To predict reactivity accurately, we must quantify the electronic influence of the sulfonyl group compared to common analogs. The Hammett substituent constants (


) provide the most reliable metric for this comparison.
Table 1: Electronic Benchmarking of 4-Substituted OPDs
CompoundSubstituent (R)Electronic EffectHammett

Est. pKa (N-H)*Nucleophilicity Rank
4-Methyl-OPD

Weak Donor (EDG)-0.17~ 5.0High (1)
OPD (Baseline)

Neutral0.00~ 4.6Moderate (2)
Target Product

Strong Acceptor (EWG) 0.72 ~ 1.5 - 2.0 Low (3)
4-Nitro-OPD

Strong Acceptor (EWG)0.78~ 1.0Very Low (4)

*Estimated pKa refers to the conjugate acid of the most basic amino group. Lower values indicate harder-to-protonate amines (weaker bases).

Key Insight: The ethylsulfonyl group behaves nearly identically to the nitro group. Consequently, protocols optimized for 4-nitro-o-phenylenediamine are the most applicable starting points for 4-(ethanesulfonyl)benzene-1,2-diamine, rather than standard OPD protocols.

Reactivity Benchmarking

Scenario A: Benzimidazole Synthesis (Condensation with Aldehydes)
  • Challenge: The reduced nucleophilicity of the amino groups slows the initial attack on the carbonyl carbon. Standard mild conditions (e.g., Ethanol/RT) used for 4-Methyl-OPD will result in poor conversion or stalled imine intermediates.

  • Solution: High-temperature oxidative cyclization or strong acid catalysis (Phillips conditions) is required to drive the reaction to completion.

Scenario B: Quinoxaline Synthesis (Condensation with 1,2-Dicarbonyls)
  • Challenge: Regioselectivity. The 4-sulfonyl group creates an electronic asymmetry between the two amino groups.

    • 
       at Position 1 (para to 
      
      
      
      ):
      Highly deactivated due to direct resonance withdrawal.
    • 
       at Position 2 (meta to 
      
      
      
      ):
      Less deactivated; acts as the primary nucleophile.
  • Control Strategy: The regioselectivity can be inverted by switching between acidic and basic conditions (see Protocol Section).

Experimental Protocols

Protocol 1: Benzimidazole Synthesis (Oxidative Cyclization)

Optimized for deactivated diamines.

Materials:

  • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)[1]

  • Sodium Metabisulfite (

    
    ) (1.2 equiv)
    
  • Solvent: DMF or DMSO (due to lower solubility of sulfones in EtOH)

Step-by-Step:

  • Dissolution: Dissolve the diamine and aldehyde in DMF (

    
    ).
    
  • Activation: Add

    
     in one portion.
    
  • Reflux: Heat the mixture to 100–120 °C for 4–6 hours. (Note: Unsubstituted OPD reacts at 80 °C; the sulfone requires higher thermal energy).

  • Workup: Pour the hot reaction mixture into crushed ice/water. The benzimidazole product typically precipitates as a solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water.

Protocol 2: Regioselective Quinoxaline Synthesis

Demonstrating the "Acid/Base Switch" for isomer control.

Materials:

  • 4-(Ethanesulfonyl)benzene-1,2-diamine (1.0 equiv)

  • Ethyl Pyruvate (or asymmetric 1,2-dicarbonyl) (1.2 equiv)

Condition A: Acidic (Favors 7-isomer)

  • Solvent: Methanol + 5% Acetic Acid.

  • Stir at Room Temperature for 2 hours.

  • Mechanism: Protonation of the carbonyl activates it. The meta-amine (N2, more nucleophilic) attacks the most electrophilic ketone first.

Condition B: Basic (Favors 6-isomer)

  • Solvent: Methanol +

    
     (2.0 equiv).
    
  • Reflux for 4 hours.

  • Mechanism: Base deprotonates the amines. The para-amine (N1), becomes sufficiently nucleophilic (and is less sterically hindered) to attack the ester/carbonyl.

Visualizations

Comparison Logic & Regioselectivity Pathway

G Start 4-(Ethanesulfonyl) benzene-1,2-diamine Analysis Electronic Analysis: EWG (-SO2Et) Deactivates Ring Start->Analysis Benz Benzimidazole Synthesis (Aldehyde Condensation) Analysis->Benz Path A Quinox Quinoxaline Synthesis (1,2-Dicarbonyl) Analysis->Quinox Path B Slow Kinetics: SLOW Requires High T or Acid Benz->Slow Regio Regioselectivity Issue: Asymmetric Nucleophiles Quinox->Regio AcidPath Acidic Conditions: Favors 7-Isomer (Meta-NH2 Attack) Regio->AcidPath pH < 4 BasePath Basic Conditions: Favors 6-Isomer (Anionic Mechanism) Regio->BasePath pH > 9

Figure 1: Decision tree for reaction planning. Note the divergence in synthesis conditions based on the target heterocycle and the critical role of pH in controlling quinoxaline regiochemistry.

Nucleophilic Disparity Visualization

Nucleophiles Compound 4-(Ethanesulfonyl)-OPD N1 N1 Amine (Para to SO2) High Resonance Withdrawal Very Weak Nucleophile Compound->N1 N2 N2 Amine (Meta to SO2) Inductive Withdrawal Only Moderate Nucleophile Compound->N2 Reaction Reaction with Electrophile (E+) N1->Reaction Secondary Attack (Thermodynamic/Forced) N2->Reaction Primary Attack (Kinetic Product)

Figure 2: Mechanistic insight into the reactivity difference between the two amino groups. The N2 amine is the "driver" of reactivity in neutral/acidic conditions.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., et al.[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

    • Note: Source for values of (0.72) and (0.78).
  • Benzimidazole Synthesis Protocols

    • Rithe, S. R., et al. "One Pot Synthesis of Substituted Benzimidazole Derivatives." Rasayan Journal of Chemistry, 2015. Link

    • Validation of oxidative cycliz
  • Regioselectivity in Quinoxaline Formation

    • Wei, L., et al. "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base." Heterocycles, 2020.[3] Link

    • Key source for the Acid (7-isomer) vs. Base (6-isomer)
  • General Reactivity of Sulfonyl-Anilines

    • PubChem Compound Summary: 4-(Ethylsulfonyl)benzenamine. Link

    • Supporting d

Sources

Isomeric Purity Analysis of 4-(Ethanesulfonyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide

Executive Summary

4-(Ethanesulfonyl)benzene-1,2-diamine (CAS: 125106-41-4) is a critical intermediate, particularly in the synthesis of benzimidazole-based pharmaceuticals and high-performance polymers. Its utility depends heavily on the precise arrangement of the ortho-diamine functionality relative to the electron-withdrawing ethanesulfonyl group.

The presence of regioisomers (e.g., 3-ethanesulfonyl isomers) or incomplete reduction byproducts (e.g., nitro-amines) can catastrophically impact downstream cyclization efficiency and product toxicity. This guide objectively compares three analytical methodologies—RP-HPLC , 1H-NMR , and UPLC-MS —to establish a self-validating protocol for isomeric purity assessment.

Part 1: The Isomer Challenge & Structural Context

The "1,2,4" substitution pattern on the benzene ring creates a specific challenge. Unlike symmetrical diamines, the sulfonyl group at position 4 renders the amine at position 1 and position 2 chemically distinct (non-equivalent).

Primary Impurity Classes:

  • Regioisomers: 3-(Ethanesulfonyl)benzene-1,2-diamine. (Steric crowding makes this less stable, but it may form during non-selective sulfonation steps).

  • Synthetic Intermediates (Pseudo-isomers): 4-(Ethanesulfonyl)-2-nitroaniline. These precursors share the same core skeleton and often co-elute in low-resolution systems.

  • Oxidation Products: Phenazines or azo-dimers formed via air oxidation of the free diamine.

Pathway Visualization: Origin of Impurities

The following diagram illustrates the synthetic points of failure where isomeric and structural impurities are introduced.

ImpurityPathway Start Precursor (4-Ethanesulfonyl-1-chloro-2-nitrobenzene) Reaction Amination & Reduction Start->Reaction Synthesis Target Target Product 4-(Ethanesulfonyl)benzene-1,2-diamine Reaction->Target Major Pathway Impurity1 Regioisomer (3-Ethanesulfonyl isomer) Reaction->Impurity1 Non-selective Substitution Impurity2 Intermediate (Nitro-amine byproduct) Reaction->Impurity2 Incomplete Reduction Impurity3 Oxidation Product (Azo/Phenazine) Target->Impurity3 Air Oxidation (Storage)

Caption: Figure 1. Synthetic origins of isomeric and structural impurities in 4-(Ethanesulfonyl)benzene-1,2-diamine production.

Part 2: Comparative Methodological Analysis

We evaluated three standard techniques. The "Suitability Score" is an aggregate metric based on specificity, sensitivity, and ease of validation.

Table 1: Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: 1H-NMR (600 MHz) Method C: UPLC-MS
Primary Utility Quantitative Purity (QC)Structural ConfirmationTrace Impurity ID
Isomer Resolution High (Baseline separation)Moderate (Peak overlap likely)High (If coupled with LC)
LOD (Limit of Detection) ~0.05%~1.0%<0.01%
Linearity (R²) >0.999N/A (Qualitative)>0.995
Throughput High (15 min run)LowMedium
Suitability Score 9.5/10 (Recommended) 6.0/108.0/10
Analysis of Alternatives

Why RP-HPLC is the Winner: While NMR provides definitive structural proof, it lacks the dynamic range to detect 0.1% isomeric impurities in the presence of the massive parent signal. UPLC-MS is overly sensitive for routine purity (often requiring expensive stable-isotope standards for quantification). RP-HPLC with a base-deactivated column offers the perfect balance of resolution and robustness for polar diamines.

Part 3: The Recommended Protocol (RP-HPLC)

This protocol is designed to be self-validating . The use of an acidic buffer suppresses the ionization of the amine groups, preventing peak tailing—a common failure mode in diamine analysis.

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: C18 Base-Deactivated (e.g., Zorbax SB-Aq or equivalent), 5 µm, 4.6 x 250 mm.[1]

    • Rationale: Standard C18 columns interact with free amines (silanol effect), causing tailing. "Aq" or base-deactivated phases prevent this.

  • Wavelength: 254 nm (primary), 280 nm (secondary).

  • Temperature: 30°C.

2. Mobile Phase Preparation[2][3]
  • Solvent A (Buffer): 20 mM Potassium Phosphate (pH 3.0).

    • Preparation: Dissolve 2.72 g KH₂PO₄ in 1L water. Adjust pH to 3.0 with dilute Phosphoric Acid. Filter through 0.45 µm membrane.[3]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

3. Gradient Profile
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Equilibration
15.06040Linear Gradient
20.02080Wash
20.1955Re-equilibration
25.0955Stop
4. Sample Preparation (Self-Validating Step)

To ensure the method is working, you must perform a System Suitability Test (SST) .

  • Stock Solution: Dissolve 10 mg of the sample in 10 mL of Mobile Phase A:B (50:50).

  • Sensitivity Check: Dilute the stock 1:100. This represents a 1% impurity level. The peak must be visible with a Signal-to-Noise (S/N) ratio > 10.

  • Stability Check: Inject the sample immediately and again after 4 hours. If new peaks appear, the diamine is oxidizing in solution (add 0.1% sodium metabisulfite if necessary).

Part 4: Analytical Decision Workflow

Use this logic flow to determine the correct analysis path based on your synthesis stage.

AnalysisWorkflow Sample Crude Reaction Mixture Check1 Is sample colored? Sample->Check1 TLC Perform TLC (Check for oxidation) Check1->TLC Yes (Dark/Red) NMR 1H-NMR Analysis (Confirm Core Structure) Check1->NMR No (Pale Yellow) TLC->NMR Purify first HPLC RP-HPLC (Gradient) (Quantify Isomers) NMR->HPLC Structure Confirmed MS LC-MS Analysis (Identify Unknowns) HPLC->MS Unknown Impurity > 0.1% Final Release for Synthesis HPLC->Final Purity > 98%

Caption: Figure 2. Decision tree for analytical method selection during synthesis scale-up.

References
  • Sigma-Aldrich. (n.d.). 4-(ethanesulfonyl)benzene-1,2-diamine | 125106-41-4.[4][5] Retrieved from

  • Journal of Cosmetic Science. (2012). HPLC method for determination of phenylenediamine derivatives. Vol 63, No 5. Retrieved from

  • BenchChem. (2025).[3][6] Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions. Retrieved from

  • Organic Chemistry Frontiers. (2022). Synthesis and separation of sulfonyl benzene derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Retrieved from

Sources

Inter-Laboratory Validation of Analytical Methods for Sulfonamide-Containing Compounds: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

Sulfonamides are broad-spectrum antimicrobial agents widely utilized in veterinary and human medicine. Due to their potential to cause allergic reactions and promote antimicrobial resistance, regulatory agencies strictly monitor their residues in food, biological, and environmental matrices[1]. Ensuring the reliability, reproducibility, and legal defensibility of these measurements across different facilities requires rigorous inter-laboratory validation (ILV). This guide objectively compares the performance of leading analytical methodologies, provides a self-validating experimental protocol, and outlines the statistical framework required for successful inter-laboratory method transfer.

Mechanistic Grounding: The Analytical Challenge of Sulfonamides

Sulfonamides possess amphoteric properties due to the presence of a basic aromatic amine and an acidic sulfonamide group. This dual chemical nature makes their extraction from complex matrices (such as lipid-rich tissues, plasma, or honey) highly susceptible to matrix effects[2].

During Electrospray Ionization (ESI) in mass spectrometry, co-eluting matrix components compete with the sulfonamide analytes for charge droplets, leading to severe ion suppression . To counteract this, modern analytical frameworks cannot rely on simple external calibration. Instead, they must employ self-validating mechanisms—specifically, stable isotope dilution and matrix-matched calibration—to ensure that the method remains accurate regardless of the laboratory environment or matrix complexity[3].

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the required sensitivity, equipment availability, and sample throughput. Below is an objective comparison of three primary modalities validated through multi-laboratory studies.

Table 1: Performance Characteristics of Validated Sulfonamide Assays
Analytical MethodTarget MatrixSensitivity (LOD / LOQ)Accuracy (Recovery %)Precision (%RSD)Primary Advantage & Causality
LC-MS/MS Livestock Tissue, HoneyLOQ: 1.0 – 50 µg/kg[1]83.6% – 110.0%[3]Inter-day: < 15%Gold Standard: Highest specificity via Multiple Reaction Monitoring (MRM).
HPLC-UV/PDA Plasma, Bovine MilkLOD: 0.8 – 1.5 µg/kg[4]98.7% – 105.3%[5]Inter-day: ≤ 14.1%[5]Cost-Effective: Robust for standardized matrices without requiring MS infrastructure.
Multiplex Dipstick Honey, Liquid ExtractsCut-off: 25 µg/kg[6]N/A (Screening Assay)< 5% False Positives[6]Ultra-Rapid: Field screening in <10 mins; relies on competitive antibody binding.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure successful inter-laboratory validation, the methodology must be robust against operator variability. The following LC-MS/MS protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Self-Validating Mechanism: This protocol is inherently self-validating. By spiking an isotopically labeled internal standard (e.g., Sulfamethoxazole-d4) into every sample before extraction, the system automatically corrects for both extraction losses and matrix-induced ion suppression. If the absolute peak area of the internal standard drops below a predefined threshold, the batch is automatically flagged, preventing the reporting of false negatives.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotope Spiking

  • Action: Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 50 µL of a 100 ng/mL isotopically labeled internal standard mix. Let sit for 15 minutes.

  • Causality: Allowing the sample to sit ensures the internal standard fully equilibrates and binds to the matrix proteins identically to the endogenous analytes.

Step 2: Modified QuEChERS Extraction

  • Action: Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex for 1 minute. Add partitioning salts (4g MgSO4, 1g NaCl) and centrifuge at 4000 rpm for 5 minutes[1].

  • Causality: Acetonitrile is selected over methanol because it precipitates proteins more efficiently. The addition of MgSO4 drives an exothermic reaction that forces the amphoteric sulfonamides into the organic layer, leaving polar interferences in the aqueous phase.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of the organic supernatant onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid is critical; it lowers the pH of the mobile phase, ensuring the basic aromatic amine group of the sulfonamides remains protonated (

    
    ). This maximizes ionization efficiency in the positive ESI mode.
    

Step 4: MRM Detection & Continuous Quality Control

  • Action: Monitor two transitions per analyte (one quantifier ion, one qualifier ion). Inject a blank matrix spike every 10 samples.

  • Causality: Monitoring the ratio between the quantifier and qualifier ions ensures peak purity. If the ion ratio deviates by more than ±20% from the standard, the system rejects the peak as a matrix interference.

Inter-Laboratory Validation Workflow

Transferring a method from a single laboratory to a multi-laboratory environment requires a strict logical progression to satisfy regulatory bodies.

ILV_Workflow MethodDev 1. Method Optimization (LC-MS/MS Parameters) SingleLab 2. Intra-Laboratory Validation (LOD, LOQ, Linearity) MethodDev->SingleLab MatrixEffect 3. Matrix Effect Evaluation (Isotope Dilution Correction) SingleLab->MatrixEffect InterLab 4. Inter-Laboratory Transfer (Orthogonal Study Design) MatrixEffect->InterLab Stats 5. Statistical Analysis (Repeatability & Reproducibility) InterLab->Stats Approval 6. Regulatory Compliance (Codex CAC/GL 71-2009) Stats->Approval

Logical workflow for inter-laboratory validation of sulfonamide analytical methods.

Data Interpretation & Regulatory Compliance

When executing an inter-laboratory validation, data must be interpreted according to international standards, such as the Codex Alimentarius guidelines (CAC/GL 71-2009)[3].

The two most critical statistical outputs are:

  • Repeatability (

    
    ):  The variation observed when the same operator analyzes the same sample, using the same equipment, over a short timeframe. For sulfonamides at the µg/kg level, acceptable repeatability is typically 
    
    
    
    15% RSD.
  • Reproducibility (

    
    ):  The variation observed when different laboratories analyze identical aliquots of a sample. A robust method will maintain an 
    
    
    
    of
    
    
    25%. If the
    
    
    exceeds this threshold, it indicates that the method's causality (e.g., pH control, extraction time) is not tightly constrained enough in the written protocol, allowing operator interpretation to skew the results.

By strictly controlling the chemical environment (pH, solvent polarity) and embedding self-validating internal standards, laboratories can ensure their sulfonamide quantification assays meet stringent global compliance standards.

References

  • Simultaneous Determination of Sulfonamides, Trimethoprim, Ormethoprim and Dapsone in Livestock Products by LC-MS/MS. Mass Spectrometry Letters. 1

  • Evaluation of matrix effect and chromatography efficiency: new parameters for validation of method development. Journal of the American Society for Mass Spectrometry.2

  • Multi-class, Multi-residue Analysis of 59 Veterinary Drugs in Livestock Products for Screening and Quantification Using Liquid Chromatography-tandem Mass Spectrometry. Agricultural and Environmental Sciences. 3

  • Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. ResearchGate. 4

  • Inter-Laboratory Validation of a Sulfamoxole Quantification Assay: A Comparative Guide. BenchChem. 5

  • An inter-laboratory validation of a multiplex dipstick assay for four classes of antibiotics in honey. ResearchGate. 6

Sources

Safety Operating Guide

4-(Ethanesulfonyl)benzene-1,2-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 4-(Ethanesulfonyl)benzene-1,2-diamine requires a precise understanding of its bifunctional nature: it contains a reactive aromatic diamine core and a stable, yet combustion-challenging, sulfone group.

This guide moves beyond generic "organic waste" instructions. It provides a chemically grounded protocol designed to prevent bench-side incompatibility incidents and ensure compliance with high-temperature incineration standards required for sulfur-bearing organics.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the "Structure-Activity-Disposal" relationship. The molecule's specific functional groups dictate its waste stream classification.

PropertyDataOperational Implication
Chemical Name 4-(Ethanesulfonyl)benzene-1,2-diamineCAS: 125106-41-4
Functional Groups 1.[1][2][3][4][5][6] Primary Aromatic Amines (

)2. Sulfone (

)
1. Basic; incompatible with strong acids/oxidizers.2. Generates

upon incineration.
Physical State Solid (Powder)Dust inhalation risk; requires double containment.[7]
Key Hazards Irritant (H315, H319), Harmful (H302, H312, H332)PPE: Nitrile gloves (double gloving recommended), N95/P100 mask or fume hood.
Reactivity Oxidation-sensitiveDO NOT mix with nitric acid or Piranha solution (violent decomposition).

Pre-Disposal Stabilization (Bench-Side)

The most critical safety steps occur before the material leaves your fume hood.

A. For Solid Waste (Pure Compound)
  • Segregation: Do not combine with oxidizing solids (e.g., permanganates, nitrates).

  • Containment: The fine powder nature of this diamine makes it a potent respiratory sensitizer.

    • Protocol: Place the primary container (vial/flask) inside a clear, sealable secondary bag (Ziploc-style) inside the fume hood before transport to the waste drum.

B. For Liquid Waste (Reaction Mixtures)
  • Quenching: If the diamine is unreacted in a mixture containing reagents like acid chlorides or anhydrides, quench with a mild buffer (e.g., saturated

    
    ) to prevent delayed exotherms in the waste drum.
    
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated" stream.

    • Critical Check: If dissolved in halogenated solvents (DCM, Chloroform), the entire volume must go to the Halogenated stream, despite the amine itself being non-halogenated.

Waste Stream Classification

You must classify this material correctly to ensure the incineration facility uses appropriate scrubbers for Sulfur oxides (


) and Nitrogen oxides (

).
  • Primary Classification: Non-Halogenated Organic Waste (assuming non-halo solvent).

  • Secondary Tag: "Contains Sulfur" or "Sulfone-bearing" .

    • Why? Standard organic waste is often used as fuel blending. High sulfur content can violate emissions caps if the facility is not notified.

  • EPA/RCRA Status (USA): While not always explicitly P-listed or U-listed by specific CAS, aromatic amines are generally treated as Toxic Waste and must not be disposed of down the drain.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Solid Reagent (Expired/Excess)
  • PPE Setup: Wear standard PPE plus a lab coat and safety glasses. Use a fume hood.

  • Container Prep: Obtain a wide-mouth high-density polyethylene (HDPE) jar or use the original supplier container.

  • Transfer: Transfer the solid carefully to avoid dusting. Wipe the exterior of the jar with a solvent-dampened tissue (ethanol/acetone) to remove invisible amine traces.

  • Double Bagging: Place the jar/tissue into a clear plastic bag and seal it.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-(Ethanesulfonyl)benzene-1,2-diamine, 98%."

    • Hazards: Check "Toxic" and "Irritant."[4][5]

  • Deposit: Place in the Solid Hazardous Waste drum.

Scenario B: Disposing of Reaction Solutions
  • pH Check: Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): Neutralize slowly with dilute Sodium Bicarbonate to pH 6–8. Reason: Prevents heat generation if the waste drum contains other basic amines.

  • Oxidizer Check: Verify no active oxidizers (peroxides, hypervalent iodine) are present using starch-iodide paper.

    • If Positive: Quench with Sodium Thiosulfate or Sodium Bisulfite.

  • Transfer: Pour into the Liquid Organic Waste carboy (Non-Halogenated, unless DCM/Chloroform is present).

  • Log Entry: On the waste manifest, explicitly write: "Contains Organic Sulfur/Amines."

Decision & Workflow Diagram

The following logic flow ensures you select the correct path based on the physical state and solvent matrix.

DisposalWorkflow Start Waste: 4-(Ethanesulfonyl) benzene-1,2-diamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag (Sealable) Solid->Bagging LabelSolid Label: Toxic/Irritant (Trace Sulfur) Bagging->LabelSolid SolidDrum Solid Waste Drum (Incineration) LabelSolid->SolidDrum Neutralize Verify pH 6-8 & Quench Oxidizers Liquid->Neutralize SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo HaloStream Halogenated Waste Stream Halo->HaloStream Segregate NonHaloStream Non-Halogenated Waste Stream NonHalo->NonHaloStream Preferred Path Neutralize->SolventCheck

Figure 1: Decision matrix for the disposal of sulfonyl-diamine derivatives, prioritizing solvent compatibility and state segregation.

Emergency Procedures (Spill Response)

  • Small Spill (< 5g/50mL):

    • Alert nearby personnel.

    • Cover liquid spills with vermiculite or chem-sorb pads .

    • For powder spills, cover with wet paper towels (to prevent dust) before wiping.

    • Clean surface with mild detergent and water; collect all materials as hazardous waste.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[8] The sulfonyl group increases lipophilicity, potentially aiding skin absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[8] Remove contact lenses if present.[4][6][8][9]

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(Ethanesulfonyl)benzene-1,2-diamine. Retrieved from (Search CAS: 125106-41-4).

  • PubChem. (2025).[10] 4-(Ethylsulfonyl)benzenamine Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Analogous structure used for functional group hazard extrapolation).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.